molecular formula C25H45NO7 B8075033 Prostinfenem

Prostinfenem

Cat. No.: B8075033
M. Wt: 471.6 g/mol
InChI Key: HIDFXOLPPYLZTJ-DDVRQVNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostinfenem, also known scientifically as Carboprost Tromethamine, is a synthetic analog of prostaglandin F2α (15-methyl-PGF2α) provided for research applications . This compound is a potent uterotonic agent, binding to the prostaglandin E2 receptor EP1 subtype and modulating the prostaglandin F2-alpha receptor to induce strong myometrial contractions . Its primary research value lies in the study of uterine physiology and the pharmacological management of postpartum hemorrhage, as it has been shown to effectively control bleeding and increase intra-uterine pressure by enhancing the amplitude and frequency of uterine contractions . Researchers also utilize this compound in reproductive biology studies. In veterinary research, its analogue has been used to induce luteolysis and synchronize the estrous cycle in bovine species, providing a model for studying reproductive hormone dynamics . The compound is known to stimulate the smooth muscle of the gastrointestinal tract, making it relevant for studies on smooth muscle function . This compound is for Research Use Only (RUO) and is strictly not intended for any diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45NO7/c1-3-4-9-13-24(2,32)14-12-20-19(21(29)15-22(20)30)10-7-5-6-8-11-23(31)33-18-25(26,16-27)17-28/h5,7,12,14,19-22,27-30,32H,3-4,6,8-11,13,15-18,26H2,1-2H3/b7-5-,14-12+/t19-,20-,21+,22-,24+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDFXOLPPYLZTJ-DDVRQVNQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)(CO)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OCC(CO)(CO)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dawn of a Uterotonic Powerhouse: An In-depth Technical Guide to the Early Discovery and Development of Prostinfenem (Carboprost Tromethamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Correcting a Misconception

It is imperative to begin by clarifying a common point of confusion. "Prostinfenem," as a term, suggests a carbapenem antibiotic, likely due to the "-fenem" suffix. However, the product known as this compound is, in fact, carboprost tromethamine , a synthetic analogue of prostaglandin F2α (PGF2α). This guide will delve into the early discovery and development of carboprost, a potent uterotonic agent, and will not address antibiotic properties, as it possesses none.

Executive Summary

Carboprost tromethamine, developed by The Upjohn Company in the early 1970s, emerged from a deep understanding of prostaglandin chemistry and physiology. This synthetic prostaglandin analogue was specifically designed to overcome the rapid metabolic inactivation of naturally occurring prostaglandins, thereby providing a more stable and clinically useful compound. Its primary mechanism of action is the potent stimulation of myometrial contractions, making it a cornerstone in the management of postpartum hemorrhage (PPH) due to uterine atony and for second-trimester pregnancy termination. This technical guide will illuminate the pivotal stages of its early development, from chemical synthesis and preclinical evaluation to the foundational clinical trials that established its place in modern medicine.

The Genesis of Carboprost: Discovery and Synthesis

The discovery of carboprost is a testament to the pioneering work in prostaglandin research.[1] Recognizing the therapeutic potential of PGF2α in inducing uterine contractions, researchers at The Upjohn Company sought to create a more robust analogue. A key metabolic vulnerability of natural prostaglandins is the enzymatic oxidation of the hydroxyl group at the C-15 position.[2] The innovation in carboprost's design was the methylation of this C-15 hydroxyl group, which sterically hinders this oxidation, thereby prolonging the drug's biological activity.[2]

The synthesis of carboprost was a landmark achievement in organic chemistry, heavily relying on the foundational work of E.J. Corey on prostaglandin synthesis, for which he was awarded the Nobel Prize in Chemistry in 1990. A critical starting material for the synthesis of carboprost is the Corey lactone .

Chemical Synthesis Pathway

The synthesis of carboprost from Corey lactone involves a series of stereocontrolled reactions to build the two side chains of the prostaglandin structure. A crucial step is the introduction of the 15-methyl group, which is achieved by reacting the Corey lactone with a methyl Grignard reagent or trimethylaluminium.[2] This reaction yields a mixture of tertiary carbinols, which are then transformed through standard chemical modifications to produce carboprost.[2]

Mechanism of Action: A Potent Agonist of the Prostaglandin F2α Receptor

Carboprost exerts its pharmacological effects by acting as a potent agonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[3] The binding of carboprost to the FP receptor on myometrial cells initiates a signaling cascade that leads to a significant increase in intracellular calcium concentration. This, in turn, activates the contractile machinery of the smooth muscle cells, resulting in strong and sustained uterine contractions.[3]

Signaling Pathway

The activation of the FP receptor by carboprost leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium levels, along with the activation of protein kinase C (PKC) by DAG, lead to the phosphorylation of myosin light chains, initiating smooth muscle contraction.

digraph "Prostaglandin F2α Receptor Signaling Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [arrowsize=0.7, fontname="Arial", fontsize=9];

Carboprost [label="Carboprost", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FP_Receptor [label="Prostaglandin F2α\n(FP) Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq_protein [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; SR [label="Sarcoplasmic\nReticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2_release [label="Ca²⁺ Release", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraction [label="Myometrial\nContraction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Carboprost -> FP_Receptor [label="Binds to"]; FP_Receptor -> Gq_protein [label="Activates"]; Gq_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> SR [label="Binds to receptor on"]; SR -> Ca2_release [label="Induces"]; DAG -> PKC [label="Activates"]; Ca2_release -> Contraction; PKC -> Contraction; }

Caption: A simplified workflow of the discovery and development of Carboprost.

Conclusion

The early discovery and development of this compound (carboprost tromethamine) represent a significant advancement in obstetric care. Through innovative chemical synthesis and a thorough understanding of prostaglandin pharmacology, The Upjohn Company successfully developed a potent and stable uterotonic agent. Preclinical and clinical studies rigorously established its efficacy in managing postpartum hemorrhage, a major cause of maternal mortality. While the journey from concept to clinic was complex, the enduring legacy of carboprost is its life-saving impact on maternal health worldwide. This guide has provided a technical overview of this journey, offering valuable insights for today's researchers and drug development professionals.

References

An In-depth Technical Guide to Prostinfenem (Carboprost Tromethamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostinfenem, the brand name for the active pharmaceutical ingredient Carboprost Tromethamine, is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). Structurally, it is 15-methyl-PGF2α, a modification that significantly enhances its metabolic stability and prolongs its biological activity compared to its endogenous counterpart. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, designed for professionals in the fields of research, science, and drug development.

Chemical Structure and Properties

Carboprost is a prostaglandin F2α derivative where the hydrogen at the 15th position is substituted with a methyl group in the (S) configuration.[1] This methylation prevents the enzymatic oxidation of the C-15 hydroxyl group, a primary route of metabolic inactivation for natural prostaglandins.[2] The tromethamine salt form enhances its solubility in water.[3][4]

The chemical structure of Carboprost is: (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid [3]

Physicochemical Properties of Carboprost and Carboprost Tromethamine
PropertyValue (Carboprost)Value (Carboprost Tromethamine)Reference(s)
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid[3]
Molecular Formula C21H36O5C25H47NO8[5]
Molecular Weight 368.51 g/mol 489.64 g/mol [5]
CAS Number 35700-23-358551-69-2[2]
Melting Point Not available95-105 °C[3]
Solubility Not available> 75 mg/mL in water at room temperature[3][6]
Appearance Not availableWhite to slightly off-white crystalline powder[4][6]
SMILES CCCCC--INVALID-LINK--(O)/C=C/[C@H]1--INVALID-LINK--C--INVALID-LINK--[C@@H]1C/C=C\CCCC(=O)OC(C(CO)(CO)N)O.O=C(O)CCC/C=C\C[C@H]1--INVALID-LINK--C--INVALID-LINK--[C@@H]1/C=C/--INVALID-LINK--(O)CCCCC[3]

Mechanism of Action and Signaling Pathway

Carboprost exerts its pharmacological effects by acting as a potent agonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][7] While it is an analog of PGF2α, some studies suggest it may also interact with the prostaglandin E2 receptor.[3] The binding of Carboprost to the FP receptor, which is predominantly coupled to the Gq alpha subunit, initiates a downstream signaling cascade.[8]

This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which then activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[7]

This potent stimulation of myometrial contractions is the basis for its clinical use in inducing uterine contractility to control postpartum hemorrhage.[9]

G This compound (Carboprost) Signaling Pathway Carboprost This compound (Carboprost) FP_Receptor Prostaglandin F Receptor (FP) Carboprost->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release SR->Ca2_release Ca2 ↑ Intracellular Ca²⁺ Ca2_release->Ca2 Leads to Calmodulin Calmodulin Ca2->Calmodulin Activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin Phosphorylation MLCK->Myosin Phosphorylates Contraction Uterine Smooth Muscle Contraction Myosin->Contraction Results in

This compound (Carboprost) signaling cascade in myometrial cells.

Quantitative Data

Pharmacokinetic Parameters of Carboprost Tromethamine in Humans
ParameterValueConditionReference(s)
Route of Administration IntramuscularPostpartum women[10][11]
Time to Peak Plasma Concentration (Tmax) 15 - 60 minutesSingle 250 µg injection[11]
Peak Plasma Concentration (Cmax) 2060 - 3097 pg/mLSingle 250 µg injection[6][11]
Half-life Longer than endogenous PGF2αDue to resistance to metabolic degradation[12]

Note: Specific values for half-life, volume of distribution, and clearance are not consistently reported in the reviewed literature.

In Vitro Activity

Experimental Protocols

Synthesis of Carboprost

A common synthetic route to Carboprost involves the methylation of the Corey lactone intermediate.[2]

General Steps:

  • Reaction of Corey Lactone with a Methylating Agent: The Corey lactone is reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) or trimethylaluminium. This step introduces the methyl group at the C-15 position, forming a mixture of tertiary carbinols.[2][14]

  • Separation of Diastereomers: The resulting mixture of C-15 epimers is separated to isolate the desired (15S)-isomer, which is Carboprost. Chromatographic techniques are often employed for this separation.[1][15]

  • Standard Transformations: The isolated intermediate undergoes a series of standard chemical transformations to yield the final Carboprost molecule.[2][14]

  • Salt Formation: To produce this compound, the final Carboprost acid is reacted with tromethamine to form the more water-soluble tromethamine salt.[15]

G General Synthetic Workflow for Carboprost Start Corey Lactone Step1 Methylation (e.g., MeMgBr or AlMe₃) Start->Step1 Intermediate1 Mixture of C-15 Epimers (Tertiary Carbinols) Step1->Intermediate1 Step2 Diastereomer Separation (Chromatography) Intermediate1->Step2 Intermediate2 Isolated (15S)-Isomer Step2->Intermediate2 Step3 Standard Transformations Intermediate2->Step3 Carboprost_acid Carboprost (Acid form) Step3->Carboprost_acid Step4 Salt Formation with Tromethamine Carboprost_acid->Step4 End This compound (Carboprost Tromethamine) Step4->End

Simplified workflow for the synthesis of this compound.
Clinical Trial Protocol: The COPE Study

The Carboprost or Oxytocin Postpartum Haemorrhage Effectiveness (COPE) Study is a phase IV, double-blind, double-dummy, randomized controlled trial comparing the effectiveness of carboprost and oxytocin as the first-line treatment for primary postpartum hemorrhage (PPH).[16][17]

Methodology:

  • Patient Population: Women aged 16 and over experiencing PPH after childbirth.[18]

  • Intervention: Participants are randomly allocated to one of two treatment arms:

    • Carboprost Arm: Receives 250 µg of carboprost via deep intramuscular injection and an intravenous placebo.[18]

    • Oxytocin Arm: Receives a standard dose of oxytocin intravenously and an intramuscular placebo.[18]

  • Blinding: The study is double-blind, meaning neither the participants nor the healthcare providers know which treatment is being administered. The use of a "double-dummy" design (both groups receive an active drug and a placebo) maintains the blinding.[18]

  • Primary Outcome: The primary outcome is the need for a blood transfusion.[17]

  • Data Collection: Clinical outcome data are collected from medical records at 24 and 48 hours post-treatment. Questionnaires are also administered to assess the participant's experience.[16]

G COPE Clinical Trial Workflow Patient Patient with Postpartum Hemorrhage (PPH) Randomization Randomization (1:1 allocation) Patient->Randomization ArmA Carboprost Arm: 250 µg IM Carboprost + IV Placebo Randomization->ArmA ArmB Oxytocin Arm: IV Oxytocin + IM Placebo Randomization->ArmB FollowUp Follow-up and Data Collection ArmA->FollowUp ArmB->FollowUp Outcome Primary Outcome Assessment: Need for Blood Transfusion FollowUp->Outcome

Workflow diagram for the COPE clinical trial.
In Vitro Uterine Contraction Assay

This protocol is a generalized representation based on methodologies described for studying the effects of uterotonic agents on myometrial tissue.[13]

Methodology:

  • Tissue Preparation: Myometrial tissue strips are obtained from consenting patients undergoing procedures such as cesarean section. The strips are dissected to a standard size and mounted in organ bath chambers.[19]

  • Equilibration: The tissue strips are equilibrated in a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2). A baseline tension is applied to the strips.

  • Dose-Response Testing: After equilibration, the tissue strips are exposed to increasing concentrations of Carboprost. The contractile response (amplitude and frequency of contractions) is recorded using an isometric force transducer.[19]

  • Data Analysis: The motility index (amplitude × frequency) or the area under the curve of the contractions is calculated to quantify the contractile response at each drug concentration. A dose-response curve is then generated to determine parameters such as EC50.[19]

Conclusion

This compound (Carboprost Tromethamine) is a potent synthetic prostaglandin F2α analog with a well-defined mechanism of action centered on the stimulation of uterine smooth muscle contraction. Its chemical modification confers enhanced stability and prolonged activity, making it a valuable therapeutic agent in obstetrics, particularly for the management of postpartum hemorrhage. The information presented in this technical guide, including its chemical properties, signaling pathway, and experimental data, provides a solid foundation for researchers, scientists, and drug development professionals working with this important compound. Further research to fully elucidate its receptor binding kinetics and to develop more detailed in vitro and in vivo models will continue to refine our understanding and application of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of 15-methyl-PGF2α on Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-methyl-PGF2α, also known as carboprost, is a synthetic structural analog of the naturally occurring prostaglandin F2α. It is a potent uterotonic agent widely used in obstetrics to control postpartum hemorrhage and for the termination of pregnancy. Its primary mechanism of action is the induction of strong and sustained smooth muscle contraction. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the effects of 15-methyl-PGF2α on smooth muscle cells. It details the receptor binding, intracellular signaling cascades, and the key downstream effectors that culminate in a contractile response. This document also includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.

Introduction

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play crucial roles in a variety of physiological processes. Prostaglandin F2α (PGF2α) is a potent contractile agent for smooth muscle, particularly in the uterus. However, its therapeutic use is limited by its rapid in vivo metabolism. The synthesis of 15-methyl-PGF2α (carboprost), a more metabolically stable analog, provided a clinically valuable therapeutic agent with a prolonged duration of action.[1] This guide will elucidate the intricate molecular pharmacology of 15-methyl-PGF2α, focusing on its interaction with its cognate receptor and the subsequent intracellular events that lead to smooth muscle contraction.

Receptor Binding and Affinity

Quantitative Data on Receptor Binding

While direct binding affinity data for 15-methyl-PGF2α is scarce, the following table provides comparative data for the closely related endogenous ligand, PGF2α.

LigandReceptorTissue/Cell TypeBinding Affinity (Ki/Kd)Reference
PGF2αFP ReceptorRat Vascular Smooth Muscle CellsKi = 3.4 nM[4]
PGF2αFP ReceptorOvine Corpus LuteumKd = 1.6 nM[5]

Intracellular Signaling Pathways

The binding of 15-methyl-PGF2α to the FP receptor initiates a cascade of intracellular events, primarily through the Gαq signaling pathway. This can be broadly divided into two main mechanisms: an increase in intracellular calcium concentration and sensitization of the contractile machinery to calcium.

Gαq-PLC-IP3-Ca2+ Pathway

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gαq. The activated α-subunit of Gαq stimulates the membrane-bound enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store in smooth muscle cells. This binding triggers the opening of the IP3R channel, leading to a rapid and transient release of Ca2+ from the SR into the cytosol. The resulting increase in intracellular calcium concentration is a primary trigger for smooth muscle contraction.[2]

Role of Diacylglycerol (DAG) and Protein Kinase C (PKC)

The other second messenger, DAG, remains in the plasma membrane and activates Protein Kinase C (PKC). Activated PKC can contribute to the contractile response through several mechanisms, including the phosphorylation of various proteins that lead to an increase in the calcium sensitivity of the contractile apparatus.[2]

RhoA/Rho-Kinase (ROCK) Pathway and Calcium Sensitization

The FP receptor is also coupled to the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK). The RhoA/ROCK pathway plays a crucial role in myofilament calcium sensitization, a mechanism that allows for sustained contraction even as intracellular calcium levels begin to decline from their initial peak. ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain. Inhibition of MLCP leads to a net increase in phosphorylated myosin light chains at any given calcium concentration, thereby enhancing and sustaining the contractile force.

Signaling Pathway Diagram

15-methyl-PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 15-methyl-PGF2a 15-methyl-PGF2α FP_receptor FP Receptor 15-methyl-PGF2a->FP_receptor binds to Gq Gαq FP_receptor->Gq activates RhoA RhoA FP_receptor->RhoA activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ROCK Rho-Kinase (ROCK) RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits SR Sarcoplasmic Reticulum (SR) IP3->SR binds to IP3R on Ca2_plus Ca²⁺ SR->Ca2_plus releases Calmodulin Calmodulin Ca2_plus->Calmodulin binds to CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC phosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction leads to PKC->Contraction enhances Ca²⁺ sensitivity MLCP->pMLC dephosphorylates

Caption: Signaling pathway of 15-methyl-PGF2α in smooth muscle cells.

Downstream Effects on Smooth Muscle Contraction

The culmination of the signaling cascade is the contraction of the smooth muscle cell. This is primarily driven by the increase in intracellular calcium.

Calcium-Calmodulin Dependent Myosin Light Chain Kinase Activation

The cytosolic Ca2+ binds to the protein calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK). MLCK is an enzyme that phosphorylates the regulatory light chain of myosin II, which is a key step in enabling the interaction between myosin and actin filaments, leading to cross-bridge cycling and muscle contraction.[2]

Quantitative Data on Intracellular Calcium and Contraction

The following tables summarize quantitative data on the effects of PGF2α on intracellular calcium concentration and smooth muscle contraction. While specific data for 15-methyl-PGF2α is limited, the data for PGF2α provides a valuable reference.

Table 4.1: Effect on Intracellular Calcium Concentration

AgonistCell TypeParameterValueReference
PGF2αHuman Myometrial CellsEC50 for [Ca2+]i increase4 nM[6]
PGF2αHuman Myometrial CellsBasal [Ca2+]i146-153 nM[6]

Table 4.2: Effect on Smooth Muscle Contraction

AgonistTissueParameterValueReference
PGF2αGuinea Pig Tracheal Smooth MusclepEC50~6.0[7]
PGF2αRabbit Urinary Bladder-Potent Contraction[8]
CarboprostHuman Uterus-20-100 times more potent than PGF2α[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 15-methyl-PGF2α.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of 15-methyl-PGF2α for the FP receptor.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand (e.g., [3H]-PGF2α) and the inhibitory constant (Ki) of 15-methyl-PGF2α.

Materials:

  • Cell membranes expressing the FP receptor (e.g., from cultured smooth muscle cells or transfected cell lines).

  • Radiolabeled ligand (e.g., [3H]-PGF2α).

  • Unlabeled 15-methyl-PGF2α (Carboprost).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Saturation Binding:

    • In a 96-well plate, add increasing concentrations of the radiolabeled ligand to wells containing a fixed amount of membrane protein.

    • For each concentration, prepare parallel wells containing an excess of unlabeled PGF2α to determine non-specific binding.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Competition Binding:

    • To determine the Ki of 15-methyl-PGF2α, incubate a fixed concentration of the radiolabeled ligand and a fixed amount of membrane protein with increasing concentrations of unlabeled 15-methyl-PGF2α.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot specific binding (total binding - non-specific binding) against the concentration of the radiolabeled ligand. Analyze the data using non-linear regression to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the concentration of 15-methyl-PGF2α. Analyze the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow start Start prep Prepare FP Receptor Membrane Suspension start->prep sat_bind Saturation Binding: Incubate membranes with increasing [³H]-PGF2α prep->sat_bind comp_bind Competition Binding: Incubate membranes with fixed [³H]-PGF2α and increasing [15-methyl-PGF2α] prep->comp_bind filter Rapid Filtration through Glass Fiber Filters sat_bind->filter comp_bind->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting wash->count analyze_sat Analyze Saturation Data (Kd, Bmax) count->analyze_sat analyze_comp Analyze Competition Data (IC50, Ki) count->analyze_comp end End analyze_sat->end analyze_comp->end

Caption: Workflow for a radioligand binding assay.

Measurement of Intracellular Calcium Concentration

This protocol uses the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium in response to 15-methyl-PGF2α.

Objective: To quantify the dose-dependent increase in intracellular Ca2+ concentration ([Ca2+]i) in smooth muscle cells upon stimulation with 15-methyl-PGF2α.

Materials:

  • Cultured smooth muscle cells grown on glass coverslips.

  • Fura-2 AM (acetoxymethyl ester).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution.

  • 15-methyl-PGF2α (Carboprost).

  • Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

  • Cell Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 in HBSS.

    • Incubate the cells on coverslips with the loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells with fresh HBSS to remove extracellular dye and allow for an additional 30 minutes for the AM ester to be fully cleaved by intracellular esterases, trapping the Fura-2 inside the cells.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.

    • Introduce 15-methyl-PGF2α at various concentrations into the perfusion solution and record the changes in fluorescence intensity at both excitation wavelengths over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • The ratio is proportional to the intracellular Ca2+ concentration.

    • Calibrate the fluorescence ratios to absolute [Ca2+]i values using the Grynkiewicz equation, which requires determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

    • Plot the peak change in [Ca2+]i against the concentration of 15-methyl-PGF2α to generate a dose-response curve and determine the EC50.

Calcium_Imaging_Workflow start Start load_cells Load Smooth Muscle Cells with Fura-2 AM start->load_cells deesterify Wash and Allow for De-esterification load_cells->deesterify image_baseline Acquire Baseline Ratiometric Images (340/380 nm excitation) deesterify->image_baseline stimulate Stimulate with Varying Concentrations of 15-methyl-PGF2α image_baseline->stimulate record_response Record Fluorescence Changes Over Time stimulate->record_response calculate_ratio Calculate F340/F380 Ratio record_response->calculate_ratio calibrate Calibrate Ratio to [Ca²⁺]i calculate_ratio->calibrate analyze Generate Dose-Response Curve and Determine EC50 calibrate->analyze end End analyze->end

Caption: Workflow for intracellular calcium imaging using Fura-2 AM.

Isolated Tissue Bath for Smooth Muscle Contraction

This protocol measures the contractile response of an isolated smooth muscle tissue strip to 15-methyl-PGF2α.

Objective: To determine the dose-response relationship for 15-methyl-PGF2α-induced contraction in a specific smooth muscle tissue (e.g., uterine or vascular smooth muscle).

Materials:

  • Isolated smooth muscle tissue (e.g., uterine strips, aortic rings).

  • Isolated tissue bath system with a temperature-controlled chamber, aeration, and force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • 15-methyl-PGF2α (Carboprost).

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Dissect the desired smooth muscle tissue and cut it into strips or rings of appropriate size.

  • Mounting: Mount the tissue strip in the tissue bath chamber, with one end fixed and the other attached to a force transducer.

  • Equilibration: Allow the tissue to equilibrate in the physiological salt solution under a resting tension for a defined period (e.g., 60-90 minutes), with regular changes of the buffer.

  • Viability Test: Test the viability of the tissue by inducing a contraction with a known contractile agent (e.g., potassium chloride).

  • Dose-Response Curve:

    • After the tissue has returned to baseline, add cumulative concentrations of 15-methyl-PGF2α to the tissue bath.

    • Allow the contractile response to reach a plateau at each concentration before adding the next.

    • Record the force of contraction at each concentration.

  • Data Analysis:

    • Express the contractile response at each concentration as a percentage of the maximum response obtained with a standard agonist or the highest concentration of 15-methyl-PGF2α.

    • Plot the percentage of maximal contraction against the logarithm of the 15-methyl-PGF2α concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration that produces 50% of the maximal response) from the curve.

Isolated_Tissue_Bath_Workflow start Start prepare_tissue Prepare Isolated Smooth Muscle Tissue start->prepare_tissue mount_tissue Mount Tissue in Isolated Tissue Bath prepare_tissue->mount_tissue equilibrate Equilibrate Tissue Under Resting Tension mount_tissue->equilibrate viability_test Perform Viability Test (e.g., with KCl) equilibrate->viability_test dose_response Generate Cumulative Dose-Response Curve to 15-methyl-PGF2α viability_test->dose_response record_force Record Contractile Force at Each Concentration dose_response->record_force analyze Analyze Data: Plot Dose-Response Curve, Determine EC50 record_force->analyze end End analyze->end

References

An In-depth Technical Guide to the Chemical Synthesis of Prostinfenem (Carboprost)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostinfenem, known chemically as Carboprost (15-methyl-prostaglandin F2α), is a synthetic prostaglandin analogue with significant therapeutic applications, particularly in obstetrics and gynecology for the control of postpartum hemorrhage. Unlike naturally occurring prostaglandins, this compound's synthesis is a complex, multi-step chemical process rather than a direct biosynthetic pathway. This technical guide provides a detailed overview of its chemical synthesis, focusing on the well-established Corey lactone-based approach, complete with experimental methodologies, quantitative data, and process visualizations.

Core Synthetic Strategy: The Corey Lactone Approach

The most common and historically significant route to this compound and other prostaglandins is the Corey synthesis, which utilizes a key bicyclic intermediate known as the Corey lactone. This versatile building block allows for the stereocontrolled installation of the requisite functional groups and side chains of the prostaglandin scaffold.

The synthesis of this compound diverges from that of natural PGF2α at a critical juncture: the introduction of a methyl group at the C-15 position. This modification is crucial as it prevents the metabolic oxidation of the C-15 hydroxyl group, thereby increasing the compound's in vivo stability and duration of action.

Key Stages in the Synthesis of this compound:
  • Preparation of the Enone Intermediate: The synthesis begins with the Corey lactone, which is first protected and then oxidized to form a key enone intermediate.

  • Introduction of the C-15 Methyl Group: This is the defining step in the synthesis of this compound. The ketone of the enone intermediate is reacted with a methylating agent, typically a methyl Grignard reagent (such as methylmagnesium bromide) or trimethylaluminium. This reaction is not stereoselective and produces a mixture of the desired 15(S) and the undesired 15(R) epimers.

  • Attachment of the Lower Side Chain: Following the methylation, the lower side chain is installed, typically via a Horner-Wadsworth-Emmons reaction.

  • Reduction and Deprotection: The lactone is then reduced to a lactol (a hemiacetal), and protecting groups are removed.

  • Attachment of the Upper Side Chain: The upper side chain is introduced via a Wittig reaction.

  • Purification and Diastereomer Separation: A crucial final step involves the purification of the final compound and the separation of the 15(S) and 15(R) diastereomers, often through chromatographic techniques.

Visualizing the Synthesis Pathway

The following diagram illustrates the general synthetic pathway for this compound starting from the Corey lactone.

Prostinfenem_Synthesis cluster_core Core Structure Modification cluster_sidechains Side Chain Installation cluster_purification Final Processing Corey_Lactone Corey Lactone Enone Enone Intermediate Corey_Lactone->Enone Oxidation Methylated_Intermediate 15-Methyl Intermediate (Mixture of Epimers) Enone->Methylated_Intermediate Methylation (e.g., MeMgBr) Lower_Chain_Intermediate Lower Side Chain Intermediate Methylated_Intermediate->Lower_Chain_Intermediate Horner-Wadsworth-Emmons Lactol Lactol Intermediate Lower_Chain_Intermediate->Lactol Reduction Prostinfenem_Crude Crude this compound (Epimeric Mixture) Lactol->Prostinfenem_Crude Wittig Reaction Prostinfenem_Pure Pure this compound (15S-epimer) Prostinfenem_Crude->Prostinfenem_Pure Chromatographic Separation

Caption: General overview of the chemical synthesis of this compound from the Corey lactone.

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of this compound, based on literature reports. It is important to note that yields can vary significantly depending on the specific reagents, conditions, and scale of the reaction.

Reaction StepStarting MaterialProductTypical Yield (%)Notes
Oxidation Corey Lactone derivativeEnone Intermediate~85-95%Various oxidizing agents can be used.
Methylation Enone Intermediate15-Methyl Intermediate~90-98% (total)Produces a ~1:1 mixture of 15(S) and 15(R) epimers.
H-W-E Reaction 15-Methyl IntermediateLower Side Chain Adduct~70-85%
Lactone Reduction Lower Side Chain AdductLactol Intermediate~80-90%Typically uses DIBAL-H at low temperatures.
Wittig Reaction Lactol IntermediateCrude this compound~60-75%
Purification Crude this compoundPure 15(S)-CarboprostVariableYield depends on the efficiency of the diastereomer separation.

Detailed Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Oxidation of Corey Lactone to the Enone Intermediate

This procedure outlines the conversion of a protected Corey lactone derivative to the corresponding α,β-unsaturated ketone (enone).

Oxidation_Workflow start Start: Protected Corey Lactone dissolve Dissolve in appropriate solvent (e.g., CH2Cl2) start->dissolve cool Cool to low temperature (e.g., -78 °C) dissolve->cool add_oxidant Add oxidizing agent (e.g., Collins reagent) cool->add_oxidant react Stir for specified time until reaction is complete add_oxidant->react quench Quench reaction (e.g., with isopropanol) react->quench workup Aqueous workup and extraction quench->workup purify Purify by column chromatography workup->purify end End: Enone Intermediate purify->end

Caption: Experimental workflow for the oxidation of the Corey lactone intermediate.

Methodology:

  • A solution of the protected Corey lactone in a suitable anhydrous solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a low temperature, typically -78 °C.

  • An oxidizing agent, such as Collins reagent (CrO₃·2pyridine) or a Swern oxidation protocol, is added portion-wise.

  • The reaction is stirred at the low temperature for a period of 1 to 3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • The reaction is quenched by the addition of a suitable reagent, such as isopropanol.

  • The mixture is allowed to warm to room temperature and then subjected to an aqueous workup. The organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the pure enone intermediate.

Methylation of the Enone Intermediate

This protocol describes the critical addition of the methyl group to the C-15 position.

Methodology:

  • The enone intermediate is dissolved in an anhydrous etheral solvent (e.g., tetrahydrofuran) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

  • A solution of methylmagnesium bromide or trimethylaluminium in a suitable solvent is added dropwise to the cooled solution of the enone.

  • The reaction mixture is stirred at the low temperature for 1-2 hours.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • After warming to room temperature, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated.

  • The resulting product, a mixture of the 15(S) and 15(R) diastereomers, is typically used in the next step without separation.

Diastereomer Separation

The separation of the 15(S) and 15(R) epimers is a critical step to obtain the biologically active form of this compound. This is often performed on a later intermediate or the final product.

Separation_Workflow start Start: Crude this compound (Epimeric Mixture) load_column Load crude mixture onto a chromatography column (e.g., HPLC or MPLC) start->load_column elute Elute with a suitable solvent system load_column->elute collect_fractions Collect fractions based on detector response (e.g., UV) elute->collect_fractions analyze_fractions Analyze fractions (e.g., by TLC or LC-MS) to identify desired epimer collect_fractions->analyze_fractions combine_pure Combine pure fractions of the 15(S)-epimer analyze_fractions->combine_pure concentrate Concentrate under reduced pressure combine_pure->concentrate end End: Pure this compound (15S-epimer) concentrate->end

Caption: Workflow for the chromatographic separation of this compound diastereomers.

Methodology:

  • The crude mixture of this compound epimers is dissolved in a minimal amount of the mobile phase.

  • The solution is loaded onto a preparative high-performance liquid chromatography (HPLC) or medium-pressure liquid chromatography (MPLC) column packed with a suitable stationary phase (e.g., silica gel or a chiral stationary phase).

  • The column is eluted with a carefully optimized solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Fractions are collected and analyzed by an appropriate method (e.g., TLC, analytical HPLC, or LC-MS) to identify the fractions containing the pure desired 15(S)-epimer.

  • The pure fractions are combined and the solvent is removed under reduced pressure to yield the final product.

Conclusion

The chemical synthesis of this compound is a challenging yet well-established process that showcases the power of strategic organic synthesis. The Corey lactone approach provides a robust and versatile platform for the construction of this important pharmaceutical agent. The key challenges in the synthesis lie in the stereocontrol of the cyclopentane core and the efficient separation of the C-15 epimers. Further research in this area continues to focus on developing more efficient, stereoselective, and scalable synthetic routes to this compound and other valuable prostaglandin analogues.

Prostinfenem (Carboprost) Receptor Binding Affinity and Selectivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostinfenem, the commercial name for carboprost (15-methyl-PGF₂α), is a synthetic analog of the naturally occurring prostaglandin F₂α (PGF₂α).[1] It is a potent oxytocic agent primarily used in obstetrics to control postpartum hemorrhage and for the termination of pregnancy.[1] Its therapeutic effects are mediated through its interaction with prostanoid receptors, a family of G-protein coupled receptors (GPCRs). Understanding the binding affinity and selectivity of carboprost for these receptors is crucial for elucidating its mechanism of action, predicting its physiological effects, and anticipating potential side effects. This technical guide provides a comprehensive overview of the binding characteristics of carboprost, details the experimental protocols used to determine these properties, and visualizes the key signaling pathways involved.

Prostanoid Receptor Family

Prostanoid receptors are classified into five main types: DP, EP, FP, IP, and TP, corresponding to their preferential endogenous ligands prostaglandin D₂ (PGD₂), prostaglandin E₂ (PGE₂), prostaglandin F₂α (PGF₂α), prostacyclin (PGI₂), and thromboxane A₂ (TXA₂), respectively. The EP receptor is further divided into four subtypes: EP₁, EP₂, EP₃, and EP₄.[2] Carboprost, as a PGF₂α analog, primarily targets the FP receptor.

Quantitative Analysis of Receptor Binding

The binding affinity of a ligand for a receptor is typically quantified by its dissociation constant (Kd) or its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The selectivity of a compound is determined by comparing its binding affinity across a panel of different receptors.

This compound (Carboprost) Binding Affinity and Selectivity

The functional potency, represented by the half-maximal effective concentration (EC₅₀), of carboprost at the human FP and EP₃ receptors has been determined using a NanoBiT-based G-protein activation assay.

Table 1: Functional Potency (EC₅₀) of Carboprost at Human FP and EP₃ Receptors

ReceptorEC₅₀ (nM)
FPSimilar to EP₃
EP₃Similar to FP
[Source: Adapted from recent cryo-EM structural studies of the FP receptor.][4]

For a broader perspective on the selectivity of ligands targeting the FP receptor, the binding affinities of the parent compound, PGF₂α, across a panel of mouse prostanoid receptors are presented below. This data provides a general framework for understanding the selectivity profile of FP receptor agonists.

Table 2: Binding Affinity (Ki) of Prostaglandin F₂α for Mouse Prostanoid Receptors

Receptor SubtypeKi (nM)
FP 3-4
DP>100
EP₁>100
EP₂>100
EP₃~30-40
EP₄>100
IP>100
TP>100
[Source: Data derived from studies on mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells.][6]

Experimental Protocols

The determination of receptor binding affinity is a cornerstone of pharmacological research. The following section details a standard experimental protocol for a competitive radioligand binding assay to determine the Ki of a test compound like carboprost for the FP receptor.

Competitive Radioligand Binding Assay for the FP Receptor

This assay measures the ability of an unlabeled test compound (carboprost) to compete with a radiolabeled ligand for binding to the FP receptor.

I. Materials and Reagents

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand for the FP receptor, such as [³H]-PGF₂α.

  • Test Compound: Carboprost (this compound).

  • Non-specific Binding Control: A high concentration of unlabeled PGF₂α (e.g., 10 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

II. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare FP Receptor Membranes D Incubate Membranes with Radioligand and Carboprost (or control) A->D B Prepare Radioligand ([³H]-PGF₂α) Solution B->D C Prepare Serial Dilutions of Carboprost C->D E Rapid Filtration to Separate Bound and Free Radioligand D->E F Wash Filters to Reduce Non-specific Binding E->F G Measure Radioactivity (Scintillation Counting) F->G H Generate Competition Curve G->H I Calculate IC₅₀ H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Caption: Workflow for a competitive radioligand binding assay.

III. Step-by-Step Procedure

  • Membrane Preparation:

    • Culture cells expressing the human FP receptor to a high density.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by homogenization in a hypotonic buffer.

    • Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of [³H]-PGF₂α (typically at its Kd), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]-PGF₂α, a high concentration of unlabeled PGF₂α, and the membrane preparation.

    • Competition: Add assay buffer, [³H]-PGF₂α, varying concentrations of carboprost, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to minimize non-specific binding.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the carboprost concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of carboprost that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

This compound (carboprost) exerts its physiological effects by activating intracellular signaling cascades following its binding to the FP receptor.

FP Receptor Signaling Pathway

The FP receptor is canonically coupled to the Gq family of G-proteins.[3] Activation of the FP receptor by an agonist like carboprost initiates a well-defined signaling pathway that leads to an increase in intracellular calcium concentration, which is the primary driver of smooth muscle contraction.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Carboprost Carboprost (this compound) FP_Receptor FP Receptor (GPCR) Carboprost->FP_Receptor Binds to Gq Gq Protein (α, β, γ subunits) FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction PKC->Contraction Modulates Ca_increase ↑ Intracellular [Ca²⁺] Ca_ER->Ca_increase Ca_increase->Contraction

Caption: FP Receptor Gq-coupled signaling pathway.

Pathway Description:

  • Ligand Binding: Carboprost binds to the extracellular domain of the FP receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

  • Phospholipase C Activation: The activated Gαq subunit stimulates the membrane-bound enzyme, phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.

  • Cellular Response: The resulting increase in intracellular Ca²⁺ concentration leads to the activation of calcium-dependent signaling pathways that ultimately cause the contraction of smooth muscle cells, such as those in the myometrium. DAG, in concert with Ca²⁺, activates Protein Kinase C (PKC), which can further modulate downstream signaling events.

Conclusion

This compound (carboprost) is a potent agonist of the prostaglandin F₂α (FP) receptor. Its therapeutic efficacy as an oxytocic agent is a direct result of its ability to activate the Gq-coupled signaling pathway, leading to increased intracellular calcium and smooth muscle contraction. While highly effective, its clinical use is associated with side effects that are likely due to its cross-reactivity with other prostanoid receptors, particularly the EP₃ receptor. A thorough understanding of its binding affinity and selectivity, as determined by the experimental protocols outlined in this guide, is essential for the rational design of future therapeutic agents with improved selectivity and fewer off-target effects. Further research to fully characterize the binding profile of carboprost across all human prostanoid receptors would be of significant value to the scientific and medical communities.

References

Unraveling the Identity of Prostinfenem: A Case of Mistaken Identity in Drug Classification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the biological activity of "Prostinfenem" has revealed a significant discrepancy between its established therapeutic application and the requested focus on antibacterial characteristics. All available scientific literature and drug databases identify this compound as a trade name for a synthetic prostaglandin analog, specifically 15-methyl-prostaglandin F2 alpha or carboprost. This compound exerts potent effects on uterine smooth muscle, leading to its clinical use in the management of postpartum hemorrhage.

Contrary to the premise of an in-depth technical guide on its in vitro antibacterial properties, extensive searches have yielded no evidence to suggest that this compound possesses any antimicrobial activity. The core requirements of the requested guide, including the presentation of quantitative antibacterial data, detailed experimental protocols for antimicrobial assays, and visualization of antibacterial signaling pathways, cannot be fulfilled as the foundational data does not exist.

It is highly probable that the query is based on a misunderstanding of the drug's name, potentially confusing it with a member of the carbapenem class of beta-lactam antibiotics, which are known for their broad-spectrum antibacterial activity. Carbapenems, such as imipenem, meropenem, ertapenem, and doripenem, are structurally distinct from prostaglandins and function by inhibiting bacterial cell wall synthesis.

The True Biological Activity of this compound (Carboprost)

This compound, as carboprost, is a potent oxytocic agent. Its mechanism of action involves binding to and activating prostaglandin F2 alpha receptors in the myometrium, the smooth muscle layer of the uterus. This activation initiates a signaling cascade that leads to a sustained increase in intracellular calcium concentrations, resulting in strong and prolonged uterine contractions. This physiological effect is crucial for constricting uterine blood vessels at the placental site, thereby controlling and preventing excessive bleeding after childbirth.

Due to the fundamental difference in the biological nature and therapeutic application of this compound, it is not possible to generate the requested in-depth technical guide focused on antibacterial activity. We recommend verifying the name of the compound of interest. Should the intended topic be a carbapenem or another class of antibacterial agent, a detailed and accurate technical guide can be provided upon clarification.

Prostinfenem (Carboprost Tromethamine): A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostinfenem, the trade name for the synthetic prostaglandin analogue carboprost tromethamine (15-methyl-PGF2α), is a potent oxytocic agent. Contrary to potential misconceptions, this compound is not an antimicrobial agent. Its therapeutic action is centered on the induction of smooth muscle contraction, primarily in the myometrium, and the induction of luteolysis. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound in various animal models, focusing on its established therapeutic applications. The information is intended to support researchers, scientists, and drug development professionals in understanding the preclinical profile of this compound.

Pharmacokinetics

The pharmacokinetic profile of carboprost tromethamine has been investigated in several animal species. The following tables summarize the key pharmacokinetic parameters derived from these studies.

Table 1: Pharmacokinetic Parameters of Carboprost Methylate and Carboprost in Beagle Dogs following Intravaginal Administration
ParameterCarboprost MethylateCarboprost
Tmax (h) 0.58 ± 0.200.75 ± 0.27
Cmax (ng/mL) 1.83 ± 0.561.57 ± 0.38
AUC (0-t) (ng·h/mL) 3.55 ± 1.024.96 ± 0.91
AUC (0-∞) (ng·h/mL) 3.67 ± 1.055.34 ± 0.98
t1/2 (h) 1.34 ± 0.412.11 ± 0.53

Data from a study involving the intravaginal administration of a 0.5 mg carboprost methylate suppository to beagle dogs.

Experimental Protocols

Pharmacokinetic Study in Beagle Dogs

A liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed for the simultaneous quantification of carboprost methylate and its active metabolite, carboprost, in dog plasma.[1]

  • Animal Model: Female beagle dogs.

  • Dosing: Intravaginal administration of a suppository containing 0.5 mg of carboprost methylate.[1]

  • Sample Collection: Whole blood samples were collected at various time points. To stabilize carboprost methylate, the esterase inhibitor dichlorvos was added to the whole blood.[1] Indomethacin was added to the plasma to prevent prostaglandin synthesis after sampling.[1]

  • Sample Preparation: Plasma samples (500µL) underwent liquid-liquid extraction with a mixture of ethyl ether and dichloromethane.[1]

  • Analytical Method: The extracts were analyzed using a CAPCELL PAK Phenyl column with a mobile phase of acetonitrile-5mM ammonium acetate.[1] Carboprost methylate was detected using positive ion electrospray ionization, while carboprost was detected using negative ion electrospray ionization, both followed by multiple reaction monitoring.[1]

Experimental Workflow for Pharmacokinetic Analysis

G cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Sample Analysis cluster_output Data Output dosing Intravaginal administration of 0.5 mg carboprost methylate to beagle dogs blood_collection Collect whole blood samples dosing->blood_collection stabilization Add dichlorvos to stabilize carboprost methylate blood_collection->stabilization plasma_separation Separate plasma stabilization->plasma_separation inhibition Add indomethacin to inhibit prostaglandin synthesis plasma_separation->inhibition extraction Liquid-liquid extraction of plasma inhibition->extraction lcms LC-MS/MS analysis extraction->lcms pk_params Determine pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2) lcms->pk_params

Caption: Workflow for a pharmacokinetic study of carboprost in beagle dogs.

Pharmacodynamics

The primary pharmacodynamic effects of this compound (carboprost tromethamine) are the stimulation of uterine smooth muscle contraction and the induction of luteolysis.

Uterine Contraction

Carboprost stimulates myometrial contractions in the gravid uterus, similar to those observed during labor.[2] This effect is mediated through the activation of prostaglandin F receptors on smooth muscle cells.[2]

  • Animal Model: Late-pregnancy rats.

  • Tissue Preparation: Myometrial strips are isolated from the uterus.

  • Experimental Setup: The myometrial strips are mounted in an organ bath containing a physiological salt solution. The contractile responses to increasing concentrations of carboprost are then measured.[3]

Signaling Pathway for Uterine Contraction

G carboprost Carboprost (15-methyl-PGF2α) receptor Prostaglandin F Receptor (FP) carboprost->receptor g_protein Gq/11 protein activation receptor->g_protein plc Phospholipase C (PLC) activation g_protein->plc pip2 PIP2 hydrolysis plc->pip2 ip3 IP3 generation pip2->ip3 dag DAG generation pip2->dag ca_release Ca2+ release from sarcoplasmic reticulum ip3->ca_release pkc Protein Kinase C (PKC) activation dag->pkc contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction

Caption: Signaling pathway of carboprost-induced uterine smooth muscle contraction.

Luteolysis

Carboprost tromethamine is used to induce luteolysis (the regression of the corpus luteum) in various animal species, which is a critical aspect of estrous cycle control in livestock management.

  • Animal Model: Ewes in the mid-luteal phase of the estrous cycle.

  • Dosing: Administration of prostaglandin F2α (PGF2α) or its analogues, such as cloprostenol. For instance, in one study, luteolysis was induced by two doses of cloprostenol administered 7-9 days apart.[4] Another study developed a model for studying luteolysis by systemic pulsatile infusions of PGF2α.

  • Pharmacodynamic Endpoint: The primary endpoint is the decline in plasma progesterone concentrations, indicating the regression of the corpus luteum. The onset of estrus is also monitored.

Logical Flow for Luteolysis Induction and Monitoring

G cluster_protocol Experimental Protocol cluster_monitoring Pharmacodynamic Monitoring cluster_outcome Outcome Assessment animal_selection Select ewes in mid-luteal phase dosing_regimen Administer Carboprost (or analogue) animal_selection->dosing_regimen blood_sampling Collect blood samples dosing_regimen->blood_sampling estrus_detection Observe for signs of estrus dosing_regimen->estrus_detection progesterone_assay Measure plasma progesterone levels blood_sampling->progesterone_assay luteolysis_confirmation Confirm luteolysis (progesterone decline) progesterone_assay->luteolysis_confirmation estrus_onset Determine onset of estrus estrus_detection->estrus_onset

Caption: Experimental workflow for inducing and monitoring luteolysis in sheep.

Safety Pharmacology

In laboratory animals, high doses of carboprost tromethamine can lead to an increase in blood pressure, likely due to the contraction of vascular smooth muscle.[2] It can also cause an elevation in body temperature.[2] In some animals, transient bronchoconstriction may occur.[2]

Conclusion

This compound (carboprost tromethamine) is a prostaglandin analogue with well-defined pharmacokinetic and pharmacodynamic properties related to its oxytocic and luteolytic effects. The data from animal models are crucial for understanding its mechanism of action and for establishing safe and effective dosing regimens in its clinical and veterinary applications. This guide provides a summary of the available preclinical data to aid in further research and development. It is important to reiterate that this compound is not an antimicrobial agent, and its use should be strictly confined to its approved indications.

References

Structural Activity Relationship of PGF2α Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of Prostaglandin F2α (PGF2α) analogues. It delves into the chemical modifications that influence their biological activity, particularly focusing on their application in lowering intraocular pressure (IOP) for the treatment of glaucoma. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to PGF2α and its Analogues

Prostaglandin F2α (PGF2α) is a naturally occurring eicosanoid that mediates a wide range of physiological effects by activating the G-protein coupled FP receptor.[1] Its potent biological activities, including the induction of smooth muscle contraction and luteolysis, have spurred the development of synthetic analogues with modified structures to enhance therapeutic efficacy and selectivity while minimizing side effects.[1][2] A significant area of application for PGF2α analogues is in ophthalmology, where they are a first-line treatment for open-angle glaucoma, a condition characterized by elevated intraocular pressure (IOP).[3][4] These drugs effectively lower IOP by increasing the uveoscleral outflow of aqueous humor.[4][5]

The development of clinically successful PGF2α analogues, such as latanoprost, travoprost, and bimatoprost, has been guided by extensive structure-activity relationship studies. These studies have systematically explored how modifications to the core prostaglandin structure impact receptor binding affinity, functional activity, and ultimately, therapeutic performance.

Core Structural Features and Key Modifications

The PGF2α molecule consists of a cyclopentane ring with two aliphatic side chains, the α-chain and the ω-chain. Modifications at various positions on this scaffold have been shown to significantly alter the pharmacological properties of the resulting analogues.

Modifications of the ω-Chain

One of the most fruitful areas of modification has been the ω-chain. Replacing the terminal portion of the ω-chain with an aromatic ring has led to the development of highly potent and selective FP receptor agonists.[2]

  • Phenyl Ring Substitution: The introduction of a phenyl ring at C-17, as seen in 17-phenyl-18,19,20-trinor PGF2α isopropyl ester, results in a significant increase in the therapeutic index for IOP reduction compared to PGF2α.[2] Latanoprost, a widely used anti-glaucoma drug, is a 13,14-dihydro-17-phenyl-18,19,20-trinor PGF2α isopropyl ester.[2]

Modifications at C-13 and C-14
  • 13-Dehydro Analogues: The introduction of a triple bond between C-13 and C-14 to create 13-dehydro analogues has been shown to increase metabolic stability. These analogues have demonstrated potent luteolytic activity, in some cases greater than PGF2α itself.[6]

Modifications at C-16
  • 16-Fluoro Derivatives: The addition of a fluorine atom at the C-16 position has also been explored to enhance biological activity and metabolic stability.

Esterification of the Carboxylic Acid

PGF2α analogues are often administered as prodrugs, typically as isopropyl esters. This modification increases the lipophilicity of the molecule, facilitating its penetration through the cornea. Once in the eye, esterases hydrolyze the ester to release the biologically active free acid.[7]

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities and functional potencies of several key PGF2α analogues. This quantitative data is crucial for understanding the subtle differences in their pharmacological profiles.

CompoundBinding Affinity (Ki) for FP Receptor (nM)Notes
PGF2α (endogenous)~1.0The natural ligand for the FP receptor.[8]
Latanoprost acid4.7The active form of the prodrug Latanoprost.[8]
Travoprost acid35The active form of the prodrug Travoprost.[8]
Bimatoprost acid83The active form of the prodrug Bimatoprost.[8]
Tafluprost acid0.4The active form of the prodrug Tafluprost, showing a very high affinity.[8]

Note: Ki values can vary between studies due to differences in experimental conditions.

AnalogueDoseMean IOP Reduction (mmHg)Study Population
PGF2α-1-isopropyl ester0.5 µg (twice daily)4 to 6Ocular hypertensive or glaucoma patients[9]
PGF2α62.5 µg2.2 (maximal)Normotensive human subjects[10]
PGF2α125 µg3.1 (maximal)Normotensive human subjects[10]
PGF2α250 µg2.9 (maximal)Normotensive human subjects[10]
Latanoprost, Travoprost, or Bimatoprost-Baseline: 25.1 -> 17.9 (at 3 months)Primary open-angle glaucoma patients[11]

Signaling Pathways of the PGF2α FP Receptor

Upon agonist binding, the FP receptor activates downstream signaling cascades, primarily through coupling to the Gq alpha subunit of heterotrimeric G proteins. This initiates a series of intracellular events that ultimately lead to the observed physiological responses.

PGF2a_Signaling_Pathway PGF2a PGF2α Analogue FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq Gαq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Response Physiological Response (e.g., Increased Uveoscleral Outflow) Ca_Release->Physiological_Response Ras_Raf Ras/Raf PKC->Ras_Raf activates MAPK MAPK (ERK1/2) Ras_Raf->MAPK activates Tcf Tcf Transcriptional Activation MAPK->Tcf leads to Tcf->Physiological_Response

Caption: PGF2α FP Receptor Signaling Pathway.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the structural activity relationships of PGF2α analogues.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the FP receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Reagents Reagents Receptor Source (e.g., cell membranes) Radioligand ([³H]-PGF2α) Unlabeled Competitor (Test Analogue) Assay Buffer Start->Reagents Incubation Incubate Reagents Reagents->Incubation Separation Separate Bound from Free Ligand (e.g., Filtration) Incubation->Separation Measurement Measure Radioactivity (Scintillation Counting) Separation->Measurement Analysis Data Analysis: Determine IC50 and calculate Ki (Cheng-Prusoff equation) Measurement->Analysis End End Analysis->End

Caption: Workflow for a Radioligand Binding Assay.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a source of FP receptors, typically cell membranes from cells overexpressing the receptor.

    • Use a radiolabeled ligand with high affinity for the FP receptor, such as [³H]-PGF2α.

    • Prepare a series of dilutions of the unlabeled test compound (PGF2α analogue).

    • Prepare an assay buffer (e.g., Tris-HCl) containing necessary cofactors like MgCl₂.[8]

  • Incubation:

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation:

    • Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the cell membranes.

  • Measurement:

    • Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the concentration of the unlabeled competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[8]

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a PGF2α analogue to activate the FP receptor and trigger a downstream signaling event, specifically the release of intracellular calcium.

Protocol Outline:

  • Cell Culture and Dye Loading:

    • Culture cells expressing the FP receptor in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM. This dye will fluoresce upon binding to calcium.[12][13]

  • Agonist Stimulation:

    • Add varying concentrations of the PGF2α analogue (agonist) to the wells.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader to measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.[12][14]

  • Data Analysis:

    • Plot the change in fluorescence against the agonist concentration to generate a dose-response curve.

    • From this curve, determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

In Vivo Measurement of Intraocular Pressure

This protocol is essential for evaluating the therapeutic efficacy of PGF2α analogues in animal models of glaucoma.

Protocol Outline:

  • Animal Model:

    • Use an appropriate animal model, such as rabbits or non-human primates, with normal or elevated IOP.[2] Ocular hypertension can be induced in some models.[3]

  • Drug Administration:

    • Administer the PGF2α analogue topically to the eye as an ophthalmic solution.

  • IOP Measurement:

    • Measure the intraocular pressure at baseline and at various time points after drug administration using a tonometer.[3]

  • Data Analysis:

    • Compare the IOP in the treated eye to a control (e.g., vehicle-treated contralateral eye) to determine the magnitude and duration of the IOP-lowering effect.

Conclusion

The structural activity relationship of PGF2α analogues is a well-established field that has led to the development of highly effective drugs for the treatment of glaucoma. Key modifications, particularly to the ω-chain, have resulted in analogues with enhanced receptor affinity, selectivity, and therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel PGF2α analogues with improved efficacy and reduced side effects. A thorough understanding of the SAR and the underlying signaling pathways is critical for the rational design of the next generation of ocular hypotensive agents.

References

Prostinfenem's Putative Role in Modulating Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of the information presented in this document regarding the modulation of inflammatory pathways is based on studies of prostaglandin F2α (PGF2α), the natural analogue of Prostinfenem (15-methyl-PGF2α). Due to a lack of direct studies on the specific inflammatory effects of this compound, its role is largely inferred from the well-documented pro-inflammatory actions of PGF2α. This compound is a more metabolically stable synthetic analogue, and it is presumed to share a similar mechanism of action at the PGF2α receptor (FP receptor).

Executive Summary

This compound (15-methyl-prostaglandin F2α or carboprost) is a synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α). While its primary clinical application is in obstetrics to control postpartum hemorrhage through its potent uterotonic activity, the foundational biology of its natural counterpart, PGF2α, points towards a significant, likely pro-inflammatory, role in cellular signaling. PGF2α is a lipid mediator synthesized via the cyclooxygenase (COX) pathway and is known to be a key player in inflammatory responses.[1][2][3] It exerts its effects by binding to the G-protein coupled FP receptor, initiating a cascade of intracellular events that lead to the production of inflammatory mediators.[2][4][5] This technical guide provides an in-depth overview of the putative role of this compound in modulating inflammatory pathways, drawing heavily on the established actions of PGF2α.

Data Presentation: Pro-Inflammatory Effects of PGF2α

The following table summarizes the quantitative and qualitative effects of PGF2α on the production of various pro-inflammatory cytokines and chemokines in human uterine smooth muscle cells (HUSMCs), as this is a primary target tissue for this compound.

MediatorEffect of PGF2α TreatmentCell TypeReference
Cytokines
Interleukin-1β (IL-1β)Increased OutputHUSMCs[6]
Interleukin-6 (IL-6)Increased OutputHUSMCs[6]
Tumor Necrosis Factor α (TNFα)Suppressed OutputHUSMCs[5]
Chemokines
Interleukin-8 (CXCL8)Increased OutputHUSMCs[6]
Monocyte Chemoattractant Protein-1 (CCL2/MCP-1)Increased OutputHUSMCs[6]
Chemokine (C-C motif) ligand 5 (CCL5)Upregulated ExpressionMyometrial Cells[7][8]
Enzymes
Cyclooxygenase-2 (COX-2)Increased ExpressionMyometrial Cells[1][7]

Signaling Pathways

The binding of PGF2α (and presumably this compound) to the FP receptor initiates a signaling cascade that culminates in the activation of transcription factors and the subsequent expression of pro-inflammatory genes. The FP receptor is coupled to Gαq and Gαi proteins.[1][7][8]

Putative this compound-Induced Pro-Inflammatory Signaling Cascade

Prostinfenem_Signaling This compound This compound (15-methyl-PGF2α) FP_receptor FP Receptor (GPCR) This compound->FP_receptor G_protein Gαq / Gαi FP_receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC MAPK MAP Kinases (ERK1/2, p38) G_protein->MAPK IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 NFkB NF-κB Ca2->NFkB Activation MAPK->NFkB CREB CREB MAPK->CREB CEBPB C/EBP-β MAPK->CEBPB Gene_expression Gene Expression NFkB->Gene_expression CREB->Gene_expression CEBPB->Gene_expression Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, CXCL8, CCL2, CCL5) Gene_expression->Cytokines COX2 COX-2 Gene_expression->COX2

Caption: Putative signaling pathway of this compound-mediated inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the pro-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: Human uterine smooth muscle cells (HUSMCs) or other relevant cell types (e.g., macrophages, endothelial cells).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency. Prior to treatment, starve the cells in serum-free medium for 12-24 hours. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for different time points (e.g., 1, 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Following treatment with this compound, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and specific primers for target genes (e.g., IL1B, IL6, CXCL8, CCL2, PTGS2 [COX-2]) and a housekeeping gene (e.g., GAPDH). The relative gene expression can be calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
  • Sample Collection: After treating the cells with this compound for the desired time, collect the cell culture supernatant.

  • ELISA Procedure: Measure the concentration of secreted cytokines (e.g., IL-1β, IL-6, CXCL8, CCL2) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the cytokines in the samples.

Western Blotting for Protein Expression and Phosphorylation
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-NF-κB p65, total NF-κB p65, p-ERK1/2, total ERK1/2) overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Experimental Workflow

General Workflow for Investigating this compound's Inflammatory Effects

Experimental_Workflow start Start: Hypothesis This compound modulates inflammation cell_culture Cell Culture (e.g., HUSMCs) start->cell_culture treatment Treatment with this compound (Dose- and Time-response) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction supernatant_collection Supernatant Collection treatment->supernatant_collection q_pcr qRT-PCR (Gene Expression) rna_extraction->q_pcr western_blot Western Blot (Protein Expression/ Phosphorylation) protein_extraction->western_blot elisa ELISA (Cytokine Secretion) supernatant_collection->elisa data_analysis Data Analysis and Interpretation q_pcr->data_analysis western_blot->data_analysis elisa->data_analysis conclusion Conclusion on this compound's Inflammatory Role data_analysis->conclusion

Caption: A generalized experimental workflow for studying this compound.

Conclusion

Based on the extensive evidence for the pro-inflammatory role of its natural counterpart, PGF2α, it is highly probable that this compound (15-methyl-PGF2α) also possesses the ability to modulate inflammatory pathways. By activating the FP receptor, this compound can be expected to trigger signaling cascades involving Gαq/Gαi, leading to increased intracellular calcium and the activation of key transcription factors such as NF-κB and MAP kinases. This, in turn, would likely result in the increased expression and secretion of a range of pro-inflammatory cytokines and chemokines, as well as the enzyme COX-2, creating a positive feedback loop that could amplify the inflammatory response. For drug development professionals, this potential for pro-inflammatory activity should be a key consideration in the evaluation of the therapeutic applications and safety profile of this compound and other PGF2α analogues. Further direct experimental investigation is warranted to fully elucidate the specific inflammatory signature of this compound.

References

Investigating the Off-Target Effects of Prostinfenem: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostinfenem, the tromethamine salt of carboprost (15-methyl-prostaglandin F2α), is a potent synthetic prostaglandin analogue widely utilized for its oxytocic properties, primarily in the management of postpartum hemorrhage. Its therapeutic action is mediated through the high-affinity agonism of the prostaglandin F (FP) receptor, inducing strong myometrial contractions. However, the clinical application of this compound is often accompanied by a constellation of side effects, including gastrointestinal distress, pyrexia, and cardiovascular perturbations. This technical guide delves into the molecular underpinnings of these off-target effects, which are predominantly attributed to the compound's cross-reactivity with other prostanoid receptors. By examining the receptor selectivity profile, downstream signaling cascades, and the experimental methodologies required for their investigation, this document provides a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound's on-target efficacy in controlling uterine atony is well-established. The critical therapeutic challenge, however, lies in its dose-limiting side effects. These are not idiosyncratic reactions but rather predictable consequences of its molecular structure, which allows for interaction with a range of G-protein coupled receptors (GPCRs) beyond its intended FP receptor target. Understanding these off-target interactions at a molecular level is crucial for the development of more selective uterotonic agents with improved safety profiles. This guide will focus on the most clinically relevant off-target interactions, particularly with the prostaglandin E receptor subtype 3 (EP3), and provide the technical framework for their in-vitro characterization.

On-Target and Off-Target Receptor Interactions

The physiological effects of this compound are a direct consequence of its binding to and activation of prostanoid receptors. While its therapeutic effect is mediated by the FP receptor, its side effects are largely due to its activity on other prostanoid receptors.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the FP receptor over other prostanoid receptors is a key determinant of its side-effect profile. Recent studies have begun to quantify these interactions, revealing a relatively narrow therapeutic window. The functional potency (EC50) of carboprost at the FP and EP3 receptors is notably similar, underscoring the molecular basis for its off-target effects.[1]

Target ReceptorLigandAssay TypePotency (EC50)Selectivity (Fold) vs. FPReference
FP (On-Target) CarboprostNanoBiT G-protein ActivationSimilar to EP3-[1]
EP3 (Off-Target) CarboprostNanoBiT G-protein ActivationSimilar to FP~10-fold lower than FP[1]

Table 1: Quantitative comparison of this compound (Carboprost) activity at on-target (FP) and a key off-target (EP3) receptor. A lower fold selectivity indicates a higher likelihood of off-target effects.

Signaling Pathways

The activation of on- and off-target receptors by this compound initiates distinct downstream signaling cascades that manifest as therapeutic and adverse effects, respectively.

On-Target: FP Receptor Signaling

The FP receptor primarily couples to Gq-type G-proteins. Agonist binding by this compound leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, leading to smooth muscle contraction, the desired therapeutic effect in the myometrium.

FP_Signaling This compound This compound FP_Receptor FP Receptor This compound->FP_Receptor Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release induces Contraction Myometrial Contraction (Therapeutic Effect) Ca_release->Contraction

FP Receptor Signaling Pathway
Off-Target: EP3 Receptor Signaling

The EP3 receptor exhibits more complex signaling, coupling primarily to Gi-type G-proteins. Activation of the Gi pathway by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This can contribute to various side effects. Additionally, EP3 receptor activation has been linked to pyrexia (fever) through actions in the hypothalamus.[1]

EP3_Signaling This compound This compound EP3_Receptor EP3 Receptor This compound->EP3_Receptor Gi Gi EP3_Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP Side_Effects Side Effects (e.g., Pyrexia) cAMP->Side_Effects

EP3 Receptor Signaling Pathway

Experimental Protocols

Investigating the off-target effects of this compound requires robust and validated in-vitro assays. The following are detailed protocols for key experiments to determine receptor binding affinity, functional potency, and downstream signaling.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for various prostanoid receptors by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at a panel of prostanoid receptors (FP, EP1, EP2, EP3, EP4, DP, IP, TP).

Materials:

  • Cell membranes from cell lines stably expressing individual human prostanoid receptors (e.g., HEK293 or CHO cells).

  • Radiolabeled prostanoid (e.g., [3H]-PGF2α for FP receptor).

  • Unlabeled this compound (carboprost).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Protocol:

  • Membrane Preparation: Homogenize receptor-expressing cells in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (at its approximate Kd), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate: Membranes + [3H]-Ligand + this compound prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash on Glass Fiber Filters incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: Determine IC50 and Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
NanoBiT® G-Protein Dissociation Assay

This is a live-cell, bioluminescence-based assay to measure the functional potency of this compound by quantifying its ability to induce the dissociation of G-protein subunits upon receptor activation.

Objective: To determine the EC50 of this compound for G-protein activation at various prostanoid receptors.

Materials:

  • HEK293 cells co-transfected with a prostanoid receptor of interest and G-protein subunits tagged with Large BiT (LgBiT) and Small BiT (SmBiT) fragments of NanoLuc® luciferase.

  • This compound.

  • Nano-Glo® Live Cell Assay Reagent.

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the transfected HEK293 cells in white, opaque 96-well plates and incubate overnight.

  • Reagent Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Assay Execution: a. Add the Nano-Glo® Live Cell Assay Reagent to each well. b. Measure the baseline luminescence. c. Add the various concentrations of this compound to the wells. d. Measure the luminescence signal kinetically over time. G-protein dissociation upon receptor activation leads to a decrease in the luminescent signal.

  • Data Analysis: Plot the change in luminescence against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value.

NanoBiT_Workflow start Start seed_cells Seed Transfected HEK293 Cells (Receptor + LgBiT/SmBiT G-proteins) start->seed_cells add_reagent Add Nano-Glo® Live Cell Assay Reagent seed_cells->add_reagent read_baseline Measure Baseline Luminescence add_reagent->read_baseline add_this compound Add this compound (Dose-Response) read_baseline->add_this compound read_kinetic Kinetic Luminescence Measurement add_this compound->read_kinetic analyze Data Analysis: Determine EC50 read_kinetic->analyze end End analyze->end

NanoBiT® Assay Workflow
Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the FP receptor.

Objective: To functionally confirm the activation of Gq-coupled prostanoid receptors by this compound.

Materials:

  • HEK293 cells expressing the Gq-coupled prostanoid receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Cell Seeding: Seed cells in black, clear-bottom 96-well plates and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.

  • Assay Measurement: a. Place the plate in a fluorescence plate reader. b. Measure the baseline fluorescence. c. Inject this compound at various concentrations into the wells. d. Immediately begin kinetic measurement of the fluorescence signal. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the concentration to determine the EC50.

Calcium_Flux_Workflow start Start seed_cells Seed Receptor-Expressing Cells in 96-well Plate start->seed_cells load_dye Load Cells with Calcium- Sensitive Fluorescent Dye seed_cells->load_dye read_baseline Measure Baseline Fluorescence load_dye->read_baseline inject_this compound Inject this compound (Dose-Response) read_baseline->inject_this compound read_kinetic Kinetic Fluorescence Measurement inject_this compound->read_kinetic analyze Data Analysis: Determine EC50 read_kinetic->analyze end End analyze->end

Calcium Mobilization Assay Workflow

Conclusion

The off-target effects of this compound are a direct extension of its pharmacology, arising from a lack of absolute selectivity for the FP receptor. The activation of the EP3 receptor, in particular, is a key contributor to its side-effect profile. A thorough understanding of these off-target interactions, quantified through rigorous in-vitro pharmacological assays, is paramount for the rational design of next-generation uterotonics. By employing the experimental frameworks detailed in this guide, researchers can systematically evaluate the selectivity and functional activity of novel compounds, paving the way for the development of safer and more effective therapies for the management of postpartum hemorrhage.

References

Methodological & Application

Application Notes and Protocols for Prostinfenem-Induced Luteolysis in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostinfenem, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in cattle to synchronize estrus and manage various reproductive processes. Its application is critical in artificial insemination (AI) and embryo transfer programs, enabling more efficient and predictable breeding schedules. These notes provide detailed protocols for the use of this compound to induce luteolysis, summarize the expected quantitative outcomes, and describe the underlying signaling pathways.

Data Presentation

The efficacy of this compound in inducing luteolysis is primarily assessed by the decline in plasma progesterone concentrations and the subsequent onset of estrus.

Table 1: Progesterone Response to this compound (15-methyl-PGF2α) Treatment in Heifers

Dosage (mg)Progesterone Level Pre-injection (nmol/L)Time to Progesterone < 1 nmol/L (hours)
< 1> 5Slower decline
1 - 10> 516.2 hours earlier than doses < 1 mg[1]

Table 2: Estrus Response Following a Single Intramuscular Injection of Prostaglandin in Cycling Heifers and Cows

Animal TypeEstrus Response within 8 days (%)Average Time to Estrus (days)Conception Rate at First Insemination (%)
Heifers96.32.3573.3[2]
Cows78.93.4071.4[2]

Signaling Pathways

The induction of luteolysis by this compound (a PGF2α analogue) involves a complex cascade of molecular events within the corpus luteum (CL), leading to both functional (decreased progesterone synthesis) and structural (cell death) regression.

PGF2α-Induced Luteolytic Signaling Cascade

This compound binds to the PGF2α receptor, a G protein-coupled receptor, on luteal cells. This binding initiates intracellular signaling pathways that culminate in apoptosis (programmed cell death) of the luteal cells.[3] Key signaling pathways involved include:

  • Intrinsic Apoptotic Pathway: This pathway is characterized by an increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase-9 and subsequently caspase-3.[3]

  • Extrinsic Apoptotic Pathway: This involves the Fas ligand (FasL)/Fas receptor system, which activates caspase-8.[3]

  • STAT3 and AKT Signaling: PGF2α treatment leads to the activation of the pro-apoptotic STAT3 signaling pathway and the inhibition of the pro-survival AKT signaling pathway.[4]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a_Receptor PGF2α Receptor (GPCR) G_Protein G Protein PGF2a_Receptor->G_Protein Activates FasL_Fas ↑ FasL/Fas PGF2a_Receptor->FasL_Fas PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C DAG->PKC Ca_Release->PKC AKT AKT (Survival) PKC->AKT Inhibits STAT3 STAT3 (Apoptosis) PKC->STAT3 Activates Bax_Bcl2 ↑ Bax/Bcl-2 Ratio STAT3->Bax_Bcl2 Caspase9 Caspase-9 Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FasL_Fas->Caspase8 This compound This compound (PGF2α Analogue) This compound->PGF2a_Receptor Binds to

PGF2α-induced luteolytic signaling cascade in bovine luteal cells.

Experimental Protocols

The following protocols are generalized methodologies for inducing and evaluating luteolysis in cattle using this compound.

Animal Selection and Preparation
  • Animal Selection: Select healthy, non-pregnant, cycling beef or dairy heifers or cows. Animals should have a body condition score of 5-7 on a 9-point scale.

  • Estrus Cycle Determination: The stage of the estrous cycle should be determined to ensure the presence of a functional corpus luteum. This compound is most effective when administered between days 8 and 12 of the estrous cycle.[1] Prostaglandins are generally not effective before day 5 of the cycle.[5]

  • Acclimation: Allow animals to acclimate to the handling facilities to minimize stress.

This compound Administration Protocol
  • Dosage: The recommended minimum effective dose of this compound (15-methyl-PGF2α) is 0.25 mg.[1] Doses ranging from 0.25 to 10 mg have been shown to be effective.[1]

  • Administration: Administer the selected dose via a single intramuscular (IM) injection.

Monitoring and Data Collection

This workflow outlines the key steps for monitoring the response to this compound treatment.

Experimental_Workflow Start Start Animal_Selection Animal Selection (Cycling Heifers/Cows) Start->Animal_Selection Estrus_Sync Estrus Cycle Determination (Days 8-12) Animal_Selection->Estrus_Sync Prostinfenem_Admin This compound Administration (IM Injection) Estrus_Sync->Prostinfenem_Admin Blood_Sampling Blood Sampling (Pre- & Post-injection) Prostinfenem_Admin->Blood_Sampling Ultrasound Ultrasound Assessment (CL Regression) Prostinfenem_Admin->Ultrasound Estrus_Detection Estrus Detection (Visual Observation) Prostinfenem_Admin->Estrus_Detection Data_Analysis Data Analysis (Progesterone, Estrus Onset) Blood_Sampling->Data_Analysis Ultrasound->Data_Analysis Estrus_Detection->Data_Analysis End End Data_Analysis->End

Experimental workflow for this compound-induced luteolysis in cattle.
  • Timing: Collect blood samples immediately before this compound injection (0 hours) and at regular intervals post-injection (e.g., 2, 12, 24, 48, and 72 hours) to monitor the decline in progesterone.[4]

  • Procedure (Coccygeal Vein/Tail Vein):

    • Properly restrain the animal in a chute.

    • Lift the tail straight up. The collection site is on the midline of the underside of the tail, approximately 4 to 6 inches from the base.[6]

    • Clean the area with an alcohol swab.

    • Insert a 20-gauge, 1-inch, double-ended needle attached to a needle holder into the groove between the bony ridges, perpendicular to the tail.[7][8]

    • Push a red-top vacutainer tube into the holder to puncture the stopper and allow the vacuum to draw blood.[6][7]

    • Once the tube is at least half full, remove the tube and then the needle.[7]

    • Apply pressure to the puncture site to stop any bleeding.

    • Label the tube with the animal ID, date, and time of collection.

    • Allow the blood to clot at room temperature for 1-2 hours, then centrifuge to separate the serum.[6]

    • Store the serum at -20°C until progesterone analysis.

  • Analyze serum samples for progesterone concentration using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Timing: Perform transrectal ultrasonography before treatment to confirm the presence of a CL and at intervals post-treatment (e.g., daily) to monitor its regression.

  • Procedure:

    • Restrain the animal in a chute.

    • Use a linear-array transducer (5.0-7.5 MHz) with a protective sleeve and lubrication.

    • Insert the transducer into the rectum and locate the ovaries.

    • Identify the CL, which appears as a distinct, well-defined structure within the ovarian stroma.

    • Measure the diameter of the CL at its widest point.

    • Assess the echotexture and vascularization (if using Doppler ultrasound) of the CL. Regression is characterized by a decrease in size and a more hyperechoic (brighter) appearance.

  • Timing: Begin visual observation for signs of estrus (heat) within 24 hours of this compound administration and continue for at least 5 days.

  • Signs of Estrus: Standing to be mounted by other animals is the primary sign. Secondary signs include restlessness, bellowing, mounting other animals, clear mucus discharge from the vulva, and a swollen, red vulva.

  • Detection Aids: Use of heat detection aids such as tail chalk, paint, or pressure-activated patches can improve accuracy.

Conclusion

This compound is a reliable tool for inducing luteolysis in cattle, facilitating estrus synchronization and improving the efficiency of reproductive management programs. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the application of this prostaglandin analogue. Understanding the underlying signaling pathways further enhances the ability to optimize its use and develop novel reproductive technologies.

References

Application Notes and Protocols for Studying Uterine Contractility with Prostinfenem (Carboprost) in Ex Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostinfenem, the brand name for the active pharmaceutical ingredient Carboprost, is a synthetic analog of prostaglandin F2α (PGF2α).[1] Specifically, it is 15-methyl-PGF2α, a modification that confers a longer duration of action compared to the endogenous PGF2α.[2] this compound is a potent uterotonic agent, meaning it stimulates the contraction of the uterine smooth muscle (myometrium).[1][3][4] This property makes it clinically useful for treating postpartum hemorrhage due to uterine atony and for the termination of pregnancy.[2][3]

In a research context, this compound serves as a valuable tool for studying the mechanisms of uterine contractility and for screening novel compounds that may modulate this physiological process (e.g., tocolytics for preterm labor or new uterotonics). Ex vivo models, such as isolated uterine tissue strips in an organ bath, provide a physiologically relevant system to quantify the effects of compounds like this compound on myometrial function.[5] These assays allow for the precise measurement of changes in the frequency, amplitude, and duration of uterine contractions in a controlled environment.[5]

Mechanism of Action: The FP Receptor Signaling Pathway

This compound exerts its effects by binding to and activating the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR) present on myometrial cells.[1][6][7] The activation of the FP receptor initiates a well-defined signaling cascade that leads to smooth muscle contraction. The primary pathway involves the coupling of the receptor to a Gq alpha subunit (Gαq).[6][7] This activation of Gαq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[7] The resulting increase in intracellular Ca²⁺ concentration is a critical step for muscle contraction.[1][9] Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[10]

FP_Receptor_Signaling_Pathway This compound This compound (Carboprost) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on Ca_Release Ca²⁺ Release SR->Ca_Release Induces Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin Myosin Phosphorylation MLCK->Myosin Phosphorylates Contraction Myometrial Contraction Myosin->Contraction Leads to

Caption: this compound-induced myometrial contraction signaling pathway.

Quantitative Data Presentation

The following tables summarize the expected effects of this compound (Carboprost) on human myometrial tissue in an ex vivo organ bath setup. The data is compiled based on typical results from uterine contractility studies and established pharmacological knowledge of PGF2α analogs.[11][12][13]

Table 1: Dose-Dependent Effects of this compound on Uterine Contraction Parameters

This compound (Carboprost) Concentration (M)Contraction Amplitude (% of Baseline)Contraction Frequency (contractions/10 min)Area Under the Curve (AUC) (% of Baseline)
1 x 10⁻⁹~110-120%Slight Increase~115-130%
1 x 10⁻⁸~150-180%Moderate Increase~170-220%
1 x 10⁻⁷~200-250%Significant Increase~250-350%
1 x 10⁻⁶Plateau or slight decrease from peakMaintained High FrequencyPlateau or slight decrease from peak
1 x 10⁻⁵Potential for tonic contraction/desensitizationIrregular/TonicVariable

Note: Values are representative estimates. Actual results will vary depending on tissue donor (e.g., pregnant vs. non-pregnant, stage of labor), experimental conditions, and tissue viability.

Table 2: Summary of Pharmacological Parameters for this compound (Carboprost)

ParameterTypical Value/RangeDescription
Effective Concentration Range 10⁻⁹ M to 10⁻⁶ MThe concentration range over which this compound typically elicits a dose-dependent increase in uterine contractility.
Potency (vs. PGF2α) 10-20 times more potentThis compound is significantly more potent than the naturally occurring PGF2α.[14]
Primary Effect UterotonicIncreases the amplitude and frequency of myometrial contractions.[2][13]
Receptor Target Prostaglandin F Receptor (FP)Binds to and activates the FP receptor to initiate contraction.[6][7]

Experimental Protocols

The following is a detailed protocol for assessing the effect of this compound on uterine contractility using an isolated tissue organ bath system.

Experimental Workflow Diagram

Experimental_Workflow A 1. Tissue Acquisition (e.g., Myometrial Biopsy) B 2. Tissue Dissection (Cut myometrial strips) A->B C 3. Mounting in Organ Bath (Attach to force transducer) B->C D 4. Equilibration (Spontaneous contractions stabilize) C->D E 5. Baseline Recording (Record stable activity) D->E F 6. Compound Addition (Add this compound dose-responsively) E->F G 7. Data Acquisition (Record contractile response) F->G H 8. Data Analysis (Frequency, Amplitude, AUC) G->H

Caption: Workflow for ex vivo uterine contractility assay.
Protocol 1: Isolated Uterine Strip Contractility Assay

1. Materials and Reagents:

  • Myometrial tissue (e.g., from human biopsies obtained during cesarean section with ethical approval and informed consent, or from laboratory animals like rats or mice).

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose.

  • Carbogen gas (95% O₂ / 5% CO₂).

  • This compound (Carboprost) stock solution (e.g., 1 mM in DMSO or ethanol).

  • Isolated tissue organ bath system with force-displacement transducers.

  • Data acquisition system (e.g., PowerLab with LabChart software).

2. Tissue Preparation:

  • Immediately place the fresh myometrial biopsy into ice-cold PSS.

  • Under a dissecting microscope, carefully remove the serosal and endometrial layers to isolate the myometrium.

  • Dissect the myometrium into longitudinal strips approximately 10 mm in length and 2-3 mm in width, ensuring the muscle fibers are aligned with the length of the strip.

  • Store the prepared strips in ice-cold, carbogen-gassed PSS until mounting.

3. Experimental Setup:

  • Fill the organ bath chambers with PSS and maintain the temperature at 37°C. Continuously bubble the solution with carbogen gas to maintain pH (~7.4) and oxygenation.

  • Securely mount each uterine strip in a chamber by attaching one end to a fixed hook and the other end to a force-displacement transducer.

  • Apply an initial tension of approximately 1-2 grams (this may need to be optimized) and allow the tissue to equilibrate for at least 60-90 minutes. During this time, spontaneous, rhythmic contractions should develop.

  • Wash the tissue by replacing the PSS in the bath every 15-20 minutes during equilibration.

4. Experimental Procedure:

  • Once stable, spontaneous contractions are established, record a baseline period of activity for 20-30 minutes.

  • Prepare serial dilutions of this compound in PSS from the stock solution.

  • Add this compound to the organ bath in a cumulative, dose-responsive manner (e.g., starting from 10⁻¹⁰ M and increasing in log increments to 10⁻⁵ M).

  • Allow the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) or until a stable response is achieved before adding the next concentration.

  • At the end of the experiment, perform a final wash and, if desired, add a high concentration of potassium chloride (e.g., 60 mM KCl) to determine the maximum contractile capacity of the tissue.

5. Data Analysis:

  • Identify individual contractions and quantify the following parameters for each dose concentration and the baseline period:

    • Amplitude: The peak force generated during a contraction (measured in grams or millinewtons).

    • Frequency: The number of contractions over a defined time period (e.g., contractions per 10 minutes).

    • Duration: The time from the beginning to the end of a single contraction.

    • Area Under the Curve (AUC) / Motility Index: The integral of force over time, which represents the total work done by the muscle. This is often calculated as Amplitude × Frequency.

  • Normalize the data from the treatment periods to the baseline period for each strip.

  • Generate dose-response curves by plotting the change in a given parameter (e.g., AUC) against the log concentration of this compound.

  • Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) from the dose-response curve to determine the potency of this compound.

Conclusion

This compound (Carboprost) is a potent PGF2α analog that robustly stimulates uterine contractions. The ex vivo organ bath model provides a reliable and quantitative method to study its effects on myometrial tissue. These application notes and protocols offer a comprehensive framework for researchers to investigate the uterotonic properties of this compound and to use it as a reference compound in the development of novel drugs targeting uterine contractility.

References

Application of Prostaglandins in Gynecological Research, with a focus on Prostinfenem (15-methyl-PGF2α) and related compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

Prostaglandins (PGs) are a group of bioactive lipid compounds derived from arachidonic acid that play a crucial role in a wide array of physiological and pathological processes in the female reproductive system. Their involvement in inflammation, cell proliferation, angiogenesis, and apoptosis makes them significant targets in gynecological research, particularly in the context of cancer and endometriosis. Prostinfenem, a trade name for the synthetic prostaglandin analogue 15-methyl-PGF2α (Carboprost), is clinically used for its potent uterotonic activity to control postpartum hemorrhage. However, the broader family of prostaglandins, including PGE2 and PGF2α, are subjects of extensive research to understand their roles in the pathophysiology of gynecological disorders and to explore their potential as therapeutic targets. This document provides an overview of the application of prostaglandins in gynecological research, with a focus on their mechanisms of action, and includes detailed protocols for their investigation in a laboratory setting.

Mechanism of Action in Gynecological Cancers

In gynecological cancers, such as endometrial and ovarian cancer, the cyclooxygenase-2 (COX-2) enzyme is frequently overexpressed, leading to increased production of prostaglandins, particularly PGE2.[1] This elevated PGE2 level in the tumor microenvironment can promote cancer progression through several mechanisms:

  • Cell Proliferation and Apoptosis Inhibition: PGE2 can stimulate cancer cell proliferation and inhibit apoptosis, contributing to tumor growth. Studies have shown that PGE2 can enhance the proliferation of endometrial and ovarian cancer cell lines.[2][3][4]

  • Angiogenesis: Prostaglandins can induce the expression of pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), facilitating the formation of new blood vessels that supply the tumor.

  • Invasion and Metastasis: PGE2 has been shown to increase the invasive potential of cancer cells, promoting their spread to distant sites.[1][3][4]

  • Immune Evasion: Prostaglandins can suppress the anti-tumor immune response, allowing cancer cells to evade detection and destruction by the immune system.

Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface. For instance, PGE2 binds to its receptors EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways. The activation of these pathways can lead to the downstream regulation of genes involved in the hallmarks of cancer. Similarly, PGF2α acts through its FP receptor.

Signaling Pathways

The signaling pathways initiated by prostaglandins in gynecological cancer cells are complex and can involve the transactivation of other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). A key pathway implicated in the pro-tumorigenic effects of PGE2 is the COX-2/PGE2/EP receptor axis, which can activate downstream pathways like the Wnt/β-catenin and PI3K/AKT signaling cascades.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor G_Protein G-Protein EP4_Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA GSK3b GSK3β PKA->GSK3b beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc GSK3b->beta_catenin Destruction_Complex Destruction Complex Destruction_Complex->beta_catenin TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Proliferation Proliferation Target_Genes->Proliferation Invasion Invasion Target_Genes->Invasion

PGE2 signaling via EP4 and the Wnt/β-catenin pathway.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of prostaglandins on gynecological cancer cells.

Table 1: Effect of PGE2 on Endometrial Cancer Cell Proliferation

Cell LinePGE2 ConcentrationIncubation TimeAssayObserved EffectReference
Ishikawa1 µM48hCCK-8~25% increase in cell viability[3][4]
HEC-1B1 µM48hCCK-8~20% increase in cell viability[3][4]

Table 2: Prostaglandin Levels in Gynecological Cancer Tissues

Cancer TypeProstaglandinConcentration Range (ng/mg protein)MethodReference
Ovarian CancerPGE217 - 515Not Specified[5]
Ovarian CancerPGF2α2 - 43Not Specified[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (CCK-8) to Assess the Effect of Prostaglandins on Gynecological Cancer Cell Proliferation

This protocol describes how to measure the effect of a prostaglandin, such as PGE2, on the proliferation of a gynecological cancer cell line, for example, the Ishikawa endometrial cancer cell line.

Materials:

  • Ishikawa endometrial cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Prostaglandin E2 (PGE2) stock solution

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture Ishikawa cells in complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of PGE2 in serum-free medium.

    • After 24 hours, remove the medium from the wells and replace it with 100 µL of the PGE2 dilutions. Include a vehicle control (medium with the same concentration of solvent used for PGE2).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Viability Measurement:

    • At the end of the incubation period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability relative to the vehicle control.

Cell_Viability_Workflow Start Start Seed_Cells Seed gynecological cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell attachment) Seed_Cells->Incubate_24h Treat_Cells Treat cells with Prostaglandin (e.g., PGE2) Incubate_24h->Treat_Cells Incubate_Timepoints Incubate for desired time points (24, 48, 72h) Treat_Cells->Incubate_Timepoints Add_CCK8 Add CCK-8 solution to each well Incubate_Timepoints->Add_CCK8 Incubate_1_4h Incubate for 1-4h Add_CCK8->Incubate_1_4h Measure_Absorbance Measure absorbance at 450 nm Incubate_1_4h->Measure_Absorbance Analyze_Data Analyze data and calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for cell viability assay.
Protocol 2: Western Blot Analysis of Prostaglandin-Induced Signaling Proteins

This protocol outlines the steps to analyze the expression of key signaling proteins (e.g., p-AKT, β-catenin) in gynecological cancer cells after treatment with prostaglandins.

Materials:

  • Gynecological cancer cells (e.g., Ishikawa)

  • Prostaglandin (e.g., PGE2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-catenin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture Ishikawa cells in 6-well plates until they reach 70-80% confluency.

    • Treat the cells with the desired concentration of PGE2 for a specific time period.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control like GAPDH to normalize the protein levels.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2 Measurement in Cell Culture Supernatants

This protocol describes the quantification of PGE2 secreted by gynecological cancer cells into the culture medium.

Materials:

  • Conditioned medium from gynecological cancer cell cultures

  • PGE2 ELISA kit

  • Microplate reader

Procedure:

  • Sample Collection:

    • Culture gynecological cancer cells to the desired confluency.

    • Replace the medium with serum-free medium and culture for another 24-48 hours.

    • Collect the conditioned medium and centrifuge to remove any cells or debris.

  • ELISA Procedure:

    • Follow the instructions provided with the commercial PGE2 ELISA kit. This typically involves:

      • Adding standards and samples to a pre-coated microplate.

      • Adding a PGE2-enzyme conjugate.

      • Incubating the plate.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Generate a standard curve using the absorbance values of the known standards.

    • Determine the concentration of PGE2 in the samples by interpolating their absorbance values on the standard curve. The sensitivity of a typical assay is around 0.1 pg/ml, with a range of 1.03–4000 pg/ml.[3]

Conclusion

Prostaglandins, including the synthetic analogue this compound, are critical molecules in the field of gynecology. While this compound's clinical application is primarily in obstetrics for controlling postpartum hemorrhage, the broader study of prostaglandins is vital for understanding and potentially treating gynecological diseases such as endometrial and ovarian cancer. The provided protocols offer a framework for researchers to investigate the multifaceted roles of prostaglandins in the pathophysiology of these conditions, paving the way for the development of novel therapeutic strategies targeting prostaglandin signaling pathways.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Prostinfenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostinfenem, chemically known as Carboprost Tromethamine, is a synthetic analog of prostaglandin F2α. It is a potent uterotonic agent used clinically for the control of postpartum hemorrhage. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring its quality, safety, and efficacy. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in injection dosage forms. The method is validated according to the International Council for Harmonisation (ICH) guidelines.

Materials and Methods

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic separation is achieved on a C18 column.

ParameterSpecification
HPLC System Agilent 1100 series or equivalent with UV Detector
Column Waters Symmetry C18, 3.5 µm, 4.6 x 100 mm
Mobile Phase Acetate Buffer (pH 3.7) : Methanol (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 200 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Table 1: HPLC Chromatographic Conditions

Reagents and Standards
  • This compound (Carboprost Tromethamine) reference standard

  • Methanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Sodium acetate (analytical grade)

  • Water (HPLC grade or purified)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.

Experimental Protocols

Preparation of Mobile Phase
  • Acetate Buffer (pH 3.7): Prepare a solution of 0.05 M acetic acid and 0.05 M sodium acetate in HPLC grade water. Adjust the pH to 3.7 with glacial acetic acid.

  • Mobile Phase: Mix the acetate buffer and methanol in a 30:70 (v/v) ratio. Degas the mobile phase by sonication for 10-15 minutes before use.

Preparation of Standard Solutions
  • Standard Stock Solution (approx. 415 µg/mL of this compound): Accurately weigh about 8.3 mg of this compound reference standard and transfer it to a 20 mL volumetric flask. Dissolve and dilute to volume with purified water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 83-249 µg/mL. These solutions are used to establish the calibration curve.

Preparation of Sample Solutions

For a pharmaceutical injection containing 125 µg/mL of this compound, the sample can be prepared as follows:

  • Withdraw an appropriate volume of the injection.

  • If necessary, dilute with the mobile phase to bring the concentration within the linear range of the method. For a 125 µg/mL formulation, a direct injection or a 1:1 dilution might be appropriate.

  • Filter the solution through a 0.45 µm syringe filter before injection.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Mobile Phase (Acetate Buffer:Methanol) HPLC_System HPLC System (C18 Column, 200 nm) Mobile_Phase->HPLC_System Standard_Solution Standard Solution (83-249 µg/mL) Injection Inject Samples and Standards Standard_Solution->Injection Sample_Solution Sample Solution (Diluted Injection) Sample_Solution->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification

Figure 1: Experimental workflow for HPLC quantification of this compound.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[1]

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)

Table 2: System Suitability Parameters

Linearity

The linearity of the method was established by analyzing a series of standard solutions across a specified concentration range.

ParameterResult
Linearity Range 83-249 µg/mL
Correlation Coefficient (r²) ≥ 0.999

Table 3: Linearity of the HPLC Method

Accuracy

Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo formulation.

Spiked ConcentrationMean Recovery (%)
Low 98.4 - 99.3
Medium 98.4 - 99.3
High 98.4 - 99.3

Table 4: Accuracy (Recovery) of the HPLC Method[1]

Precision

The precision of the method was evaluated by performing replicate analyses of the same sample.

Precision TypeAcceptance Criteria (% RSD)
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%

Table 5: Precision of the HPLC Method

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. This compound samples were subjected to various stress conditions to induce degradation. The method should be able to separate the intact drug from any degradation products.

  • Acid Degradation: 0.1 M HCl at 60°C for 2 hours

  • Base Degradation: 0.1 M NaOH at 60°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The results of the forced degradation studies should show that the this compound peak is well-resolved from all degradation product peaks, demonstrating the specificity of the method.

validation_parameters cluster_parameters Validation Parameters Method_Validation Method Validation (ICH Guidelines) Specificity Specificity (Forced Degradation) Method_Validation->Specificity Linearity Linearity (Calibration Curve) Method_Validation->Linearity Accuracy Accuracy (Recovery Studies) Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision Robustness Robustness (Varied Parameters) Method_Validation->Robustness LOD_LOQ LOD & LOQ (Signal-to-Noise) Method_Validation->LOD_LOQ

Figure 2: Logical relationship of method validation parameters.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical injection formulations. The method is also stability-indicating, as demonstrated by its ability to separate the active pharmaceutical ingredient from its degradation products. This validated method can be effectively used for routine quality control analysis and stability studies of this compound.

References

Application Notes and Protocols for Developing Cell-Based Assays to Screen Prostaglandin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostaglandins are a class of lipid compounds involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] They exert their effects by binding to a family of G-protein coupled receptors (GPCRs), such as the prostaglandin E (EP) receptors and prostaglandin F (FP) receptor.[2] The activation of these receptors triggers distinct downstream signaling cascades, making them attractive targets for drug discovery.[2] High-throughput screening (HTS) of prostaglandin analogues is a critical step in identifying novel agonists or antagonists with therapeutic potential.

This document provides detailed application notes and protocols for developing robust cell-based assays to screen and characterize prostaglandin analogues. We will cover the primary signaling pathways, recommend appropriate cell lines and assay technologies, and provide step-by-step protocols for two common assay formats: cAMP accumulation assays for Gs/Gi-coupled receptors and calcium flux assays for Gq-coupled receptors.

Prostaglandin Signaling Pathways

Prostaglandin E2 (PGE2) is a principal prostanoid that signals through four receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to a different G-protein, leading to distinct intracellular responses.[3][4]

  • EP1 Receptor: Couples to Gq, which activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca²+).[2][3]

  • EP2 & EP4 Receptors: Couple to Gs, which stimulates adenylyl cyclase, resulting in increased cyclic adenosine monophosphate (cAMP) production and activation of Protein Kinase A (PKA).[3][5][6]

  • EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][3]

Understanding these pathways is essential for selecting the appropriate assay format to screen compounds targeting a specific receptor subtype.

Prostaglandin E2 Signaling Pathways cluster_receptors Prostaglandin Receptors cluster_gproteins G-Proteins PGE2 Prostaglandin E2 (or Analogue) EP1 EP1 PGE2->EP1 EP2 EP2 / EP4 PGE2->EP2 EP3 EP3 PGE2->EP3 Gq Gq EP1->Gq couples to Gs Gs EP2->Gs couple to Gi Gi EP3->Gi couples to PLC Phospholipase C (PLC) Gq->PLC activates AC1 Adenylyl Cyclase (AC) Gs->AC1 stimulates AC2 Adenylyl Cyclase (AC) Gi->AC2 inhibits Ca ↑ Intracellular Ca²⁺ PLC->Ca leads to cAMP_up ↑ cAMP AC1->cAMP_up leads to cAMP_down ↓ cAMP AC2->cAMP_down leads to PKA PKA Activation cAMP_up->PKA

Caption: Prostaglandin E2 receptor signaling pathways.

Assay Development: Key Considerations

  • Cell Line Selection: The choice of cell line is critical. While some cell lines endogenously express prostaglandin receptors (e.g., Caco-2, T84), the most common approach for HTS is to use a host cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, that is stably transfected to overexpress a single, specific prostaglandin receptor subtype (e.g., EP2, EP4, FP).[7][8][9] This ensures a robust and specific signaling window for the target of interest.

  • Assay Principle: The assay principle should align with the receptor's signaling pathway.

    • For Gs-coupled receptors (EP2, EP4), measure cAMP accumulation .

    • For Gi-coupled receptors (EP3), measure the inhibition of forskolin-stimulated cAMP accumulation .

    • For Gq-coupled receptors (EP1, FP), measure intracellular calcium mobilization .[10][11]

  • Assay Technology: Several technologies are available for measuring second messengers.

    • cAMP Assays: Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen are widely used, sensitive, and amenable to automation.[12][13][14] Bioluminescence Resonance Energy Transfer (BRET) based cAMP biosensors are also an excellent option for kinetic studies.[15]

    • Calcium Flux Assays: These assays use calcium-sensitive fluorescent dyes (e.g., Fluo-4, Cal-520) that exhibit increased fluorescence upon binding to Ca²⁺.[16] The signal is read kinetically in real-time using a plate reader equipped with automated injectors.

Protocol 1: cAMP Accumulation Assay (for Gs/Gi-Coupled Receptors)

This protocol provides a general guideline for a 384-well plate HTRF-based cAMP assay to screen for agonists and antagonists of Gs or Gi-coupled prostaglandin receptors.

Experimental Workflow

cAMP Assay Workflow start Start: Culture stable cell line (e.g., HEK293-EP4) harvest Harvest and resuspend cells in assay buffer start->harvest dispense_cells Dispense cells into 384-well assay plate harvest->dispense_cells agonist_path Agonist Mode antagonist_path Antagonist Mode add_agonist Add prostaglandin analogues (test compounds) or control agonist agonist_path->add_agonist incubate_agonist Incubate at RT (e.g., 30 minutes) add_agonist->incubate_agonist lysis Add HTRF Lysis Buffer containing cAMP-d2 and Ab-Cryptate incubate_agonist->lysis add_antagonist Add test compounds (potential antagonists) antagonist_path->add_antagonist incubate_antagonist Pre-incubate at RT (e.g., 15 minutes) add_antagonist->incubate_antagonist add_ec80 Add EC80 concentration of known agonist incubate_antagonist->add_ec80 incubate_antagonist2 Incubate at RT (e.g., 30 minutes) add_ec80->incubate_antagonist2 incubate_antagonist2->lysis incubate_final Incubate at RT (60 minutes, protected from light) lysis->incubate_final read_plate Read plate on HTRF- compatible reader (665nm / 620nm) incubate_final->read_plate analyze Analyze Data: Calculate HTRF ratio, convert to cAMP, and determine EC50 / IC50 values read_plate->analyze end End analyze->end

Caption: Experimental workflow for a cAMP HTRF assay.

Materials
  • Cell Line: HEK293 cells stably expressing the Gs or Gi-coupled prostaglandin receptor of interest.

  • Assay Plate: White, low-volume 384-well plate.

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Assay Buffer (e.g., HBSS or PBS with 0.1% BSA).

    • PDE Inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

    • Reference agonist (e.g., PGE2).

    • Forskolin (for Gi-coupled assays).

    • cAMP HTRF Detection Kit.

  • Equipment: HTRF-compatible microplate reader.

Protocol
  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and wash once with Assay Buffer.

    • Resuspend cells in Assay Buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to a determined optimal density.

  • Assay Procedure (Agonist Mode for Gs-coupled receptors):

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 5 µL of the prostaglandin analogue dilutions (test compounds) or reference agonist. For negative controls, add 5 µL of Assay Buffer.

    • Incubate the plate at room temperature for 30 minutes.

  • Assay Procedure (Agonist Mode for Gi-coupled receptors):

    • Dispense 5 µL of the cell suspension into each well.

    • Add 2.5 µL of test compounds.

    • Add 2.5 µL of forskolin at a concentration that gives ~80% of its maximal response (e.g., 10 µM). This stimulates a baseline level of cAMP that can then be inhibited by the Gi-coupled receptor activation.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the HTRF detection reagents (anti-cAMP antibody-cryptate and cAMP-d2) in lysis buffer as per the manufacturer's instructions.

    • Add 5 µL of the anti-cAMP antibody-cryptate solution to each well.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio: (Emission at 665nm / Emission at 620nm) * 10,000.

    • Convert the HTRF ratio to cAMP concentration using a cAMP standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration and fit the data using a four-parameter logistic equation to determine the EC50.

Protocol 2: Calcium Flux Assay (for Gq-Coupled Receptors)

This protocol describes a fluorescent-based calcium flux assay in a 384-well format for screening compounds targeting Gq-coupled prostaglandin receptors like EP1 or FP.

Experimental Workflow

Calcium Flux Assay Workflow start Start: Seed stable cell line (e.g., HEK293-EP1) in a 384-well black-walled, clear-bottom plate incubate_cells Incubate overnight to allow cell attachment start->incubate_cells dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in buffer containing probenecid incubate_cells->dye_loading incubate_dye Incubate at 37°C (e.g., 60 minutes) dye_loading->incubate_dye wash_cells Wash cells gently with assay buffer to remove excess dye incubate_dye->wash_cells read_plate Place plate in a FLIPR or other kinetic plate reader wash_cells->read_plate readout Measure baseline fluorescence, then inject compound and immediately begin kinetic read (e.g., every second for 90-120s) read_plate->readout analyze Analyze Data: Calculate peak fluorescence response over baseline and determine EC50 / IC50 readout->analyze end End analyze->end

Caption: Experimental workflow for a calcium flux assay.

Materials
  • Cell Line: HEK293 cells stably expressing the Gq-coupled prostaglandin receptor of interest.

  • Assay Plate: Black-walled, clear-bottom 384-well plates.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

    • Probenecid (anion-exchange pump inhibitor to improve dye retention).

    • Reference agonist (e.g., PGE2).

  • Equipment: Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).

Protocol
  • Cell Seeding:

    • Seed cells into a 384-well black-walled, clear-bottom plate at an optimized density.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid (e.g., 2 µM Fluo-4 AM and 2.5 mM probenecid in Assay Buffer).

    • Aspirate the culture medium from the cell plate and add the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Assay Procedure:

    • Gently wash the cells with Assay Buffer to remove extracellular dye. Leave a final volume of buffer in each well.

    • Prepare a separate "compound plate" containing 4x concentrated dilutions of the prostaglandin analogues.

    • Place both the cell plate and compound plate into the fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Set the instrument to monitor fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4).

    • Program the instrument to take a baseline reading for 10-20 seconds.

    • The instrument's injector will then add the compound from the compound plate to the cell plate.

    • Immediately continue the kinetic fluorescence reading for an additional 90-180 seconds to capture the transient calcium signal.

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log of the agonist concentration and fit the data using a four-parameter logistic equation to determine the EC50.

Data Presentation

Quantitative data from screening assays should be summarized in a clear, tabular format to facilitate comparison of compound potencies and efficacies.

Compound IDConcentration (nM)Assay Readout (RFU or HTRF Ratio)% Activity (vs. PGE2)EC50 (nM)
PGE2100045,800100.0%5.2
PGE210042,10091.9%
PGE21031,50068.8%
Analogue A100046,100100.7%8.9
Analogue A10041,50090.6%
Analogue A1028,90063.1%
Analogue B100015,20033.2%>1000
Analogue B1009,80021.4%
Analogue B105,10011.1%
Vehicle04500.0%N/A

Table 1: Example data summary for an agonist screen targeting a Gq-coupled receptor using a calcium flux assay. RFU = Relative Fluorescence Units.

References

Application Notes and Protocols for Prostinfenem (15-methyl Prostaglandin F2α) Administration in Non-Human Primate Reproductive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Prostinfenem, a synthetic analog of prostaglandin F2α, in non-human primate (NHP) reproductive studies. The information compiled is based on available scientific literature and is intended to guide researchers in designing and executing studies involving this compound.

This compound, chemically known as 15-methyl prostaglandin F2α (and its salt form, carboprost tromethamine), is a potent luteolytic and uterotonic agent. In non-human primates, it has been investigated primarily for its effects on the corpus luteum, menstrual cycle regulation, and termination of early pregnancy. Due to the physiological similarities between NHPs and humans, these studies are crucial for preclinical safety and efficacy assessments.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various studies on the administration of 15-methyl prostaglandin F2α analogs to non-human primates.

Table 1: Dosages and Effects of 15-methyl Prostaglandin F2α Analogs in Non-Human Primates

CompoundSpeciesDosageRoute of AdministrationObserved EffectReference
(15S)15-methyl PGF2α methyl ester (Carboprost methyl)Rhesus monkey (Macaca mulatta)45 µ g/hour Controlled-release vaginal deviceTermination of early pregnancy[3]
(15S)-15-methyl PGF2α methyl esterRhesus monkey (Macaca mulatta)3 injections of 500 µg eachNot specifiedReduced serum progesterone to 50% of control values in hCG-treated monkeys[4]
CarboprostFemale monkey (species not specified)0.08 mg/kg/day for 8 daysIntravaginal injectionNo evidence of toxicological response[5]
(15S)-15-methyl PGF2α methyl esterRhesus monkey (Macaca mulatta)12.5 mg/monkeyNot specifiedLowered serum progesterone to 12% of pretreatment values within 24 hours[6]

Table 2: Pharmacokinetic Parameters of 15-methyl Prostaglandin F2α in Rhesus Monkeys

CompoundSpeciesDosage and AdministrationPeak Plasma ConcentrationTime to PeakKey OutcomeReference
(15S)15-methyl PGF2α methyl esterRhesus monkey (Macaca mulatta)24-hour treatment with vaginal device releasing ≥45 µ g/hour 2000-3000 pg/mLNot specifiedSuccessful menses induction and pregnancy termination[3]
(15S)15-methyl PGF2α methyl esterRhesus monkey (Macaca mulatta)Not specifiedNot specifiedNot specifiedRapid decline in peripheral plasma progesterone to <1.0 ng/mL in monkeys with terminated pregnancies[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of 15-methyl prostaglandin F2α to non-human primates.

Protocol for Menses Induction/Early Pregnancy Termination using a Controlled-Release Vaginal Device

This protocol is based on a study investigating the efficacy of a controlled-release vaginal delivery system for carboprost methyl in rhesus monkeys.[3]

Objective: To induce menses and terminate early pregnancy.

Animal Model: Adult female rhesus monkeys (Macaca mulatta) with confirmed early-stage pregnancy.

Materials:

  • (15S)15-methyl prostaglandin F2α methyl ester (carboprost methyl)

  • Polymeric controlled-release vaginal delivery system designed to release the drug at a zero-order rate.

  • Equipment for blood collection and hormone analysis (progesterone).

  • Veterinary care facilities and personnel for animal handling and monitoring.

Procedure:

  • Animal Selection and Confirmation of Pregnancy: Select healthy, cycling adult female rhesus monkeys. Time-mate the females and confirm pregnancy through appropriate methods (e.g., ultrasound, measurement of chorionic gonadotropin).

  • Vaginal Device Insertion: Once pregnancy is confirmed (e.g., around day 25-30 of gestation), insert the controlled-release vaginal device containing carboprost methyl. The device should be designed to deliver the drug at a steady-state release rate of at least 45 µ g/hour .

  • Treatment Duration: The treatment duration is typically 24 hours.

  • Monitoring:

    • Collect peripheral blood samples at regular intervals (e.g., baseline, and several time points during and after the 24-hour treatment period).

    • Analyze plasma for progesterone concentrations to assess luteolysis.

    • Observe the animals for signs of menses induction or abortion.

  • Endpoint Assessment: The primary endpoints are the termination of pregnancy, confirmed by a return to baseline endocrine levels and/or expulsion of the conceptus, and a rapid decline in plasma progesterone levels.

Protocol for Assessing Corpus Luteum Inhibition

This protocol is adapted from a study evaluating the luteolytic properties of various 15-methyl prostaglandin analogs in rhesus monkeys.[6]

Objective: To determine the corpus luteum inhibiting activity of 15-methyl prostaglandin F2α.

Animal Model: Adult female rhesus monkeys (Macaca mulatta).

Materials:

  • (15S)-15-methyl PGF2α methyl ester

  • Human chorionic gonadotropin (hCG) to stimulate the corpus luteum.

  • Equipment for blood collection and progesterone analysis.

  • Appropriate vehicle for drug administration (if not administered neat).

Procedure:

  • Animal Preparation: Use healthy, cycling adult female rhesus monkeys.

  • Corpus Luteum Stimulation: Administer hCG to the monkeys to stimulate and maintain the function of the corpus luteum, mimicking early pregnancy.

  • Drug Administration: Administer the 15-methyl prostaglandin F2α analog at the desired dose (e.g., 12.5 mg/monkey). The route of administration should be consistent with the study design (e.g., intramuscular, subcutaneous, or intravenous).

  • Blood Sampling: Collect blood samples at baseline (before drug administration) and at various time points post-administration (e.g., 24 and 48 hours) to monitor serum progesterone levels.

  • Data Analysis: Compare the post-treatment progesterone levels to the pretreatment values to determine the extent of corpus luteum inhibition. A significant decrease in progesterone indicates a luteolytic effect.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway of Prostaglandin F2α in Uterine Myocytes

Prostaglandin F2α (PGF2α) exerts its effects by binding to the PGF2α receptor (FP), a G-protein coupled receptor.[7][8] This interaction initiates a signaling cascade that leads to uterine muscle contraction and luteolysis.

PGF2a_Signaling_Pathway cluster_cell Uterine Myocyte / Luteal Cell PGF2a Prostaglandin F2α FP_receptor PGF2α Receptor (FP) PGF2a->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Contraction Uterine Contraction Ca2_release->Contraction Leads to Luteolysis Luteolysis (↓ Progesterone) Ca2_release->Luteolysis PKC->Contraction Contributes to

Caption: PGF2α signaling pathway in target cells.

Experimental Workflow for NHP Reproductive Studies with this compound

The following diagram illustrates a general workflow for conducting a reproductive toxicology or efficacy study with this compound in non-human primates.

Prostinfenem_NHP_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Monitoring animal_selection Animal Selection (e.g., Rhesus, Cynomolgus) acclimation Acclimation Period animal_selection->acclimation baseline_data Baseline Data Collection (Hormone levels, Cycle tracking) acclimation->baseline_data drug_admin This compound Administration (Dose, Route, Frequency) baseline_data->drug_admin mating Time-Mating / Cycle Synchronization pregnancy_confirm Pregnancy Confirmation (if applicable) mating->pregnancy_confirm pregnancy_confirm->drug_admin monitoring In-life Monitoring (Clinical signs, Blood sampling) drug_admin->monitoring endpoints Endpoint Assessment (Progesterone, Pregnancy outcome, Uterine activity) monitoring->endpoints necropsy Necropsy & Histopathology (Reproductive organs) endpoints->necropsy

Caption: General experimental workflow for this compound studies in NHPs.

Logical Relationship: Luteolytic Action of this compound

This diagram illustrates the logical sequence of events following the administration of this compound to induce luteolysis.

Luteolysis_Logic start Administration of This compound bind_receptor Binds to PGF2α Receptors on Corpus Luteum start->bind_receptor inhibit_p4 Inhibition of Progesterone Synthesis bind_receptor->inhibit_p4 luteal_regression Corpus Luteum Regression inhibit_p4->luteal_regression decline_p4 Decline in Circulating Progesterone luteal_regression->decline_p4 endometrial_breakdown Endometrial Breakdown decline_p4->endometrial_breakdown menses Menses Induction / Pregnancy Termination endometrial_breakdown->menses

Caption: Logical flow of this compound-induced luteolysis.

References

Application Notes & Protocols for Investigating Prostinfenem (Carboprost Tromethamine) in Fertility Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prostinfenem, the brand name for the synthetic prostaglandin analog carboprost tromethamine, is a potent oxytocic agent. Its primary mechanism of action involves binding to the prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor, which stimulates myometrial contractions. In the context of fertility research, "fertility" encompasses the entire reproductive process, including the regulation of ovulation, fertilization, implantation, and parturition. Prostaglandins, particularly of the E and F series, are crucial endogenous lipid compounds that modulate a wide array of reproductive functions.[1][2][3][4] this compound, as a PGF2α analog, is primarily studied for its effects on uterine contractility and luteolysis, making it a key subject in research related to labor induction, control of postpartum hemorrhage, and termination of pregnancy.[5][6]

These application notes provide a framework for designing experiments to investigate the physiological and cellular effects of this compound in the context of reproductive and fertility research.

I. Signaling Pathway of this compound (PGF2α Analog)

This compound mimics the action of endogenous PGF2α by binding to the PGF2α receptor (FP receptor). This interaction initiates a signaling cascade that leads to smooth muscle contraction in the myometrium.

  • Mechanism:

    • Binding: this compound binds to the FP receptor on myometrial cell membranes.

    • G-protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.

    • PLC Activation: Activated Gq stimulates phospholipase C (PLC).

    • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

    • Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

    • PKC Activation: DAG, along with elevated Ca2+, activates protein kinase C (PKC).

    • Myosin Light Chain Phosphorylation: Increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains.

    • Muscle Contraction: Phosphorylation of myosin light chains leads to the interaction of actin and myosin filaments, resulting in smooth muscle contraction.

.dot

Prostinfenem_Signaling_Pathway This compound This compound (PGF2α Analog) FP_Receptor FP Receptor This compound->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ SR->Ca2 releases Calmodulin Calmodulin Ca2->Calmodulin binds to Contraction Myometrial Contraction PKC->Contraction contributes to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates Myosin_LC Myosin Light Chains MLCK->Myosin_LC phosphorylates Myosin_LC->Contraction

Caption: this compound signaling pathway in myometrial cells.

II. Experimental Protocols

Protocol 1: In Vitro Assessment of Myometrial Contractility

Objective: To determine the dose-response relationship of this compound on uterine smooth muscle contraction.

Materials:

  • Uterine tissue strips from a suitable animal model (e.g., rat, mouse, or human biopsy).

  • Organ bath system with temperature control and aeration.

  • Krebs-Henseleit solution.

  • This compound stock solution.

  • Isotonic force transducer and data acquisition system.

Methodology:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Excise the uterus and place it in cold Krebs-Henseleit solution.

    • Dissect longitudinal or circular myometrial strips (approx. 10 mm x 2 mm).

  • Organ Bath Setup:

    • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.

    • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Experimentation:

    • Record baseline contractile activity.

    • Add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., 1 nM to 10 µM).

    • Allow the tissue to respond to each concentration until a stable contraction is achieved before adding the next concentration.

    • Record the force of contraction at each concentration.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Construct a dose-response curve by plotting the contractile force against the logarithm of the this compound concentration.

    • Calculate the EC50 (half-maximal effective concentration).

.dot

In_Vitro_Myometrial_Contractility_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimentation cluster_analysis Data Analysis A1 Euthanize Animal A2 Excise Uterus A1->A2 A3 Dissect Myometrial Strips A2->A3 B1 Mount Tissue Strips A3->B1 B2 Apply Tension & Equilibrate B1->B2 C1 Record Baseline Activity B2->C1 C2 Add Cumulative Doses of this compound C1->C2 C3 Record Contractile Force C2->C3 D1 Measure Amplitude & Frequency C3->D1 D2 Construct Dose-Response Curve D1->D2 D3 Calculate EC50 D2->D3

Caption: Experimental workflow for in vitro contractility studies.

Protocol 2: In Vivo Assessment of Uterine Activity in a Rodent Model

Objective: To evaluate the effect of this compound on intrauterine pressure and uterine contractions in a live animal model.

Materials:

  • Anesthetized, late-stage pregnant rats or mice.

  • Intrauterine pressure catheter or micro-transducer.

  • Intravenous or intraperitoneal injection supplies.

  • This compound solution.

  • Data acquisition system to record physiological data.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Surgically expose the uterus.

    • Insert an intrauterine pressure catheter into the uterine horn.

  • Experimentation:

    • Allow the animal to stabilize and record baseline intrauterine pressure.

    • Administer a single dose of this compound via intravenous or intraperitoneal injection.

    • Continuously record the intrauterine pressure for a defined period (e.g., 60 minutes).

  • Data Analysis:

    • Quantify the change in intrauterine pressure from baseline.

    • Analyze the frequency and amplitude of uterine contractions post-administration.

    • Compare the effects of different doses of this compound in separate groups of animals.

III. Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vivo Efficacy of this compound in Post-Partum Hemorrhage

ParameterValueUnit
Number of Patients27-
This compound Dose0.25mg in 500 ml 5.5% glucose
Mean time to cessation of bleeding12.5minutes

Data derived from a study on the intravenous infusion of 15 methyl-prostaglandin F2 alpha (this compound) in women with heavy post-partum hemorrhage.[5]

Table 2: Hypothetical Dose-Response Data from In Vitro Myometrial Contractility Assay

This compound Concentration (nM)Mean Contractile Force (g) ± SEM
0 (Baseline)0.5 ± 0.05
11.2 ± 0.1
102.5 ± 0.2
1004.8 ± 0.3
10005.0 ± 0.25
100005.1 ± 0.2

IV. Logical Relationships in Experimental Design

.dot

Logical_Relationship_Workflow Hypothesis Hypothesis: This compound induces dose-dependent myometrial contractions. InVitro In Vitro Studies (Organ Bath) Hypothesis->InVitro InVivo In Vivo Studies (Animal Models) Hypothesis->InVivo DataCollection Data Collection: - Dose-response curves - Intrauterine pressure InVitro->DataCollection InVivo->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Conclusion: Confirmation or rejection of hypothesis Analysis->Conclusion

Caption: Logical workflow for this compound research.

Disclaimer: These protocols are intended as a general guide. Specific experimental details, including animal models, dosages, and ethical considerations, must be determined by the researcher and approved by the relevant institutional animal care and use committee (IACUC) or ethics board. The administration of this compound should be conducted by qualified personnel in an appropriate research setting.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Prostinfenem Solubility Challenges for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Prostinfenem in in vitro assays. Our aim is to provide practical solutions to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution, prepared in DMSO, precipitates when added to my aqueous cell culture medium. What is causing this?

A: This phenomenon, often termed "solvent shock," is a common issue when working with hydrophobic compounds like this compound.[1][2][3] this compound dissolves well in a potent organic solvent like dimethyl sulfoxide (DMSO), but when this concentrated stock is diluted into an aqueous buffer or medium, the abrupt change in solvent polarity causes the compound to crash out of solution.[1][2] The final concentration of DMSO in your assay should ideally be kept low, typically below 0.5%, to minimize cytotoxicity and other off-target effects.[3]

Q2: What is the recommended first step to troubleshoot this compound precipitation?

A: The initial troubleshooting steps should focus on optimizing the dilution process to minimize solvent shock.[1][3] Key recommendations include:

  • Pre-warming the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[3]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial or two-step dilution. First, create an intermediate dilution of your this compound stock in your aqueous buffer or medium. Then, add this intermediate dilution to the final culture volume.[3]

  • Vigorous Mixing: Add the this compound stock solution dropwise to the vortexing or swirling medium to ensure rapid and uniform dispersion.[1][3]

Q3: Are there alternative solvents or solubilizing agents I can use for this compound?

A: Yes, several alternatives can be explored if DMSO proves problematic or insufficient. The choice of solvent or agent will depend on the specific experimental requirements and cell type.

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used.[4][5] It is crucial to determine the tolerance of your specific cell line to these solvents.

  • Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be effective in solubilizing hydrophobic compounds for enzyme assays, typically at concentrations between 0.01% and 0.05%.[6] However, these are often cytotoxic and not suitable for cell-based assays.[6]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Q4: How can I determine the maximum soluble concentration of this compound in my specific assay medium?

A: Determining the empirical solubility limit in your experimental conditions is crucial. A simple method involves preparing a series of dilutions of your this compound stock in your cell culture medium.[2] After an incubation period that mimics your experiment (e.g., 24 hours at 37°C), you can visually inspect for precipitation or use a spectrophotometer to measure turbidity at a wavelength where your compound does not absorb (e.g., >500 nm).[2][4] The highest concentration that remains clear is your working maximum soluble concentration.

Troubleshooting Guide

Issue 1: Precipitate Formation in Cell Culture Media
Potential Cause Troubleshooting Steps
Solvent Shock 1. Perform a two-step or serial dilution of the this compound stock.[3]2. Add the stock solution drop-wise to pre-warmed, swirling media.[3]3. Reduce the final DMSO concentration to <0.5%.[3]
Concentration Exceeds Solubility Limit 1. Determine the maximum soluble concentration of this compound in your specific medium (see Protocol 1).2. Redesign your experiment to use concentrations at or below this limit.
Interaction with Media Components 1. Test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.2. Consider using serum-free media if serum proteins are suspected of causing precipitation.
pH and Temperature Effects 1. Ensure the pH of your final solution is stable and within the optimal range for both your cells and this compound solubility.2. Maintain a constant temperature (e.g., 37°C) throughout the experiment.
Issue 2: Poor Reproducibility of Assay Results
Potential Cause Troubleshooting Steps
Incomplete Solubilization 1. Before each experiment, visually inspect your stock and working solutions for any particulate matter.[3]2. Briefly sonicate the DMSO stock solution in a water bath to ensure complete dissolution.[3]
Degradation of this compound 1. Prepare fresh working solutions for each experiment from a frozen stock. Do not store diluted aqueous solutions.[3]2. Aliquot your high-concentration stock solution to avoid repeated freeze-thaw cycles.[1]
Precipitation Over Time 1. If your assay involves long incubation times, consider that this compound may be precipitating out of solution over the course of the experiment.2. Re-evaluate the maximum soluble concentration over a time course that matches your experiment.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Create a series of dilutions of the stock solution in your specific cell culture medium (e.g., from 1 µM to 100 µM). Ensure the final DMSO concentration is constant and below 0.5% in all samples.

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your assay.

  • Visually inspect each dilution for any signs of precipitation. For a more quantitative measure, you can measure the absorbance of the supernatant at a wavelength where this compound does not absorb, or examine an aliquot under a microscope.[2]

  • The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.

Protocol 2: Preparing a this compound Working Solution (Two-Step Dilution)
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a 100X intermediate dilution of the stock solution in sterile DMSO or your final culture medium. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Pre-warm the required volume of your final culture medium to 37°C.

  • To prepare your final working solution, add the intermediate stock to the pre-warmed medium at a 1:100 dilution while gently vortexing or swirling.[3] This will result in a final DMSO concentration of 0.1%.

Quantitative Data Summary

The following table summarizes the solubility of a representative prostaglandin, Ketoprofen (a non-steroidal anti-inflammatory drug that inhibits prostaglandin synthesis), in different solvents. This data is provided for illustrative purposes to highlight the impact of the solvent on solubility. The actual solubility of this compound should be determined empirically.

Solvent Solubility
Water (22 °C)51 mg/L[7]
0.1 M HClLow, with only 20.89% dissolved in 1 hour[8]
Aqueous solution with 5% PVP K30Significantly enhanced dissolution[8]
Aqueous solution with 5% d-mannitolSignificantly enhanced dissolution[8]

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility Testing prep_stock Prepare 10 mM Stock in 100% DMSO serial_dilute Create Serial Dilutions in Culture Medium prep_stock->serial_dilute incubate Incubate at 37°C, 5% CO2 (Simulate Assay Conditions) serial_dilute->incubate observe Visual & Microscopic Observation for Precipitate incubate->observe quantify Quantitative Analysis (e.g., Turbidity Measurement) incubate->quantify determine_max Determine Maximum Soluble Concentration observe->determine_max quantify->determine_max

Caption: Workflow for determining the maximum soluble concentration of this compound.

troubleshooting_workflow Troubleshooting this compound Precipitation start Precipitate Observed in Assay check_dmso Is Final DMSO Concentration > 0.5%? start->check_dmso reduce_dmso Reduce Final DMSO Concentration to < 0.5% check_dmso->reduce_dmso Yes check_dilution Was a Two-Step Dilution Performed? check_dmso->check_dilution No reduce_dmso->check_dilution perform_dilution Perform a Two-Step or Serial Dilution check_dilution->perform_dilution No check_mixing Was Solution Mixed During Dilution? check_dilution->check_mixing Yes perform_dilution->check_mixing improve_mixing Add Stock Drop-wise to Swirling Medium check_mixing->improve_mixing No reassess_solubility Re-determine Max Soluble Concentration (Protocol 1) check_mixing->reassess_solubility Yes improve_mixing->reassess_solubility end Precipitation Resolved reassess_solubility->end

Caption: A decision tree for troubleshooting this compound precipitation in assays.

This compound is suggested to be a prostaglandin F2 alpha analog.[9] Prostaglandins exert their effects through G-protein coupled receptors.[10][11][12] The signaling pathway for Prostaglandin F2 alpha involves the FP receptor, which is coupled to a Gq protein. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

pfg2a_signaling_pathway Prostaglandin F2α Signaling Pathway This compound This compound (PGF2α Analog) FP_receptor FP Receptor (GPCR) This compound->FP_receptor Gq_protein Gq Protein FP_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

References

Optimizing Prostinfenem dosage for minimizing side effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Prostinfenem Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage while minimizing potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic carbapenem antibiotic. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. It covalently binds to and inactivates penicillin-binding proteins (PBPs) that are essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.

Q2: What are the most commonly observed side effects of this compound in pre-clinical studies?

The most frequently reported side effects in pre-clinical models include nephrotoxicity and neurotoxicity. Gastrointestinal distress has also been noted at higher dosage levels. It is crucial to carefully monitor renal function and neurological signs during in-vivo experiments.

Q3: How can I determine the optimal therapeutic window for this compound in my cell line or animal model?

Establishing the therapeutic window requires conducting dose-response studies to determine both the Minimum Inhibitory Concentration (MIC) against the target bacteria and the concentration at which cytotoxic effects are observed in host cells (e.g., CC50). The optimal dose will maximize antibacterial efficacy while minimizing host cell toxicity.

Q4: Are there any known drug interactions with this compound that I should be aware of during my experiments?

Co-administration of this compound with valproic acid has been shown to decrease valproic acid serum levels, potentially reducing its therapeutic effect. Additionally, co-administration with probenecid can increase this compound plasma concentrations by competing for renal tubular secretion, which may increase the risk of dose-related side effects.

Troubleshooting Guides

Problem 1: High variance in Minimum Inhibitory Concentration (MIC) assay results.

  • Possible Cause 1: Inoculum preparation. Inconsistent bacterial inoculum size is a common source of variability.

    • Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before each experiment. Use a spectrophotometer to verify the optical density.

  • Possible Cause 2: Media and supplement variability. The composition of the growth media can significantly impact bacterial growth and antibiotic efficacy.

    • Solution: Use a consistent lot of Mueller-Hinton broth or other specified media. If supplements are required, ensure they are added at the same concentration in all experiments.

  • Possible Cause 3: Incubation conditions. Fluctuations in temperature or CO2 levels can affect bacterial growth rates.

    • Solution: Verify that the incubator is properly calibrated and maintains a stable temperature and atmosphere throughout the incubation period.

Problem 2: Unexpectedly high cytotoxicity in in-vitro models.

  • Possible Cause 1: Solubilization issues. this compound may not be fully dissolved, leading to localized high concentrations that are toxic to cells.

    • Solution: Ensure the this compound powder is completely dissolved in the recommended solvent (e.g., DMSO or a buffered solution) before further dilution in cell culture media. Visually inspect for any precipitates.

  • Possible Cause 2: Cell line sensitivity. The specific cell line being used may have a higher sensitivity to carbapenems.

    • Solution: Review literature for known sensitivities of your cell line. Consider using a control cell line with known resistance to cytotoxicity to validate your assay.

  • Possible Cause 3: Assay interference. The compound may interfere with the readout of your cytotoxicity assay (e.g., autofluorescence with a fluorescent dye).

    • Solution: Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacteria from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Create a stock solution of this compound in an appropriate solvent.

    • Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (bacteria with no drug) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In-Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding:

    • Seed a 96-well plate with the chosen mammalian cell line at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability).

Data Presentation

Table 1: this compound Efficacy and Cytotoxicity Profile

ParameterValueCell Line / Bacterial Strain
MIC 0.5 µg/mLE. coli (ATCC 25922)
MIC 1 µg/mLP. aeruginosa (ATCC 27853)
MIC 4 µg/mLS. aureus (MRSA, ATCC 43300)
CC50 150 µg/mLHEK293 (Human Embryonic Kidney)
CC50 200 µg/mLSH-SY5Y (Human Neuroblastoma)

Table 2: Dose-Response Data for this compound against P. aeruginosa

This compound Conc. (µg/mL)% Inhibition of Bacterial Growth% Viability of HEK293 Cells
0.2525%100%
0.560%98%
1.099%95%
2.0100%92%
50.0100%75%
100.0100%60%
150.0100%50%

Visualizations

experimental_workflow cluster_invitro In-Vitro Analysis cluster_data Data Analysis cluster_invivo In-Vivo Studies mic_assay MIC Assay (Bacterial Strains) cytotoxicity_assay Cytotoxicity Assay (Mammalian Cell Lines) therapeutic_index Calculate Therapeutic Index (CC50 / MIC) mic_assay->therapeutic_index cytotoxicity_assay->therapeutic_index dose_ranging Dose-Ranging Study (Animal Model) therapeutic_index->dose_ranging pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling dose_ranging->pk_pd tox_study Toxicology Assessment dose_ranging->tox_study optimization Optimal Dose Selection pk_pd->optimization tox_study->optimization

Caption: Workflow for optimizing this compound dosage.

troubleshooting_mic start High Variance in MIC Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_media Check Media & Supplement Consistency (Lot #) check_inoculum->check_media Inoculum OK solution_inoculum Standardize Inoculum Prep check_inoculum->solution_inoculum Inconsistent check_incubation Confirm Incubator Calibration (Temp/CO2) check_media->check_incubation Media OK solution_media Use Consistent Lots check_media->solution_media Inconsistent solution_incubation Calibrate Incubator check_incubation->solution_incubation Not Calibrated end Consistent MIC Results check_incubation->end Calibrated

Caption: Troubleshooting logic for high MIC variance.

signaling_pathway This compound This compound (High Conc.) ros ↑ Reactive Oxygen Species (ROS) This compound->ros mito_stress Mitochondrial Stress ros->mito_stress caspase9 Caspase-9 Activation mito_stress->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Renal Cell Injury) caspase3->apoptosis

Caption: Hypothetical pathway for this compound-induced nephrotoxicity.

Troubleshooting inconsistent results in Prostinfenem experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting inconsistent results in experiments involving Prostinfenem (15-methyl-PGF2α). This synthetic prostaglandin F2α analog is a potent activator of the Prostaglandin F2α (FP) receptor, leading to a range of cellular responses, primarily smooth muscle contraction. Achieving consistent and reproducible data is critical for advancing research and development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to address common challenges.

Troubleshooting Guides

Inconsistent results in this compound experiments can arise from various factors, from reagent handling to cellular responses. The following tables provide a structured approach to identifying and resolving common issues.

High Variability in Replicate Wells
Potential Cause Recommended Solution
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. For multi-well plates, use a multi-channel pipette or automated liquid handler to ensure simultaneous and consistent additions.
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Gently swirl the flask or tube between aliquots. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation. If unavoidable, fill the outer wells with sterile water or PBS to maintain humidity.
Temperature Gradients Across the Plate Ensure the entire plate is at a uniform temperature during incubation and measurement. Avoid placing plates on cold or hot surfaces.
Low or No Cellular Response to this compound
Potential Cause Recommended Solution
Degraded this compound This compound solutions, especially when diluted, can be unstable. Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
Low FP Receptor Expression Confirm FP receptor expression in your cell line or tissue using qPCR or Western blotting. If expression is low, consider using a cell line known to express the FP receptor or a stably transfected cell line.
Receptor Desensitization/Internalization Prolonged exposure to this compound can lead to receptor desensitization.[1] For acute response assays, ensure cells are not pre-exposed to agonists. Consider serum-starving cells for several hours before the experiment.
Incorrect Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition. The optimal conditions can be cell-type specific.
Inactive G-protein or Downstream Signaling Components Ensure the Gq protein and other necessary signaling molecules are functional in your cell model. You can use a positive control that activates a different Gq-coupled receptor to verify the pathway's integrity.
High Background Signal or Non-specific Effects
Potential Cause Recommended Solution
Contaminated Reagents or Cell Culture Use fresh, sterile reagents and regularly test cell cultures for mycoplasma contamination.
Off-target Effects of this compound While this compound is a specific FP receptor agonist, high concentrations may lead to off-target effects. Perform dose-response experiments to determine the optimal concentration range.
Autofluorescence of Compounds or Cells In fluorescence-based assays, check for autofluorescence of your compounds and cells at the excitation and emission wavelengths used.
Constitutive Receptor Activity Some cell lines may exhibit constitutive (ligand-independent) FP receptor activity. This can be assessed by measuring the basal activity in the absence of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has been stored for a while. How can I check if it's still active?

A1: The best way to verify the activity of your this compound stock is to perform a dose-response curve in a reliable assay system and compare the EC50 value to previously obtained data or literature values. A significant rightward shift in the dose-response curve indicates a loss of potency.

Q2: I am observing a weaker response to this compound over time in my long-term cell culture experiments. What could be the cause?

A2: This is likely due to FP receptor desensitization and internalization upon continuous exposure to the agonist.[1] The cell may downregulate the number of receptors on its surface to attenuate the signal. Consider intermittent dosing or measuring responses at earlier time points.

Q3: Can the solvent used to dissolve this compound affect my experimental results?

A3: Yes, the solvent (e.g., DMSO, ethanol) can have effects on cells, especially at higher concentrations. Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the solvent used to dissolve this compound. The final solvent concentration should typically be kept below 0.1%.

Q4: What are some suitable positive and negative controls for a smooth muscle contraction experiment with this compound?

A4: A good positive control would be another known contractile agent for the specific smooth muscle tissue you are using, such as potassium chloride (KCl) to induce depolarization-mediated contraction, or another Gq-coupled receptor agonist like endothelin-1. The negative control would be the vehicle solution without this compound.

Q5: Are there any known off-target effects of this compound that I should be aware of?

A5: While this compound is highly selective for the FP receptor, at very high concentrations, the possibility of cross-reactivity with other prostanoid receptors cannot be entirely ruled out. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.

Data Presentation

Table 1: Example Dose-Response Data for this compound in an In Vitro Smooth Muscle Contraction Assay
This compound Concentration (nM)Contraction (% of Maximum)Standard Deviation
0.15.21.1
125.83.5
1075.35.1
10095.12.8
100098.91.9
Table 2: Troubleshooting Checklist for Inconsistent this compound Results
Checklist Item Verified (Yes/No) Notes
This compound aliquoted and stored correctly
Fresh dilutions prepared for each experiment
Pipettes calibrated recently
Cell line passage number within optimal range
Cells appear healthy and are not overgrown
FP receptor expression confirmed
Vehicle control included
Positive control for the assay is working

Experimental Protocols

Protocol 1: In Vitro Smooth Muscle Contraction Assay

This protocol is adapted for this compound based on a general method for prostaglandins and is suitable for isolated tissue preparations such as uterine strips or aortic rings.[2]

Materials:

  • Isolated smooth muscle tissue

  • Organ bath system with force transducers

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and aerated with 95% O2 / 5% CO2

  • This compound stock solution

  • Positive control (e.g., KCl)

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect the desired smooth muscle tissue in cold PSS and prepare strips or rings of appropriate dimensions.

  • Mounting: Mount the tissue in the organ bath chambers, connecting one end to a fixed point and the other to a force transducer.

  • Equilibration: Allow the tissue to equilibrate in the aerated PSS at 37°C for at least 60 minutes, with periodic washing every 15-20 minutes.

  • Viability Check: Contract the tissue with a high concentration of KCl (e.g., 60 mM) to ensure viability. Wash the tissue and allow it to return to baseline.

  • This compound Addition: Once a stable baseline is achieved, add this compound to the organ bath in a cumulative, dose-dependent manner (e.g., from 1 nM to 10 µM).

  • Data Recording: Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration. Record the contractile force throughout the experiment.

  • Data Analysis: Express the contraction at each concentration as a percentage of the maximum response to this compound or KCl. Plot the dose-response curve and calculate the EC50.

Protocol 2: Cell-Based Calcium Flux Assay

This protocol describes how to measure the increase in intracellular calcium following FP receptor activation by this compound.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the FP receptor)

  • 96-well or 384-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (if required for the cell line to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution

  • Positive control (e.g., ATP or a calcium ionophore like ionomycin)

  • Fluorescence plate reader with an injector

Procedure:

  • Cell Plating: Seed the cells into the microplate and culture overnight to allow for attachment.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing probenecid if necessary). Incubate for 45-60 minutes at 37°C.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • This compound Addition: Use the instrument's injector to add the this compound solution to the wells while continuously recording the fluorescence.

  • Data Recording: Continue to measure the fluorescence signal for 1-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis: Quantify the response as the peak fluorescence intensity minus the baseline fluorescence. Plot the dose-response curve and calculate the EC50.

Mandatory Visualization

Prostinfenem_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (15-methyl-PGF2α) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Binds to Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Other Other Cellular Responses PKC->Other Leads to Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify Reagent Preparation & Storage Start->Check_Reagents Check_Cells Assess Cell Health & Density Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Cells_OK Cells OK? Check_Cells->Cells_OK Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Reagents_OK->Check_Cells Yes Fix_Reagents Prepare Fresh Reagents Reagents_OK->Fix_Reagents No Cells_OK->Check_Protocol Yes Fix_Cells Optimize Cell Culture Conditions Cells_OK->Fix_Cells No Fix_Protocol Standardize Protocol Execution Protocol_OK->Fix_Protocol No Investigate_Bio Investigate Biological Variability (e.g., Receptor Desensitization) Protocol_OK->Investigate_Bio Yes Fix_Reagents->Check_Reagents Fix_Cells->Check_Cells Fix_Protocol->Check_Protocol End Consistent Results Achieved Investigate_Bio->End

References

Technical Support Center: Carbapenem Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Prostinfenem": The term "this compound" does not correspond to a known carbapenem antibiotic in major pharmaceutical databases. Based on the chemical suffix "-fenem," this guide assumes the user is referring to a member of the carbapenem class of antibiotics. The following information is based on widely studied carbapenems such as meropenem and imipenem and is intended to serve as a general guide for researchers working with similar molecules.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and stabilizing carbapenem antibiotics in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of carbapenems in aqueous solutions?

A1: The stability of carbapenems is primarily influenced by several factors:

  • pH: Carbapenems are susceptible to both acid- and base-catalyzed hydrolysis. The β-lactam ring, which is essential for antibacterial activity, is prone to opening outside of a specific pH range.[1]

  • Temperature: Higher temperatures significantly accelerate the degradation rate of carbapenems.[2]

  • Concentration: The stability of some carbapenems, like meropenem and imipenem, is concentration-dependent. Higher concentrations can lead to faster degradation due to intermolecular reactions.[3][4]

  • Buffer and Diluent Composition: The choice of buffer and diluent can impact stability. For instance, meropenem has shown better stability in 0.9% sodium chloride injection compared to 5% dextrose injection.[4][5] Citrate and phosphate buffers can also influence the degradation rate.[3]

  • Presence of Nucleophiles: The β-lactam ring is highly reactive towards nucleophiles, which can catalyze its cleavage.[6]

Q2: What is the main degradation pathway for carbapenems in aqueous solution?

A2: The primary pathway for chemical degradation is the hydrolysis of the amide bond in the four-membered β-lactam ring.[3][7] This ring is sterically strained and thus electrophilic, making it susceptible to nucleophilic attack by water or other nucleophiles.[6] This cleavage results in an inactive open-ring product.[4] At higher concentrations, dimerization or oligomerization can also occur.[8][9]

Q3: What is the optimal pH for storing carbapenem solutions?

A3: Carbapenems generally exhibit maximum stability in weakly acidic to neutral solutions. For meropenem, the optimal pH for stability is around 6.0.[3] For imipenem, degradation is accounted for throughout the neutral pH range, with different reaction mechanisms occurring in weakly acidic versus weakly alkaline solutions.[8] It is crucial to maintain the pH within the recommended range to minimize hydrolysis.

Q4: How should I prepare and store my carbapenem stock solutions?

A4: For maximal stability, it is recommended to prepare stock solutions fresh for each experiment. If storage is necessary:

  • Reconstitute the carbapenem powder in a recommended diluent such as 0.9% sodium chloride injection or sterile water for injection.[4]

  • For short-term storage, refrigerate the solution at 2-8°C. Imipenem solutions, once reconstituted, are stable for 4 hours at room temperature or 24 hours when refrigerated.[10]

  • Avoid freezing solutions, as this can sometimes lead to the formation of precipitates upon thawing.[5]

  • Always protect solutions from light where possible, although temperature and pH are more critical factors.

Troubleshooting Guide

Q1: My carbapenem solution has turned yellow or brown. Is it still usable?

A1: A change in color from colorless to yellow often indicates degradation of the carbapenem.[10] While a slight yellowing may not always correlate with a significant loss of potency, a brown color suggests extensive degradation.[10] It is strongly recommended to discard discolored solutions and prepare a fresh batch to ensure the integrity of your experimental results. The color change is likely due to the formation of degradation products following the hydrolysis of the β-lactam ring.[7]

Q2: I'm observing much faster degradation than expected. What are the potential causes?

A2: If you are experiencing rapid degradation, consider the following troubleshooting workflow:

G Troubleshooting Workflow for Carbapenem Instability start Rapid Degradation Observed check_temp Verify Solution Temperature start->check_temp temp_high Is Temperature > Recommended? check_temp->temp_high check_ph Measure pH of Solution ph_wrong Is pH outside optimal range (e.g., pH ~6-7)? check_ph->ph_wrong check_conc Review Solution Concentration conc_high Is Concentration High (e.g., >20 mg/mL)? check_conc->conc_high check_diluent Check Diluent/Buffer Identity & Purity diluent_issue Is Diluent/Buffer Correct? check_diluent->diluent_issue temp_high->check_ph No action_temp Store at Lower Temp (e.g., 2-8°C) temp_high->action_temp Yes ph_wrong->check_conc No action_ph Adjust pH with Appropriate Buffer (e.g., Citrate, Phosphate) ph_wrong->action_ph Yes conc_high->check_diluent No action_conc Prepare a More Dilute Solution conc_high->action_conc Yes action_diluent Use Recommended Diluent (e.g., 0.9% NaCl) diluent_issue->action_diluent No end_node Prepare Fresh Solution with Optimized Conditions diluent_issue->end_node Yes action_temp->end_node action_ph->end_node action_conc->end_node action_diluent->end_node

A troubleshooting workflow for unexpected carbapenem degradation.

Q3: My compound precipitated after I diluted my organic stock solution into an aqueous buffer. What should I do?

A3: Carbapenems are generally supplied as water-soluble salts. If you are working with a free-acid form or a less soluble derivative that requires initial dissolution in an organic solvent (like DMSO), precipitation upon dilution into an aqueous buffer can occur. To resolve this:

  • Decrease the final concentration: The simplest solution is to use a lower final concentration in your aqueous medium.

  • Adjust the pH: The solubility of carbapenems can be pH-dependent. Ensure the pH of your final aqueous solution is in a range where the compound is soluble.

  • Change the diluent: Try a different aqueous buffer system.

Data on Carbapenem Stability

The stability of carbapenems is often defined as the time it takes for the concentration to decrease to 90% of its initial value (T₉₀).

Table 1: Stability of Meropenem in Aqueous Solutions

Concentration Diluent Temperature (°C) T₉₀ (Time to 90% Potency) Citation
5 mg/mL 0.9% NaCl 25-35 Up to 8 hours [11]
20 mg/mL Water 25 < 10 hours [4]
~28.5 mg/mL 0.9% Saline 22 7.4 hours [7]
~28.5 mg/mL 0.9% Saline 33 5.7 hours [7]
6 mg/mL 0.9% NaCl (pH 6.5) 6.7 > 144 hours [5]

| 25 mg/mL | 0.9% NaCl (pH 6.5) | 22.5 | < 24 hours |[5] |

Table 2: Stability of Imipenem in Aqueous Solutions

Concentration Diluent Temperature (°C) T₉₀ (Time to 90% Potency) Citation
5 mg/mL 0.9% NaCl 25 > 6 hours [2]
10 mg/mL 0.9% NaCl 25 ~3-6 hours [2]
10 mg/mL 0.9% NaCl 30 < 1 hour [2]

| 5-10 mg/mL | 0.9% NaCl | 30 | < 1 hour (for 10 mg/mL) to > 4 hours (for 5 mg/mL) |[12] |

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Carbapenem Quantification

This protocol outlines a general method for assessing the stability of a carbapenem in an aqueous solution using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Objective: To quantify the concentration of the intact carbapenem over time and separate it from its degradation products.

2. Materials:

  • Carbapenem reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., monobasic potassium phosphate, sodium acetate)

  • Acids/bases for pH adjustment (e.g., phosphoric acid)

  • Aqueous solution of the carbapenem to be tested

  • HPLC system with UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm)

3. Method:

  • Preparation of Mobile Phase:

    • Prepare an aqueous buffer (e.g., 20 mM phosphate buffer).

    • Adjust the pH to a suitable value (e.g., pH 6.5) with phosphoric acid.

    • Filter the buffer through a 0.45 µm filter.

    • The mobile phase is typically a gradient or isocratic mixture of this buffer and an organic solvent like acetonitrile or methanol. A common starting point is 95:5 Buffer:Acetonitrile.

  • Preparation of Standard Solutions:

    • Accurately weigh the carbapenem reference standard and dissolve it in the chosen diluent (e.g., 0.9% NaCl) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the stability samples.

  • Sample Preparation and Incubation:

    • Prepare the carbapenem solution for the stability study at the desired concentration, in the desired diluent, and at the desired pH.

    • Store the solution under the specified temperature conditions (e.g., 25°C, 33°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • If necessary, dilute the aliquot with the mobile phase to fall within the calibration curve range.

  • HPLC Analysis:

    • Set the HPLC conditions:

      • Column: C18 reverse-phase column

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • UV Detection Wavelength: ~300 nm (optimal wavelength should be determined by UV scan)

      • Column Temperature: Ambient or controlled (e.g., 30°C)

    • Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the carbapenem standard against its concentration.

    • Determine the concentration of the carbapenem in the stability samples at each time point using the calibration curve.

    • Calculate the percentage of the initial concentration remaining at each time point.

    • The stability-indicating nature of the method is confirmed by observing the appearance of new peaks (degradation products) that are well-resolved from the parent drug peak.[4][9]

Visualized Degradation Pathway

The core instability of carbapenems stems from the strained β-lactam ring, which is susceptible to hydrolysis.

G Primary Degradation of Carbapenems carbapenem Active Carbapenem (Intact β-Lactam Ring) hydrolysis Hydrolysis carbapenem->hydrolysis Susceptible Bond degraded Inactive Product (Opened β-Lactam Ring) hydrolysis->degraded Ring Cleavage catalyst Catalyzed by: - H₂O - H⁺ (Acid) - OH⁻ (Base) - Buffers catalyst->hydrolysis

Simplified diagram of β-Lactam ring hydrolysis.

References

Managing Prostinfenem-induced side effects in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Prostinfenem Technical Support Center

Disclaimer: this compound is a fictional compound developed for illustrative purposes within this technical support guide. The information provided is based on the known characteristics of the carbapenem class of antibiotics and is intended to simulate a realistic support scenario for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with this compound in animal studies?

A1: Based on preclinical toxicology reports, the most frequently observed side effects of this compound in laboratory animals (primarily rodents and canines) are dose-dependent and fall into three main categories:

  • Neurotoxicity: Manifests as tremors, ataxia, and in severe cases, seizures. This is a known class effect of carbapenems, potentially related to GABA-A receptor antagonism.[1][2][3]

  • Nephrotoxicity: Characterized by elevations in serum creatinine and blood urea nitrogen (BUN), indicating potential acute kidney injury.

  • Gastrointestinal (GI) Effects: Includes diarrhea, weight loss, and changes in fecal consistency, likely due to disruption of the normal gut microbiota.[4][5]

Q2: At what dose levels do side effects typically emerge?

A2: The emergence of side effects is species-specific and dose-dependent. As a general guideline, mild GI disturbances may be seen at therapeutic doses, while neurotoxicity and nephrotoxicity are more common at higher dose levels (≥150 mg/kg in rodents). Please refer to the dose-response summary table in the Troubleshooting section for more detailed information.

Q3: Are there any known drug interactions with this compound?

A3: Co-administration of this compound with other drugs that have a neurotoxic or nephrotoxic potential should be approached with caution. For example, combining this compound with aminoglycoside antibiotics may potentiate the risk of kidney damage.[6][7] Similarly, using it with agents that lower the seizure threshold could increase the risk of neurotoxicity.[3][8]

Q4: How can I differentiate between this compound-induced neurotoxicity and other experimental confounds?

A4: It is crucial to include appropriate control groups in your study design. A vehicle-only control group is essential. If the animal model itself can produce neurological symptoms, a disease-model-plus-vehicle control is also necessary. This compound-induced neurotoxicity is typically dose-responsive and has a temporal relationship to drug administration. If symptoms resolve upon cessation of the drug, it strongly suggests causality.

Troubleshooting Guides

Issue 1: Managing Neurotoxicity (Tremors, Seizures)

Symptoms: Animals exhibit fine-to-moderate tremors, ataxia, circling behavior, or overt convulsive seizures within hours of this compound administration.

Immediate Actions:

  • Reduce Dose or Cease Administration: If seizures are observed, immediately cease this compound administration for that animal. For milder tremors, consider a 50% dose reduction in the next cycle.

  • Veterinary Consultation: Consult with the attending veterinarian for potential anticonvulsant therapy if seizures are severe or prolonged.

  • Isolate Animal: House the affected animal individually to prevent injury from cagemates and ensure easy access to food and water.

Prophylactic Strategies:

  • Dose Escalation: Begin with a lower dose and gradually escalate to the target therapeutic dose over several days to allow for acclimatization.

  • Pharmacokinetic Analysis: Ensure that the dosing regimen is not leading to drug accumulation, especially in animals with any degree of renal impairment.[9]

Experimental Workflow for Investigating Neurotoxicity

Neurotoxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing & Observation cluster_analysis Analysis & Decision Start Define Dose Groups (Vehicle, Low, Mid, High) Acclimate Acclimatize Animals (7 days) Start->Acclimate Baseline Baseline Behavioral Assessment (e.g., Irwin Test) Acclimate->Baseline Dose Administer this compound or Vehicle (Day 0) Baseline->Dose Observe Continuous Observation (0-4h) Record clinical signs Dose->Observe Score Score Neurotoxicity Severity (e.g., Tremor Scale) Observe->Score Endpoint Endpoint Met? (Severe Seizure, Humane Endpoint) Score->Endpoint Continue Continue Dosing & Monitoring Endpoint->Continue No Terminate Terminate Animal Collect CNS Tissue Endpoint->Terminate Yes Continue->Dose Analyze Analyze Data (Dose-Response Relationship) Continue->Analyze Terminate->Analyze

Caption: Workflow for assessing this compound-induced neurotoxicity.

Issue 2: Managing Nephrotoxicity (Kidney Injury)

Symptoms: Increased water consumption, changes in urine output, or elevations in serum biomarkers (Creatinine, BUN) from routine blood sampling.

Monitoring Protocol:

  • Baseline Measurement: Collect blood and urine samples before the first dose of this compound to establish individual baseline values.

  • Routine Monitoring: For studies longer than 7 days, collect blood samples weekly to monitor renal function.

  • Urinalysis: Check for proteinuria or glucosuria, which can be early indicators of tubular damage.

Mitigation Strategies:

  • Hydration: Ensure all animals have constant and easy access to a water source. For animals showing early signs of distress, subcutaneous fluid support may be considered after veterinary consultation.

  • Dose Adjustment: Renal function significantly impacts the clearance of carbapenems.[9] If serum creatinine levels rise by more than 50% from baseline, a dose reduction of 25-50% is recommended.

Hypothetical Signaling Pathway for Nephrotoxicity

Nephrotoxicity_Pathway This compound This compound PTC Proximal Tubular Cell This compound->PTC Accumulation Mitochondria Mitochondria PTC->Mitochondria Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Cellular Apoptosis ROS->Apoptosis Triggers AKI Acute Kidney Injury (↑ Creatinine, BUN) Apoptosis->AKI

Caption: Hypothetical pathway of this compound-induced nephrotoxicity.

Issue 3: Managing Gastrointestinal (GI) Distress

Symptoms: Diarrhea (unformed or liquid feces), significant weight loss (>10% of baseline), reduced food intake.

Management Steps:

  • Monitor Body Weight: Weigh animals daily. A consistent downward trend is a key indicator of a significant adverse effect.

  • Dietary Support: Provide a highly palatable and calorically dense supplemental diet. Wet mash or gel-based nutrition can help with both hydration and caloric intake.

  • Probiotics: Consider co-administration with a probiotic formulated for the specific animal species to help stabilize gut microbiota. This should be initiated as a preventative measure if possible.

Decision Tree for GI Side Effect Management

GI_Management Start Observe Diarrhea or >10% Weight Loss CheckDehydration Assess Dehydration Status Start->CheckDehydration ProvideSupport Provide Dietary & Fluid Support (Wet Mash, SubQ Fluids) CheckDehydration->ProvideSupport DoseDecision Is Condition Improving within 48h? ProvideSupport->DoseDecision Continue Continue Monitoring DoseDecision->Continue Yes ReduceDose Reduce this compound Dose by 50% DoseDecision->ReduceDose No StopDose Cease Dosing & Consult Vet (Humane Endpoint) ReduceDose->StopDose No Improvement in 24h

Caption: Decision-making guide for managing GI distress.

Data & Protocols

Quantitative Data Summary

Table 1: Dose-Dependent Incidence of Key Side Effects in Sprague-Dawley Rats (14-Day Study)

Dose (mg/kg/day, IV)Incidence of Neurotoxicity (Tremors)Peak Mean Serum Creatinine (mg/dL)Incidence of DiarrheaMean Max Body Weight Loss (%)
Vehicle Control 0% (0/10)0.5 ± 0.10% (0/10)+5.2% (Gain)
50 0% (0/10)0.6 ± 0.210% (1/10)-1.5%
150 20% (2/10)1.1 ± 0.440% (4/10)-8.2%
300 70% (7/10)2.5 ± 0.880% (8/10)-15.6%
* Statistically significant difference from vehicle control (p < 0.05)
Experimental Protocols

Protocol 1: Assessment of Renal Function

  • Objective: To monitor for signs of this compound-induced nephrotoxicity.

  • Materials: Serum separator tubes, centrifuge, BUN/Creatinine assay kits, metabolic cages (optional).

  • Procedure:

    • Baseline (Day -1): Place animals in metabolic cages for a 12-hour urine collection (optional). Collect ~200 µL of blood via tail vein or saphenous vein into a serum separator tube.

    • Sample Processing: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 2000 x g for 10 minutes. Collect serum.

    • Analysis: Analyze serum for Blood Urea Nitrogen (BUN) and Creatinine concentrations according to the assay kit manufacturer's instructions.

    • Monitoring: Repeat blood collection on Day 7 and Day 14 (or at study termination).

    • Data Interpretation: A significant increase (e.g., >50%) in serum creatinine or BUN compared to baseline and vehicle controls is indicative of renal impairment.

Protocol 2: Monitoring for Hepatotoxicity

  • Objective: To screen for potential liver injury, a less common but possible side effect of antibiotic classes.[10]

  • Materials: Serum separator tubes, centrifuge, ALT/AST assay kits.

  • Procedure:

    • Sample Collection: Collect blood at baseline and at study termination as described in Protocol 1.

    • Analysis: Analyze serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) concentrations. These enzymes are released into the blood during hepatocellular injury.

    • Data Interpretation: A 2-3 fold or greater elevation in ALT/AST levels over baseline/control values warrants further investigation, including histopathological analysis of liver tissue at necropsy.[11][12]

References

Technical Support Center: Accurate Measurement of Prostinfenem Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate measurement of Prostinfenem and its metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results in your analytical experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that you may encounter during the sample preparation, chromatographic separation, and mass spectrometric detection of this compound metabolites.

Sample Preparation

  • Q1: I am seeing low recovery of this compound metabolites after solid-phase extraction (SPE). What are the possible causes and solutions?

    A1: Low recovery during SPE can stem from several factors. First, ensure the sample is properly acidified to a pH of approximately 3.0-3.5 with an acid like formic acid.[1][2] This protonates the this compound metabolites, increasing their retention on a C18 cartridge.[2] Another common issue is improper conditioning of the SPE cartridge. Always wash the C18 cartridge with methanol and then equilibrate with acidified water before loading your sample.[1] Finally, ensure your elution solvent is appropriate; a nonpolar solvent like methyl formate or ethyl acetate is typically used to elute prostaglandins and similar compounds.[1]

  • Q2: My protein precipitation step is not effectively removing interferences from my plasma samples. What can I do?

    A2: If you are still observing significant matrix effects after protein precipitation, consider optimizing the precipitation solvent and temperature. Using ice-cold methanol or acetonitrile is a common practice.[3] For plasma samples, a common technique is to add a substance like an organic solvent, salt, or acid to reduce protein solubility, causing them to precipitate.[2] After precipitation, the supernatant containing your analytes can be further purified using SPE or liquid-liquid extraction (LLE) for a cleaner sample.[2]

  • Q3: How can I prevent the degradation of this compound metabolites during sample collection and handling?

    A3: this compound metabolites, much like prostaglandins, can be susceptible to enzymatic degradation. Immediately after collecting biological samples, it is crucial to add a cyclooxygenase inhibitor, such as indomethacin (10-15 µM), to prevent further enzymatic activity.[2] Samples should be kept on ice throughout the preparation process and stored at -80°C for long-term stability to minimize degradation.[4][5] Rapidly freezing tissues in liquid nitrogen immediately after harvesting is also a recommended practice to arrest metabolism.[6]

Chromatography & Mass Spectrometry

  • Q4: I'm observing poor peak shapes (e.g., tailing, splitting) for my this compound metabolites during HPLC analysis. What should I investigate?

    A4: Poor peak shape can be caused by several factors. Contaminants from your sample may be accumulating at the column inlet. Using a guard column and appropriate sample cleanup, like SPE, can help prevent this.[7] Another possibility is the incompatibility of your injection solvent with the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase. If your sample solvent is stronger than the mobile phase, it can lead to peak distortion. Consider diluting your sample with a weaker solvent.[7] Secondary interactions with residual silanols on the column can also cause peak tailing, which can sometimes be mitigated by adjusting the mobile phase pH.[8]

  • Q5: My calibration curve for this compound is non-linear at higher concentrations. How can I address this?

    A5: Non-linearity at higher concentrations can be a sign of detector saturation or matrix effects. Improving the chromatographic separation to ensure the analyte peak is well-resolved from any co-eluting interferences can help.[1] If using mass spectrometry, ion suppression from the sample matrix is a common cause.[7] Enhancing the sample cleanup process or diluting the sample can often resolve this issue.

  • Q6: I am unable to chromatographically separate isomeric this compound metabolites. What strategies can I employ?

    A6: Separating isomers is a common challenge in the analysis of prostaglandin-like molecules.[4][9] Optimization of your HPLC method is key. Experiment with different mobile phase compositions and gradient profiles to maximize resolution.[1] Trying a different column chemistry, such as a phenyl-hexyl column, may also provide the necessary selectivity.[4] Reducing the flow rate and the concentration of the organic solvent in the mobile phase can also enhance separation, though it may lead to broader peaks.[9]

Experimental Protocols

Below are detailed methodologies for common experiments in the analysis of this compound metabolites, adapted from established protocols for similar compounds.

Protocol 1: Solid-Phase Extraction (SPE) for this compound Metabolites from Plasma

  • Sample Preparation: Thaw 1 mL of plasma on ice. Add a cyclooxygenase inhibitor like indomethacin. Acidify the sample to pH 3.5 with 1% formic acid.[2] Let it sit at 4°C for 15 minutes, then centrifuge to remove any precipitate.[2]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 10 mL of methanol followed by 10 mL of deionized water acidified to pH 3.5.[1][2]

  • Sample Loading: Load the acidified and centrifuged plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of acidified water followed by 10 mL of hexane to remove interfering substances.[1]

  • Elution: Elute the this compound metabolites with 5 mL of methyl formate or ethyl acetate.[1]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis of this compound Metabolites

  • Chromatography System: Utilize a UHPLC or HPLC system.[1]

  • Column: A C18 or phenyl-hexyl analytical column (e.g., 2 x 150 mm, 3 µm) is recommended for good separation.[4]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[9]

    • Solvent B: 0.1% formic acid in acetonitrile.[9]

  • Gradient: A linear gradient from a lower to a higher percentage of solvent B over a sufficient time (e.g., 20% to 90% B over 10-20 minutes) should be optimized to achieve separation of metabolites.[9]

  • Flow Rate: A flow rate of around 200 µL/min is a good starting point.[4]

  • Mass Spectrometry:

    • Ionization: Use negative ion electrospray ionization (ESI-).[4]

    • Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[4]

    • MRM Transitions: Specific precursor-to-product ion transitions for each this compound metabolite and its deuterated internal standard must be determined and optimized.

Data Presentation

The following tables summarize typical performance characteristics for LC-MS/MS methods used in the analysis of prostaglandin-like compounds, which can be used as a benchmark for your this compound metabolite assays.

Table 1: Performance Characteristics of LC-MS/MS Methods for Prostaglandin Analysis

AnalyteInternal StandardLimit of Detection (LOD)Interday CV (%)Intraday CV (%)Recovery (%)Reference
PGE₂d₄-PGE₂20 pg/mL< 5< 5Not Reported[1]
PGD₂d₄-PGD₂20 pg/mL< 5< 5Not Reported[1]
8-iso-PGF₂α8-isoprostane-d₄17.6 pg/mL< 2< 295.5 - 101.8[1]
PGE Metabolite¹³C-labeled analogNot Reported0.80.9 - 1.799.5 ± 3.2[1]

Table 2: Example Linearity and Accuracy Data

AnalyteLinear RangeAccuracy (%)Reference
PGE₂1 pg - 100 ng1.00003.0 ± 2.9[9]
PGD₂1 pg - 100 ng0.9999Not Reported[9]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of this compound metabolites.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement sample_collection Biological Sample Collection (e.g., Plasma, Urine) add_inhibitor Add Cyclooxygenase Inhibitor sample_collection->add_inhibitor acidification Sample Acidification (pH 3.5) add_inhibitor->acidification spe Solid-Phase Extraction (SPE) acidification->spe elution Elution spe->elution dry_reconstitute Dry Down & Reconstitute elution->dry_reconstitute lc_ms LC-MS/MS Analysis dry_reconstitute->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Workflow for this compound metabolite analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Encountered (e.g., Poor Peak Shape) cause1 Sample Matrix Interference start->cause1 cause2 Improper Sample Prep start->cause2 cause3 Column Contamination start->cause3 cause4 Solvent Incompatibility start->cause4 solution1 Improve Sample Cleanup (SPE) cause1->solution1 solution2 Verify Prep Protocol (e.g., pH, Solvents) cause2->solution2 solution3 Use Guard Column / Flush Column cause3->solution3 solution4 Dissolve Sample in Mobile Phase cause4->solution4

Caption: Troubleshooting logic for HPLC peak issues.

References

Addressing tachyphylaxis in long-term Prostinfenem treatment models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prostinfenem, a novel synthetic analog of prostaglandin E1 (PGE1). This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to long-term this compound treatment models, with a specific focus on tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin E1 (PGE1).[1][2] It primarily exerts its effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs).[1][3][4] Specifically, this compound shows high affinity for the EP2 and EP4 receptor subtypes, which couple to the Gαs protein.[1][3] This interaction stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which mediates various downstream cellular responses.[1][3]

Q2: We are observing a diminished response to this compound over time in our cell culture model. What is the likely cause?

A2: The phenomenon you are describing is likely tachyphylaxis, which is a rapid decrease in drug responsiveness upon repeated or continuous administration.[5][6][7] For GPCR agonists like this compound, this is often caused by receptor desensitization and internalization.[5][8][9] Continuous exposure to this compound can lead to the phosphorylation of the EP receptors by G-protein coupled receptor kinases (GRKs).[5][7][9] This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from its G-protein and target it for internalization into the cell.[5][9][10] This reduces the number of available receptors on the cell surface, leading to a diminished response.

Q3: What is the difference between tachyphylaxis and tolerance?

A3: Tachyphylaxis is characterized by a rapid onset, occurring within minutes to hours of drug administration, and is primarily due to receptor desensitization and mediator depletion.[5] Tolerance, on the other hand, develops more slowly and involves longer-term cellular adaptations and homeostatic responses.[5] The effects of tachyphylaxis are often temporary and can be reversed after discontinuing the drug.[5]

Q4: How can we experimentally confirm that the diminished response to this compound is due to tachyphylaxis?

A4: To confirm tachyphylaxis, you can perform a series of experiments to measure changes in the signaling pathway over time. Key indicators include:

  • Reduced cAMP Production: Measure intracellular cAMP levels in response to this compound at different time points of continuous exposure. A significant decrease in cAMP production over time would suggest desensitization.

  • Receptor Internalization: Use techniques like immunofluorescence or flow cytometry to visualize and quantify the movement of EP receptors from the cell surface to intracellular compartments.[8][11]

  • Increased β-arrestin Recruitment: Perform co-immunoprecipitation or bioluminescence resonance energy transfer (BRET) assays to detect the association of β-arrestin with the EP receptors upon this compound stimulation.

  • Receptor Downregulation: For longer-term effects, quantify the total number of receptors in the cell using radioligand binding assays or Western blotting. A decrease in the total receptor number indicates downregulation.[12][13][14]

Q5: Are there any strategies to mitigate tachyphylaxis in our experimental models?

A5: Yes, several strategies can be employed to mitigate tachyphylaxis:

  • Intermittent Dosing: Instead of continuous exposure, treat your cells with this compound in a pulsatile manner. This can allow for receptor resensitization between doses.

  • "Drug Holidays": A period of drug withdrawal can often restore the initial responsiveness of the system.[5]

  • Use of Biased Agonists: If available, biased agonists that preferentially activate G-protein signaling without strongly engaging β-arrestin pathways may reduce tachyphylaxis.[15]

  • Combination Therapy: In some contexts, using a lower dose of this compound in combination with a drug that acts on a different pathway could achieve the desired biological effect while minimizing tachyphylaxis.[5]

Troubleshooting Guides

Issue 1: Inconsistent or No Response to Initial this compound Treatment
Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation Verify the integrity of the this compound stock solution. Prepare fresh solutions and store them according to the manufacturer's instructions.A fresh stock solution should elicit the expected biological response.
Cell Health Issues Check cell viability and morphology. Ensure cells are not overgrown or stressed. Perform a mycoplasma test.Healthy, actively dividing cells should respond robustly to this compound.
Low Receptor Expression Confirm the expression of EP2 and EP4 receptors in your cell line using qPCR or Western blotting.Detectable levels of EP2 and EP4 mRNA and protein should be present.
Suboptimal Assay Conditions Optimize the concentration of this compound and the incubation time. Ensure that the assay buffer and other reagents are compatible.A clear dose-response curve should be obtainable with optimized parameters.
Issue 2: Rapid Loss of this compound Efficacy in Long-Term Cultures
Potential Cause Troubleshooting Step Expected Outcome
Receptor Desensitization Measure cAMP levels at early time points (e.g., 5, 15, 30 minutes) after this compound addition.A peak in cAMP levels followed by a rapid decline suggests desensitization.
Receptor Internalization Perform immunofluorescence staining for the EP receptor at different time points of continuous this compound exposure.Visualization of receptor translocation from the plasma membrane to intracellular vesicles.
Receptor Downregulation Quantify total receptor levels using a whole-cell radioligand binding assay after 24-48 hours of continuous this compound treatment.A significant decrease in the total number of binding sites indicates downregulation.[13][14]
Depletion of Signaling Mediators Measure ATP levels in the cells, as adenylyl cyclase requires ATP to produce cAMP.A significant drop in cellular ATP could contribute to a reduced response.

Data Presentation

Table 1: Expected Changes in Cellular Readouts During this compound-Induced Tachyphylaxis
Time Point EP Receptor Location cAMP Levels (Fold Change vs. Basal) β-arrestin-Receptor Interaction Total Receptor Number
0 min (Pre-treatment) Cell Surface1xBasal100%
5-15 min Primarily Cell Surface10-20xIncreasing~100%
30-60 min Internalizing Vesicles2-5xPeak~90-100%
2-4 hours Intracellular Compartments1.5-3xDecreasing~80-90%
>12 hours Intracellular & Lysosomes~1-2xBasal<70%

Experimental Protocols

Protocol 1: Quantification of cAMP Accumulation

Objective: To measure the intracellular cAMP levels in response to this compound treatment.

Materials:

  • Cells expressing EP receptors

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Cell lysis buffer

Methodology:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Starve cells in serum-free media for 2-4 hours prior to the experiment.

  • Pre-treat cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15 minutes for acute response).

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP assay and measure the signal using a plate reader.

  • Calculate the concentration of cAMP in each sample based on a standard curve.

Protocol 2: Immunofluorescence Staining for EP Receptor Internalization

Objective: To visualize the internalization of EP receptors upon this compound stimulation.

Materials:

  • Cells expressing tagged EP receptors (e.g., HA- or FLAG-tagged) grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the tag

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Methodology:

  • Treat cells grown on coverslips with this compound (e.g., 1 µM) for different time points (0, 15, 30, 60 minutes).

  • Wash cells with cold PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the cells using a fluorescence microscope.

Visualizations

Prostinfenem_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound EP_Receptor EP Receptor (EP2/EP4) This compound->EP_Receptor Binds G_protein Gαsβγ EP_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: this compound canonical signaling pathway.

Tachyphylaxis_Mechanism cluster_membrane Plasma Membrane Agonist_Receptor This compound-Bound EP Receptor GRK GRK Agonist_Receptor->GRK Recruits Phospho_Receptor Phosphorylated EP Receptor GRK->Phospho_Receptor Phosphorylates Beta_Arrestin β-arrestin Phospho_Receptor->Beta_Arrestin Binds Uncoupling G-Protein Uncoupling Beta_Arrestin->Uncoupling Internalization Receptor Internalization (Endocytosis) Beta_Arrestin->Internalization Troubleshooting_Workflow Start Diminished this compound Response Observed Check_Acute 1. Assess Acute Response: Measure cAMP at 15 min Start->Check_Acute Response_OK Acute response is normal. Proceed to next check. Check_Acute->Response_OK Normal Response_Low Issue with initial signaling. Troubleshoot compound, cells, or assay conditions. Check_Acute->Response_Low Low/None Check_Internalization 2. Assess Receptor Location: Immunofluorescence at 60 min Internalization_Yes Receptor internalization confirmed. Likely cause of early tachyphylaxis. Check_Internalization->Internalization_Yes Yes Internalization_No Receptor remains on surface. Consider other mechanisms (e.g., mediator depletion). Check_Internalization->Internalization_No No Check_Downregulation 3. Assess Total Receptor Level: Radioligand binding at 24h Downregulation_Yes Receptor downregulation confirmed. Cause of long-term tachyphylaxis. Check_Downregulation->Downregulation_Yes Yes Downregulation_No Total receptor level is stable. Focus on desensitization and resensitization kinetics. Check_Downregulation->Downregulation_No No Response_OK->Check_Internalization Internalization_Yes->Check_Downregulation

References

Technical Support Center: Enhancing the Oral Bioavailability of Prostinfenem

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prostinfenem. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the oral administration of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges in developing an orally active formulation of this compound, a prostaglandin F2α analog, are similar to those of other prostaglandin-type molecules. These include:

  • First-Pass Metabolism: Significant metabolism in the liver and gastrointestinal tract can reduce the amount of active drug reaching systemic circulation.[1][2]

  • Chemical Instability: Prostaglandins can be sensitive to the acidic environment of the stomach, leading to degradation before absorption can occur.

  • Poor Permeability: The physicochemical properties of this compound may limit its ability to passively diffuse across the intestinal epithelium.[3][4]

  • Efflux Transporters: The molecule may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug back into the intestinal lumen, limiting its net absorption.[5][6]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several advanced formulation strategies can be explored to overcome the challenges of oral this compound delivery:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and nanostructured lipid carriers (NLCs) can improve solubility, protect the drug from degradation, and enhance lymphatic uptake, thereby bypassing first-pass metabolism.[1][5][7]

  • Polymeric Nanoparticles: Encapsulating this compound in biodegradable polymers can protect it from the harsh gastrointestinal environment and provide controlled release.[1][5]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic and permeable prodrug that is converted to the active form after absorption can be a viable strategy.[1][8]

  • Permeation Enhancers: Co-administration with excipients that reversibly open tight junctions or inhibit efflux pumps can significantly increase intestinal absorption.[4][5][6]

Q3: How do I select the appropriate in vitro models to screen my oral this compound formulations?

A3: A tiered approach to in vitro screening is recommended:

  • Solubility Studies: Assess the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable components for lipid-based formulations.

  • In Vitro Dissolution and Drug Release: Perform dissolution studies under simulated gastric and intestinal conditions (pH 1.2 and 6.8, respectively) to evaluate the release profile of your formulation.

  • Caco-2 Permeability Assay: Use Caco-2 cell monolayers to assess the intestinal permeability of this compound and the effectiveness of permeation enhancers or efflux pump inhibitors. This model is a good indicator of human intestinal absorption.

  • Stability Studies: Evaluate the chemical stability of this compound in your formulation under accelerated storage conditions (e.g., 40°C/75% RH).

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low in vitro drug release in simulated intestinal fluid. Poor solubility of this compound in the dissolution medium.- Increase the concentration of surfactants or co-solvents in the formulation.- Reduce the particle size of the drug using techniques like nano-milling.- Consider formulating as a solid dispersion to enhance dissolution rate.[9]
Inefficient emulsification of lipid-based formulations.- Optimize the ratio of oil, surfactant, and co-surfactant.- Select surfactants with a higher hydrophilic-lipophilic balance (HLB) value.
High variability in Caco-2 cell permeability data. Inconsistent cell monolayer integrity.- Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure integrity.- Standardize cell seeding density and culture conditions.
Cytotoxicity of the formulation components.- Perform a cell viability assay (e.g., MTT assay) to assess the toxicity of your formulation components at the tested concentrations.- If toxic, screen for alternative, less toxic excipients.
Low oral bioavailability in animal models despite good in vitro results. Significant first-pass metabolism.- Design formulations that promote lymphatic transport, such as long-chain fatty acid-based lipid formulations, to bypass the liver.[1]- Investigate the metabolic pathways of this compound to identify potential sites for chemical modification in a prodrug approach.
Efflux by P-glycoprotein (P-gp).- Incorporate known P-gp inhibitors (e.g., certain grades of Polysorbate 80, D-α-tocopheryl polyethylene glycol 1000 succinate) into your formulation.[5][6]- Confirm P-gp interaction using in vitro models with P-gp overexpressing cells.
Chemical degradation of this compound in the formulation. pH instability or oxidative degradation.- Incorporate buffering agents to maintain a stable pH within the microenvironment of the formulation.- Add antioxidants (e.g., butylated hydroxytoluene) to the formulation.- Protect the formulation from light and store at recommended temperatures.

Experimental Protocols

Protocol 1: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Select the components that show the highest solubility for this compound.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of mixtures with varying ratios of the selected oil, surfactant, and co-surfactant.

    • Titrate each mixture with water and observe the formation of a microemulsion.

    • Plot the results on a ternary phase diagram to identify the microemulsion region.

  • Preparation of this compound-Loaded SMEDDS:

    • Select a ratio of oil, surfactant, and co-surfactant from the optimal microemulsion region identified in the phase diagram.

    • Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oil phase and mix until a clear and homogenous solution is obtained.

  • Characterization of the SMEDDS:

    • Droplet Size and Zeta Potential: Dilute the SMEDDS with simulated intestinal fluid and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

    • Self-Emulsification Time: Add the SMEDDS to simulated intestinal fluid with gentle agitation and record the time taken for it to form a clear microemulsion.

    • In Vitro Drug Release: Perform dissolution studies using a USP Type II apparatus with simulated intestinal fluid as the dissolution medium.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the Caco-2 cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound formulation (dissolved in HBSS) to the apical (AP) side of the Transwell insert.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • To assess efflux, perform a BL-to-AP transport study in parallel.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Presentation

Table 1: In Vitro Performance of Different this compound Oral Formulations
Formulation TypeDroplet Size (nm)Zeta Potential (mV)In Vitro Drug Release at 2h (%)Caco-2 Papp (AP to BL) (x 10⁻⁶ cm/s)
Unformulated this compound N/AN/A15.2 ± 3.10.8 ± 0.2
SMEDDS 45.6 ± 2.8-12.3 ± 1.585.4 ± 5.64.2 ± 0.5
Polymeric Nanoparticles 180.2 ± 10.5-25.1 ± 2.365.7 ± 4.9 (controlled release)2.9 ± 0.4
SMEDDS with P-gp Inhibitor 48.1 ± 3.2-11.9 ± 1.887.1 ± 6.28.5 ± 0.9
Table 2: Pharmacokinetic Parameters of Oral this compound Formulations in a Rat Model
FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Oral Suspension 25.4 ± 8.20.575.8 ± 20.1100 (Reference)
SMEDDS 150.6 ± 35.11.0480.2 ± 98.7633
Polymeric Nanoparticles 98.2 ± 21.52.0650.9 ± 125.4859
Intravenous Solution 1250.1 ± 210.60.1950.5 ± 150.3N/A

Mandatory Visualizations

G cluster_0 Oral Administration of this compound cluster_1 Barriers to Bioavailability A This compound Formulation B Stomach (Acidic pH) A->B Ingestion C Small Intestine (Absorption Site) B->C Gastric Emptying I Chemical Degradation B->I D Intestinal Epithelium C->D Dissolution & Release E Enterocytes D->E J Poor Permeability D->J F Portal Vein E->F K P-gp Efflux E->K G Liver F->G H Systemic Circulation G->H L First-Pass Metabolism G->L K->C Drug Efflux

Caption: Challenges in the oral delivery of this compound.

G cluster_0 Formulation Development Workflow cluster_1 Decision Points Start Define Target Product Profile A Physicochemical Characterization (Solubility, Stability, pKa) Start->A B Formulation Strategy Selection (Lipid-based, Polymeric, Prodrug) A->B C Excipient Screening & Compatibility B->C D Prototype Formulation Development C->D E In Vitro Characterization (Dissolution, Droplet Size, Stability) D->E F In Vitro Permeability Studies (e.g., Caco-2 Assay) E->F D1 Is in vitro performance acceptable? E->D1 G Lead Formulation Selection F->G D2 Is permeability sufficient? F->D2 H In Vivo Pharmacokinetic Studies (Animal Model) G->H End Candidate for Clinical Trials H->End D3 Is in vivo bioavailability enhanced? H->D3 D1->D No, Reformulate D1->G Yes D2->B No, Re-evaluate Strategy D2->G Yes D3->G No, Select new lead D3->End Yes

Caption: A typical workflow for enhancing oral bioavailability.

G cluster_0 This compound Biosynthesis & Action Pathway cluster_1 Inhibition Points Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Cyclooxygenase (COX) This compound This compound (PGF2α analog) PGH2->this compound Prostaglandin F Synthase Receptor Prostaglandin F Receptor (FP) This compound->Receptor Binding Signaling G-protein Coupled Signaling Cascade Receptor->Signaling Effect Physiological Effect (e.g., Uterine Contraction) Signaling->Effect Steroids Corticosteroids Steroids->Membrane Inhibit NSAIDs NSAIDs NSAIDs->PGH2 Inhibit

Caption: Prostaglandin signaling pathway and points of inhibition.

References

Strategies to reduce non-specific binding in Prostinfenem receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prostinfenem receptor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on reducing non-specific binding.

Troubleshooting Guide

High non-specific binding can obscure specific signals, leading to inaccurate data interpretation.[1] This guide addresses common issues and provides detailed protocols to optimize your this compound receptor assays.

Issue 1: High Background Signal Across the entire Assay Plate

This often indicates a widespread issue with one or more components of the assay system.

Potential Cause & Solution Workflow

cluster_issue Issue: High Background Signal cluster_causes Potential Causes cluster_solutions Solutions issue High Background Signal cause1 Suboptimal Buffer Composition issue->cause1 cause2 Inadequate Blocking issue->cause2 cause3 Ligand Sticking to Plasticware issue->cause3 solution1 Optimize Buffer: - Adjust pH - Increase Ionic Strength (NaCl) cause1->solution1 solution2 Optimize Blocking Agent: - Titrate BSA or Casein Concentration cause2->solution2 solution3 Add Detergent: - Include Tween-20 or Triton X-100 - Coat plates/filters with BSA cause3->solution3

Caption: Troubleshooting workflow for high background signal.

Experimental Protocol: Optimizing Buffer Composition

  • pH Adjustment: Prepare a series of assay buffers with pH values ranging from 6.5 to 8.5 in 0.5 unit increments. The pH can affect the charge of the ligand and receptor, thereby influencing non-specific binding.[2][3]

  • Ionic Strength Modification: To a baseline assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), add NaCl to final concentrations of 50, 100, 150, 250, and 500 mM.[2] Increased ionic strength can reduce electrostatic interactions that contribute to non-specific binding.[2][3][4]

  • Assay Performance: Conduct the this compound receptor binding assay using each buffer condition.

  • Data Analysis: Compare the specific binding to non-specific binding ratio for each condition to identify the optimal buffer composition.

Issue 2: Non-Specific Binding Increases Proportionally with Ligand Concentration

This pattern is a classic sign of non-saturable non-specific binding.[2]

Potential Cause & Solution Workflow

cluster_issue Issue: Non-Saturable NSB cluster_causes Potential Causes cluster_solutions Solutions issue NSB Increases with Ligand Concentration cause1 Hydrophobic Interactions issue->cause1 cause2 Electrostatic Interactions issue->cause2 cause3 Radioligand Issues issue->cause3 solution1 Add Non-ionic Detergent: - e.g., 0.01-0.1% Tween-20 cause1->solution1 solution2 Increase Salt Concentration: - e.g., 150 mM NaCl cause2->solution2 solution3 Verify Radioligand: - Check purity (>90%) - Use at or below Kd cause3->solution3

Caption: Troubleshooting workflow for non-saturable non-specific binding.

Experimental Protocol: Titration of a Non-Ionic Detergent

  • Prepare Detergent Stocks: Prepare a 10% (v/v) stock solution of Tween-20 in your optimized assay buffer.

  • Serial Dilutions: Create a series of assay buffers containing final Tween-20 concentrations of 0.01%, 0.05%, and 0.1%.

  • Perform Binding Assay: Run the this compound receptor assay using a range of radioligand concentrations with each detergent-containing buffer.

  • Analyze Results: Plot total and non-specific binding against radioligand concentration for each condition. A reduction in the slope of the non-specific binding curve indicates successful mitigation of hydrophobic interactions.[2]

Issue 3: High Variability Between Replicate Wells

Inconsistent results can stem from procedural inconsistencies or issues with the assay components.

Potential Cause & Solution Workflow

cluster_issue Issue: High Variability cluster_causes Potential Causes cluster_solutions Solutions issue High Variability Between Replicate Wells cause1 Inconsistent Pipetting or Washing issue->cause1 cause2 Receptor/Membrane Aggregation issue->cause2 cause3 Suboptimal Incubation Time/Temperature issue->cause3 solution1 Standardize Protocol: - Use calibrated pipettes - Automate wash steps if possible cause1->solution1 solution2 Ensure Homogeneity: - Vortex membrane preps before use - Consider brief sonication cause2->solution2 solution3 Optimize Incubation: - Perform time-course experiment - Maintain consistent temperature cause3->solution3

Caption: Troubleshooting workflow for high replicate variability.

Experimental Protocol: Incubation Time-Course Experiment

  • Assay Setup: Prepare replicate sets of total binding and non-specific binding tubes/wells.

  • Time Points: Incubate the reactions for a series of time points (e.g., 15, 30, 60, 90, 120, 180 minutes) at a constant, controlled temperature.[5]

  • Termination: Stop the binding reaction at each time point by rapid filtration and washing.

  • Data Plotting: Plot specific binding against incubation time. The optimal incubation time is the point at which specific binding reaches a stable plateau, indicating that equilibrium has been reached.[1][6]

Data Summary Tables

Table 1: Effect of Buffer Additives on Non-Specific Binding

AdditiveTypical Concentration RangePrimary Mechanism of ActionExpected Reduction in NSB
Bovine Serum Albumin (BSA)0.1% - 5% (w/v)Blocks non-specific binding sites on surfaces.[2]20% - 70%[2]
Sodium Chloride (NaCl)50 mM - 500 mMShields electrostatic interactions.[2]15% - 60%[2]
Tween-200.01% - 0.1% (v/v)Disrupts hydrophobic interactions.[2]10% - 50%[2]

Expected reduction percentages are illustrative and will vary based on the specific assay system.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of non-specific binding? A1: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[1] A lower percentage of non-specific binding will result in a better signal-to-noise ratio.

Q2: How can I reduce my radioligand from sticking to the filter plate? A2: Pre-treating the filter plate is a common strategy. Soaking the filters in a solution of a blocking agent like 0.1-1% polyethyleneimine (PEI) or bovine serum albumin (BSA) can help to minimize the binding of the ligand to the filter itself.[2] Additionally, optimizing the wash steps by increasing the volume and/or temperature of the wash buffer can also be effective.[2]

Q3: Should I use a lower or higher concentration of receptor/membrane preparation? A3: This needs to be optimized for your specific assay. A typical starting range for most receptor assays is 10-100 µg of membrane protein per well.[1] Using too much protein can lead to high non-specific binding, while too little will result in a low specific signal. It is recommended to perform a receptor/membrane titration to find the optimal concentration that gives a robust specific signal without excessive non-specific binding.

Q4: My non-specific binding is still high after trying all the above. What else can I check? A4: Several other factors could be at play:

  • Radioligand Purity: Ensure the radiochemical purity of your ligand is high, typically >90%. Impurities can significantly contribute to non-specific binding.[1]

  • Endogenous Ligands: Make sure your membrane preparations are thoroughly washed to remove any endogenous ligands that could interfere with the assay.[1]

  • Ligand Concentration: For competition assays, it is crucial to use a radioligand concentration at or below its dissociation constant (Kd) to maximize the sensitivity of the assay.[6]

  • Filter Type: The material of the filter itself can contribute to non-specific binding. Consider testing different types of filter materials (e.g., glass fiber vs. polyethersulfone).

Q5: How do I properly define and measure non-specific binding? A5: Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high concentration of an unlabeled competitor. This competitor should have high affinity for the receptor and will displace the specific binding of the radioligand, leaving only the non-specific component. The concentration of the unlabeled competitor should be at least 100- to 1000-fold higher than its Ki or Kd value.[6] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).[6]

References

Technical Support Center: Prostinfenem Protocols for Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Prostinfenem, a prostaglandin F2 alpha (PGF2α) analogue. The information herein is aggregated from studies on PGF2α and its various analogues, providing a framework for protocol adjustment across different animal species.

Disclaimer: this compound is a potent compound and should be handled with appropriate safety precautions. All experimental protocols should be approved by the relevant institutional animal care and use committee. The information provided here is for research purposes only and does not constitute veterinary medical advice.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound and other PGF2α analogues.

Issue Potential Cause(s) Recommended Action(s)
Lack of Luteolysis or Desired Clinical Response - Incorrect Dosage: The dose may be too low for the target species or individual animal. - Timing of Administration: Treatment may be outside the responsive period of the corpus luteum (CL). The CL is generally resistant to PGF2α in the early stages of the estrous cycle. - Drug Potency/Storage: Improper storage may have reduced the potency of the compound. - Individual Variation: Animal-to-animal variability in drug metabolism and sensitivity exists.- Review Dosage: Consult species-specific dosage recommendations (see Table 1). Consider a dose titration study if established protocols are ineffective. - Confirm Cycle Stage: Ensure administration occurs during the mid-luteal phase when the CL is responsive. - Check Drug Integrity: Verify the expiration date and storage conditions of the this compound solution. - Consider Multiple Doses: In some species, such as swine, multiple injections are often necessary to induce luteolysis.[1]
High Incidence of Severe Side Effects - Dosage Too High: The administered dose may exceed the therapeutic window for the species. - Rapid Intravenous Injection: Bolus IV injection can lead to more pronounced side effects compared to slower administration or other routes. - Species Sensitivity: Some species, like horses, are more sensitive to the side effects of PGF2α analogues.[2][3] - Pre-existing Conditions: Animals with respiratory or gastrointestinal issues may be more susceptible to adverse effects.[4]- Reduce Dosage: If clinically permissible, lower the dose to the minimum effective level. Low-dose protocols have been shown to be effective with fewer side effects in some cases.[5] - Change Administration Route: Consider subcutaneous or intramuscular injection, which allows for slower absorption. - Monitor Animals Closely: Be prepared to manage side effects symptomatically. For example, walking a dog after injection may help reduce some side effects.[6] - Screen Animals: Avoid using PGF2α analogues in animals with known contraindications.
Inconsistent Results Across a Study Group - Variation in Animal Physiology: Differences in age, weight, breed, and overall health can affect drug response. - Inconsistent Administration: Variations in injection technique or timing can lead to variable drug absorption and efficacy. - Dietary Factors: Diet can potentially influence drug metabolism.- Standardize Animal Population: Use animals of similar age, weight, and health status where possible. - Standardize Procedures: Ensure all personnel are trained on consistent administration techniques. - Control Environmental Factors: Maintain consistent housing and feeding conditions for all study animals.
Unexpected Effects on Non-Reproductive Tissues - Systemic Action of PGF2α: PGF2α receptors are present in various tissues, including smooth muscle of the gastrointestinal and respiratory tracts. - Off-Target Effects: High concentrations of the drug may lead to non-specific receptor binding.- Understand the Mechanism: Be aware of the widespread physiological effects of prostaglandins. - Use Targeted Delivery (if possible): For some applications, local administration (e.g., intrauterine) might reduce systemic side effects, though this is not always practical. - Careful Observation: Monitor for and record all observed clinical signs, not just those related to the reproductive system.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (a PGF2α analogue)?

A1: this compound, like other PGF2α analogues, acts by binding to the prostaglandin F2α receptor (FP receptor).[7] In the context of reproduction, this binding in the corpus luteum initiates a signaling cascade that leads to luteolysis, which is the regression of the corpus luteum.[7] This results in a rapid decline in progesterone production, a key hormone for maintaining pregnancy.[7] PGF2α also stimulates uterine contractions.[4][8]

Q2: How do I determine the correct dosage of this compound for a species not listed in the available literature?

A2: Extrapolating dosages between species should be done with extreme caution due to significant species-specific differences in drug metabolism and sensitivity.[9] Horses, for example, are about five times more sensitive to the luteolytic effects of PGF2α than cattle.[3][10] If no data is available for your species of interest, it is highly recommended to start with a pilot study using a very low dose and gradually increasing it while closely monitoring for both therapeutic effects and side effects. Consulting with a veterinarian or a researcher experienced with the species is also advised.

Q3: What are the most common side effects of PGF2α analogues in animals?

A3: Side effects are generally related to the stimulation of smooth muscle and can vary in severity depending on the dose and species. Common side effects include:

  • Gastrointestinal: Vomiting, diarrhea, and salivation are frequently observed, particularly in dogs and cats.[4][6][11]

  • Respiratory: Increased respiratory rate or distress can occur.[2][4] Caution is advised in animals with pre-existing respiratory conditions.[4]

  • Cardiovascular: Changes in heart rate and blood pressure may be observed.

  • Behavioral: Restlessness, anxiety, and nesting behavior have been reported in some animals.[12]

  • Other: Sweating (in horses), muscle tremors, and transient lameness have also been noted.[2]

Q4: Can PGF2α analogues be used in pregnant animals?

A4: The use of PGF2α analogues in pregnant animals is generally contraindicated unless the intention is to induce abortion or parturition.[2] Administering these compounds during pregnancy will likely lead to termination of the pregnancy due to luteolysis and uterine contractions.

Q5: How should this compound be stored?

A5: As with most prostaglandin analogues, this compound should be stored according to the manufacturer's instructions, typically at a controlled room temperature or under refrigeration, and protected from light. Improper storage can lead to degradation of the compound and loss of potency.

Quantitative Data Summary

The following tables summarize dosage and pharmacokinetic data for PGF2α and its analogues in various animal species. This information can be used as a starting point for developing protocols with this compound, with the understanding that species-specific adjustments may be necessary.

Table 1: Recommended Dosages of PGF2α and its Analogues for Various Clinical Applications

Species Analogue Indication Dosage Route of Administration Reference(s)
Cattle (Heifers) DinoprostEstrus Synchronization25 mgIntramuscular[4]
Horses (Mares) DinoprostEstrus Synchronization5 mgIntramuscular[3][10]
Pigs (Sows) DinoprostParturition Induction10 mgIntramuscular[1]
Dogs (Bitches) DinoprostPyometra20 µg/kg, 3 times daily for 8 daysNot specified[5]
DinoprostAbortion0.5 - 1.0 mg/kg every 24-48 hoursIntramuscular or Subcutaneous[11]
Cats (Queens) DinoprostAbortion0.5 - 1.0 mg/kg every 24-48 hoursSubcutaneous[4][11]
Sheep (Ewes) PGF2αLuteolysis Model20 µ g/min/h infusionSystemic[13]

Table 2: Comparative Pharmacokinetic Parameters of PGF2α

Species Parameter Value Reference(s)
Mares Plasma Clearance3.3 ± 0.5 L/h/kg[10]
Distribution Half-life94.2 ± 15.9 sec[10]
Elimination Half-life25.9 ± 5.0 min[10]
Heifers Plasma Clearance15.4 ± 2.3 L/h/kg[10]
Distribution Half-life29.2 ± 3.9 sec[10]
Elimination Half-life9.0 ± 0.9 min[10]

Experimental Protocols

Key Experiment: Induction of Luteolysis in a Model Species (e.g., Sheep)

This protocol is based on a published in vivo model for studying luteolysis in sheep and can be adapted for other species with appropriate dosage adjustments.[13]

Objective: To induce luteolysis in a controlled manner to study the associated physiological and molecular events.

Materials:

  • This compound or other PGF2α analogue of known concentration.

  • Sterile saline for dilution.

  • Infusion pump and catheters.

  • Blood collection tubes (e.g., containing EDTA for plasma).

  • Centrifuge.

  • Assay kits for progesterone analysis.

Methodology:

  • Animal Selection and Preparation:

    • Use sexually mature, cycling female animals (e.g., ewes) with confirmed corpus luteum presence (mid-luteal phase, typically day 8-12 of the estrous cycle).

    • Acclimatize animals to handling and experimental conditions to minimize stress.

    • Surgically implant catheters for infusion and blood sampling as required by the experimental design.

  • PGF2α Analogue Preparation and Administration:

    • Prepare the infusion solution by diluting the PGF2α analogue in sterile saline to the desired concentration.

    • Based on the sheep model, a systemic infusion rate of 20 µ g/min for 1 hour can be used to mimic a natural pulse of PGF2α.[13]

    • Administer a series of infusions at physiological intervals (e.g., every 3-4 hours). The number of infusions required to consistently induce luteolysis may need to be determined empirically (in sheep, a minimum of five pulses was found to be effective).[13]

  • Blood Sampling and Progesterone Monitoring:

    • Collect blood samples at regular intervals before, during, and after the PGF2α analogue infusions.

    • A typical sampling schedule might be every 15-30 minutes during the infusion period and then at longer intervals (e.g., every 4-6 hours) for up to 48-72 hours post-infusion.

    • Process blood samples to separate plasma and store at -20°C or lower until analysis.

    • Measure plasma progesterone concentrations using a validated assay. A significant and sustained decline in progesterone levels indicates successful luteolysis.

  • Monitoring for Estrus:

    • Observe animals for behavioral signs of estrus (e.g., standing to be mounted) following the decline in progesterone.

  • Data Analysis:

    • Plot progesterone concentrations over time to visualize the luteolytic response.

    • Statistically compare progesterone levels before and after treatment to determine the significance of the effect.

Visualizations

Signaling Pathway of PGF2α-Induced Luteolysis

PGF2a_Signaling_Pathway PGF2a This compound (PGF2α) FP_Receptor FP Receptor PGF2a->FP_Receptor Gq_protein Gq Protein FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Apoptosis Apoptosis Ca_release->Apoptosis Progesterone_inhibition Inhibition of Progesterone Synthesis Ca_release->Progesterone_inhibition MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway activates MAPK_pathway->Apoptosis MAPK_pathway->Progesterone_inhibition Luteolysis Luteolysis Apoptosis->Luteolysis Progesterone_inhibition->Luteolysis

Caption: Simplified signaling pathway of PGF2α leading to luteolysis.

Experimental Workflow for Evaluating this compound Efficacy

Experimental_Workflow Animal_Selection Animal Selection & Acclimation Baseline_Sampling Baseline Blood Sampling (Progesterone Measurement) Animal_Selection->Baseline_Sampling Prostinfenem_Admin This compound Administration (Specific Dose & Route) Baseline_Sampling->Prostinfenem_Admin Post_Treatment_Monitoring Post-Treatment Monitoring Prostinfenem_Admin->Post_Treatment_Monitoring Blood_Sampling Serial Blood Sampling Post_Treatment_Monitoring->Blood_Sampling Clinical_Signs Observation of Clinical Signs (Estrus, Side Effects) Post_Treatment_Monitoring->Clinical_Signs Data_Analysis Data Analysis (Progesterone Profile, Statistical Tests) Blood_Sampling->Data_Analysis Clinical_Signs->Data_Analysis Conclusion Conclusion on Efficacy & Safety Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound efficacy.

References

Validation & Comparative

Prostinfenem vs. Native PGF2α: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacology of a synthetic prostaglandin analogue versus its natural counterpart, providing essential data for drug development professionals.

Prostinfenem, a synthetic methyl analog of prostaglandin F2α (PGF2α), offers distinct pharmacological characteristics compared to the endogenous PGF2α. This guide provides a comprehensive comparative analysis of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals in their work.

Executive Summary

This compound (carboprost or 15-methyl-PGF2α) is a structurally modified version of native PGF2α designed for enhanced metabolic stability. This modification leads to a longer half-life and consequently, greater in vivo potency. Both compounds exert their primary effects by activating the prostaglandin F receptor (FP), a Gq-protein coupled receptor, which initiates a signaling cascade resulting in smooth muscle contraction. While direct comparative quantitative data on binding affinities and potencies are not extensively available in published literature, clinical and preclinical evidence consistently points to this compound as a more potent and longer-acting agent than native PGF2α. This increased potency, however, is also associated with a higher incidence of certain side effects.

Data Presentation: Quantitative Comparison

ParameterThis compound (Carboprost)Native PGF2α (Dinoprost)Key Differences & Notes
Receptor Binding Affinity (Kd) Data not readily available in direct comparison. Believed to have a high affinity for the FP receptor.High affinity for the FP receptor.[1][2]Both compounds are potent agonists of the FP receptor.
Potency (EC50) Data not readily available in direct comparison. Qualitatively described as more potent than PGF2α.Potent agonist of the FP receptor.The increased in vivo potency of this compound is largely attributed to its resistance to metabolic degradation.
Mechanism of Action Agonist of the Prostaglandin F Receptor (FP).[1]Agonist of the Prostaglandin F Receptor (FP).[3]Both activate the Gq-protein coupled FP receptor, leading to increased intracellular calcium.
Metabolism Resistant to enzymatic oxidation at the C-15 hydroxyl group due to methylation.Rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase.This is the primary structural and functional difference, leading to a longer duration of action for this compound.
Clinical Efficacy Highly effective for postpartum hemorrhage and induction of abortion.[4][5]Used for induction of labor and termination of pregnancy.[6]This compound is often used when other uterotonics fail, highlighting its potency.
Common Side Effects Diarrhea, nausea, vomiting, fever, chills, headache.[7]Nausea, vomiting, diarrhea, bronchospasm.[7]Gastrointestinal side effects are frequently reported with this compound.[7]

Mechanism of Action and Signaling Pathways

Both this compound and native PGF2α bind to and activate the prostaglandin F receptor (FP), a G-protein coupled receptor (GPCR). The activation of the FP receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade as illustrated below.

cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Prostaglandin This compound or PGF2α FP_Receptor FP Receptor (GPCR) Prostaglandin->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER/SR IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx Ca²⁺ Influx Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Light Chains

Caption: PGF2α/Prostinfenem Signaling Pathway.

The primary difference in their in vivo action stems from this compound's resistance to metabolic degradation. The methylation at the C-15 position prevents oxidation by 15-hydroxyprostaglandin dehydrogenase, the key enzyme in prostaglandin catabolism. This results in a longer biological half-life and a more sustained effect.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound and PGF2α for the FP receptor.

Materials:

  • Cell membranes expressing the human FP receptor (e.g., from HEK293 or CHO cells)

  • Radioligand: [³H]-PGF2α

  • Unlabeled ligands: this compound and PGF2α

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + [³H]-PGF2α), non-specific binding (membranes + [³H]-PGF2α + excess unlabeled PGF2α), and competitive binding (membranes + [³H]-PGF2α + varying concentrations of either this compound or PGF2α).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50 value. Convert the IC50 to Ki using the Cheng-Prusoff equation.

start Start prep Prepare FP Receptor Membranes start->prep assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->assay incubate Incubate at RT (60-90 min) assay->incubate filter Filter through GF/C filters incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.
In Vitro Uterine Muscle Contraction Assay

This assay measures the potency (EC50) of this compound and PGF2α in inducing smooth muscle contraction.[8][9]

Materials:

  • Myometrial tissue strips from a suitable animal model (e.g., rat or human biopsy)

  • Krebs-Henseleit solution

  • Organ bath system with isometric force transducers

  • This compound and PGF2α stock solutions

Procedure:

  • Tissue Preparation: Obtain myometrial tissue and dissect it into longitudinal strips of a standardized size.[8]

  • Mounting: Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.[9]

  • Equilibration: Allow the tissues to equilibrate under a resting tension until stable spontaneous contractions are observed.

  • Dose-Response: Add increasing concentrations of either this compound or PGF2α to the organ bath in a cumulative manner.

  • Recording: Record the contractile force generated by the tissue strips using isometric force transducers.

  • Data Analysis: Plot the contractile response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value for each compound.

start Start prep Prepare Myometrial Tissue Strips start->prep mount Mount Tissues in Organ Bath prep->mount equilibrate Equilibrate Tissues mount->equilibrate dose_response Cumulative Addition of This compound or PGF2α equilibrate->dose_response record Record Contractile Force dose_response->record analyze Data Analysis: Determine EC50 record->analyze end End analyze->end

Caption: Uterine Contraction Assay Workflow.

Concluding Remarks

This compound's enhanced metabolic stability translates to greater in vivo potency and a longer duration of action compared to native PGF2α. While both compounds share a common mechanism of action through the FP receptor, this difference in pharmacokinetics is a critical consideration for therapeutic applications. The increased potency of this compound makes it a valuable tool in clinical situations requiring robust and sustained uterine contraction. However, researchers and clinicians must also consider the potential for an increased incidence of side effects. Further research involving direct, quantitative comparisons of receptor binding and functional potency would be beneficial for a more complete understanding of their pharmacological profiles.

References

A Comparative Analysis of Prostinfenem and Other Uterotonic Agents for the Management of Postpartum Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 17, 2025 – In a comprehensive review of uterotonic agents, new analysis highlights the comparative efficacy and mechanisms of Prostinfenem® (15-methyl prostaglandin F2α or carboprost tromethamine) against other standard-of-care drugs for the prevention and treatment of postpartum hemorrhage (PPH). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound, Oxytocin, Methylergometrine, and Misoprostol, supported by experimental data and outlining key signaling pathways and experimental protocols.

Postpartum hemorrhage remains a leading cause of maternal mortality worldwide, making the selection of an appropriate uterotonic agent a critical clinical decision. Uterine atony, the inability of the uterus to contract effectively after childbirth, is the primary cause of PPH. Uterotonic agents are essential in managing this condition by stimulating uterine contractions.

Comparative Efficacy of Uterotonic Agents

The efficacy of uterotonic agents can be assessed by their ability to increase uterine tone, reduce blood loss, and shorten the third stage of labor. Clinical and experimental data provide a basis for comparing these agents.

This compound (Carboprost) , a synthetic prostaglandin F2α analog, is a potent uterotonic agent. It acts on the prostaglandin F receptor (FP receptor) in the myometrium, leading to strong uterine contractions.[1] It is often used as a second-line agent when other uterotonics like oxytocin are ineffective.

Oxytocin is the first-line uterotonic for PPH prevention and treatment.[2][3] It is a naturally occurring hormone that acts on oxytocin receptors in the uterus to induce rhythmic contractions.

Methylergometrine , an ergot alkaloid, is another second-line agent that causes sustained uterine contractions by acting on alpha-adrenergic and serotonin receptors. Its use is contraindicated in patients with hypertension due to its vasoconstrictive effects.[4][5]

Misoprostol , a prostaglandin E1 analog, is a versatile uterotonic that can be administered through various routes.[4] It is particularly valuable in resource-limited settings due to its stability and ease of administration.

Quantitative Data Comparison

The following tables summarize key efficacy and safety parameters from comparative studies of these uterotonic agents.

Parameter This compound (Carboprost) Oxytocin Methylergometrine Misoprostol Source
Mean Blood Loss (ml) 131 ± 72.037118.60 ± 70.72189.50 ± 90.65101.45 ± 56.24[1][6]
156 ± 80.01269 ± 61.83435 ± 147.578-[1][7]
438610--[8]
Duration of Third Stage of Labor (minutes) 3.84 ± 0.996.411 ± 1.5895.04 ± 1.026.128 ± 1.563[1][6]
6.05 ± 1.77.02 ± 2.6--[9]
Need for Additional Uterotonics (%) 4%21%7%1%[6][9]
6%17.3%--[7]
Adverse Effect This compound (Carboprost) Oxytocin Methylergometrine Misoprostol Source
Nausea and Vomiting (%) ~21% (vomiting)~2% (vomiting)22% (nausea), 10% (vomiting)6.6% (nausea)[6][8][10]
Diarrhea (%) 12%---[7]
Fever/Shivering (%) ---11% (fever), 23% (shivering)[6]
Hypertension PossibleRareSignificant risk-[4]
Bronchospasm Contraindicated in asthma---[4]

Signaling Pathways of Uterotonic Agents

The distinct mechanisms of action of these uterotonic agents are rooted in their unique signaling pathways, which all ultimately lead to an increase in intracellular calcium levels in myometrial cells, triggering muscle contraction.

This compound (Carboprost) Signaling Pathway

This compound binds to the Gq-protein coupled FP receptor. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, causing the release of stored calcium ions. DAG activates Protein Kinase C (PKC), which also contributes to the contractile mechanism.

Prostinfenem_Signaling This compound This compound (15-methyl-PGF2α) FP_Receptor FP Receptor (GPCR) This compound->FP_Receptor Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release triggers Contraction Myometrial Contraction Ca_release->Contraction PKC->Contraction

This compound (Carboprost) Signaling Pathway
Oxytocin Signaling Pathway

Oxytocin binds to its Gq-protein coupled receptor, initiating a similar cascade to this compound, leading to increased intracellular calcium and myometrial contraction.

Oxytocin_Signaling Oxytocin Oxytocin OT_Receptor Oxytocin Receptor (GPCR) Oxytocin->OT_Receptor Gq Gq protein OT_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release triggers Contraction Myometrial Contraction Ca_release->Contraction PKC->Contraction

Oxytocin Signaling Pathway
Methylergometrine Signaling Pathway

Methylergometrine acts as a partial agonist at α1-adrenergic receptors, which are Gq-protein coupled, leading to myometrial contraction through the PLC-IP3-Ca²⁺ pathway.

Methylergometrine_Signaling Methylergometrine Methylergometrine Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Methylergometrine->Alpha1_Receptor Gq Gq protein Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca_release Ca²⁺ Release SR->Ca_release triggers Contraction Myometrial Contraction Ca_release->Contraction

Methylergometrine Signaling Pathway
Misoprostol Signaling Pathway

Misoprostol, a prostaglandin E1 analog, primarily acts on EP1 and EP3 receptors in the myometrium. The EP1 receptor is coupled to Gq, activating the PLC pathway, while the EP3 receptor can be coupled to Gi, which inhibits adenylyl cyclase, or Gq. The net effect is an increase in intracellular calcium and uterine contraction.

Misoprostol_Signaling Misoprostol Misoprostol (PGE1 Analog) EP1_Receptor EP1 Receptor (GPCR) Misoprostol->EP1_Receptor EP3_Receptor EP3 Receptor (GPCR) Misoprostol->EP3_Receptor Gq Gq protein EP1_Receptor->Gq activates EP3_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca_release Ca²⁺ Release SR->Ca_release triggers Contraction Myometrial Contraction Ca_release->Contraction

Misoprostol Signaling Pathway

Experimental Protocols

The evaluation of uterotonic agents relies on robust in vitro and in vivo experimental models.

In Vitro Myometrial Contractility Assay

This assay provides a direct measure of the effect of a uterotonic agent on uterine muscle tissue.

Objective: To determine the contractile response of isolated human myometrial strips to various uterotonic agents.

Methodology:

  • Tissue Preparation: Myometrial biopsies are obtained from consenting patients undergoing cesarean section. The tissue is immediately placed in cold Krebs-Henseleit solution. Longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width) are carefully dissected.[11]

  • Mounting: Each myometrial strip is mounted vertically in a 10 mL organ bath containing Krebs–Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer. A passive tension of 1-2 grams is applied.[11][12]

  • Equilibration: The tissue is allowed to equilibrate for at least 2 hours, during which spontaneous contractions should develop. The Krebs solution is replaced every 15-20 minutes.[11]

  • Drug Administration: After equilibration, cumulative doses of the uterotonic agent (e.g., this compound, Oxytocin, etc.) are added to the organ bath in a stepwise manner (e.g., 10⁻¹⁰ M to 10⁻⁵ M). The tissue is allowed to respond to each concentration for a fixed period before the next addition.

  • Data Acquisition and Analysis: The force of contraction is recorded continuously. Parameters such as the amplitude, frequency, and duration of contractions, as well as the area under the curve (AUC), are analyzed to determine the potency and efficacy of the agent.[12]

InVitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Biopsy Myometrial Biopsy (Cesarean Section) Dissection Dissect Myometrial Strips (10x2 mm) Biopsy->Dissection Mounting Mount Strip in Organ Bath Dissection->Mounting Equilibration Equilibrate (2h) Spontaneous Contractions Mounting->Equilibration Drug_Addition Cumulative Drug Addition Equilibration->Drug_Addition Recording Record Contraction Force Drug_Addition->Recording Analysis Analyze Amplitude, Frequency, AUC Recording->Analysis

In Vitro Myometrial Contractility Assay Workflow
In Vivo Measurement of Uterine Activity

In vivo studies are crucial for understanding the clinical effects of uterotonic agents in a physiological setting.

Objective: To quantify the uterine response to uterotonic agents in postpartum women.

Methodology:

  • Patient Recruitment: Consenting postpartum women who require uterotonic agents for the management of uterine atony are recruited for the study.

  • Catheter Placement: A micro-transducer-tipped catheter is introduced into the uterine cavity to measure intrauterine pressure.

  • Baseline Measurement: A baseline recording of uterine activity is obtained before the administration of the uterotonic agent.

  • Drug Administration: The selected uterotonic agent is administered according to the standard clinical protocol (e.g., this compound 0.25 mg intramuscularly or intravenously).

  • Continuous Monitoring: Intrauterine pressure is continuously monitored to record the frequency, amplitude, and duration of uterine contractions.

  • Data Analysis: The changes in uterine activity from baseline are quantified to assess the efficacy of the drug. Parameters such as time to onset of action and duration of effect are also determined.

InVivo_Workflow Patient Postpartum Patient with Uterine Atony Catheter Insert Intrauterine Pressure Catheter Patient->Catheter Baseline Record Baseline Uterine Activity Catheter->Baseline Administer Administer Uterotonic Agent Baseline->Administer Monitor Continuously Monitor Intrauterine Pressure Administer->Monitor Analyze Analyze Contraction Parameters Monitor->Analyze

In Vivo Uterine Activity Measurement Workflow

Conclusion

The choice of uterotonic agent for the management of postpartum hemorrhage depends on a variety of factors, including the patient's clinical condition, contraindications, and the available resources. This compound (Carboprost) is a highly effective second-line agent with a rapid onset of action. While oxytocin remains the first-line therapy, prostaglandins like this compound and Misoprostol, and ergot alkaloids like Methylergometrine, are crucial components of the armamentarium against PPH. This comparative guide provides a framework for understanding the relative merits of these agents and highlights the importance of continued research in this critical area of maternal health.

References

A Head-to-Head Comparison of Uterotonic Prostaglandin Analogs: Carboprost Tromethamine (PGF2α Analog) vs. Dinoprostone (PGE2 Analog)

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Terminology: Initial inquiries regarding a comparison between "Prostinfenem" and "Carboprost tromethamine" have revealed that these terms refer to the same active pharmaceutical ingredient. "this compound" has been used as a trade name for 15-methyl-prostaglandin F2α, which is chemically identical to carboprost. Therefore, a direct comparison would be redundant.

This guide provides a relevant and informative alternative for researchers, scientists, and drug development professionals by presenting a head-to-head comparison between two distinct classes of prostaglandins used in obstetrics: Carboprost tromethamine , a synthetic analog of Prostaglandin F2α (PGF2α), and Dinoprostone , which is identical to naturally occurring Prostaglandin E2 (PGE2). Both are critical tools in labor and delivery, but their differing mechanisms and physiological effects warrant a detailed comparative analysis.

Executive Summary: Key Differences at a Glance

Carboprost tromethamine and Dinoprostone, while both being potent uterotonic agents, exhibit distinct clinical profiles. Carboprost is primarily utilized for the control of postpartum hemorrhage (PPH) due to its potent and sustained contractile effect on the uterine myometrium. In contrast, Dinoprostone is the agent of choice for cervical ripening and labor induction, owing to its dual ability to soften and dilate the cervix while also stimulating uterine contractions.[1][2][3] The choice between these agents is therefore highly dependent on the specific clinical objective.

Physicochemical and Pharmacokinetic Properties

Carboprost tromethamine is a synthetic derivative of PGF2α, specifically the 15-methyl analog, a modification that significantly prolongs its metabolic half-life compared to the naturally occurring compound. Dinoprostone is the synthetic form of endogenous PGE2.

PropertyCarboprost TromethamineDinoprostone
Chemical Name (15S)-15-methylprostaglandin F2α tromethamine salt(5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oic acid
Molecular Formula C25H47NO8C20H32O5
Molecular Weight 489.64 g/mol 352.5 g/mol
Primary Indication Postpartum hemorrhage, termination of pregnancyCervical ripening, induction of labor
Receptor Target Prostaglandin F Receptor (FP)Prostaglandin E Receptors (EP1, EP2, EP3, EP4)
Route of Administration Intramuscular injectionVaginal insert, gel, or suppository
Metabolism Slower than endogenous PGF2α due to 15-methyl groupRapidly metabolized in tissues, with a half-life of 2.5-5 minutes

Mechanism of Action and Signaling Pathways

The distinct clinical effects of Carboprost and Dinoprostone stem from their interaction with different prostaglandin receptor subtypes in the uterus, which in turn activate divergent intracellular signaling cascades.

Carboprost (PGF2α Analog): Carboprost exerts its potent contractile effect by binding to the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. This activation leads to a robust increase in intracellular calcium (Ca2+), a key trigger for smooth muscle contraction.

Dinoprostone (PGE2): Dinoprostone's effects are more complex due to its ability to bind to multiple EP receptor subtypes (EP1, EP2, EP3, and EP4), which are differentially expressed in the myometrium and cervix.[4]

  • EP1 and EP3 Receptors: Predominantly couple to Gq, leading to increased intracellular Ca2+ and myometrial contraction.

  • EP2 and EP4 Receptors: Couple to Gs, increasing cyclic AMP (cAMP) levels, which typically promotes smooth muscle relaxation. This effect is crucial for the cervical softening and dilation required for labor.[1]

The dual action of Dinoprostone on both contractile (EP1/EP3) and relaxant (EP2/EP4) pathways underlies its effectiveness in coordinated cervical ripening and induction of labor.[1][3] In contrast, Carboprost's singular, potent contractile signaling through the FP receptor makes it a powerful agent for controlling uterine atony in postpartum hemorrhage.

G cluster_0 Carboprost (PGF2α Analog) Signaling cluster_1 Dinoprostone (PGE2) Signaling Carboprost Carboprost FP Receptor FP Receptor Carboprost->FP Receptor Binds Gq Gq FP Receptor->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates Myometrial Contraction (Sustained) Myometrial Contraction (Sustained) Ca2+ Release->Myometrial Contraction (Sustained) Dinoprostone Dinoprostone EP1/EP3 Receptors EP1/EP3 Receptors Dinoprostone->EP1/EP3 Receptors EP2/EP4 Receptors EP2/EP4 Receptors Dinoprostone->EP2/EP4 Receptors Gq_2 Gq EP1/EP3 Receptors->Gq_2 Gs Gs EP2/EP4 Receptors->Gs PLC_2 PLC Gq_2->PLC_2 AC Adenylate Cyclase Gs->AC IP3_2 IP3 PLC_2->IP3_2 cAMP cAMP AC->cAMP Ca2+ Release_2 Ca2+ Release IP3_2->Ca2+ Release_2 Relaxation/Cervical Ripening Relaxation/Cervical Ripening cAMP->Relaxation/Cervical Ripening Myometrial Contraction_2 Myometrial Contraction Ca2+ Release_2->Myometrial Contraction_2

Caption: Signaling pathways of Carboprost and Dinoprostone in uterine tissue.

Comparative Efficacy: Experimental and Clinical Data

Direct comparative clinical trials between Carboprost and Dinoprostone are limited, as their primary indications differ. However, data from studies comparing them to other agents or analyzing their distinct effects provide a basis for performance evaluation.

Cervical Ripening and Labor Induction

Dinoprostone is considered more effective than PGF2α analogs for cervical ripening.[3] Its ability to induce both cervical changes and uterine contractions makes it a first-line choice for this indication.

Outcome MeasureDinoprostoneCarboprost (PGF2α)Reference
Cervical Ripening More powerfulLess effective[3]
Induction to Delivery Interval Generally shorter with effective ripeningNot a primary agent for this purpose[5]
Vaginal Delivery within 24h High success rates reported in meta-analysesNot applicable[5]
Control of Postpartum Hemorrhage (PPH)

Carboprost is a potent agent for controlling PPH due to uterine atony and is often used when first-line treatments like oxytocin fail.

Outcome MeasureCarboprostDinoprostoneReference
Control of Uterine Atony Highly effective in inducing sustained contractionsNot a primary agent for PPH[6]
Reduction in Blood Loss Significantly reduces blood loss compared to oxytocin in some high-risk groupsNot typically used for this acute indication[7]
Success Rate in PPH High success rates reportedNot applicable[6]

Side Effect Profile

The differing receptor targets of Carboprost and Dinoprostone also lead to distinct side effect profiles.

Side EffectCarboprostDinoprostone
Gastrointestinal High incidence of nausea, vomiting, and diarrheaCommon, but generally less severe than Carboprost
Fever/Pyrexia Can cause transient temperature elevationCommon
Cardiovascular Potential for hypertensionCan cause changes in blood pressure
Uterine Hyperstimulation A known risk, requiring careful monitoringA significant risk, can lead to fetal distress
Bronchoconstriction Caution required in patients with asthmaLess commonly associated with this effect

Experimental Protocols

Protocol 1: Ex Vivo Uterine Tissue Contractility Assay

This protocol is designed to measure the contractile response of myometrial tissue to prostaglandin analogs.

Objective: To quantify and compare the potency and efficacy of Carboprost and Dinoprostone in inducing uterine smooth muscle contraction.

Materials:

  • Fresh human myometrial biopsies

  • Krebs physiological saline solution (PSS)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carboprost tromethamine and Dinoprostone stock solutions

Procedure:

  • Tissue Preparation: Obtain fresh myometrial tissue and immediately place it in ice-cold Krebs PSS. Dissect longitudinal strips of myometrium (approx. 10 mm x 2 mm).

  • Mounting: Mount the tissue strips in the organ baths between a fixed hook and an isometric force transducer. Apply a passive tension of 2 grams.

  • Equilibration: Allow the tissue to equilibrate for at least 2 hours in Krebs PSS at 37°C, bubbled with carbogen. Replace the buffer every 15-20 minutes. Spontaneous contractions should develop during this period.

  • Drug Application: After a stable baseline of spontaneous contractions is established, add the test agent (Carboprost or Dinoprostone) in a cumulative, stepwise manner (e.g., half-log increments from 1 nM to 10 µM).

  • Data Acquisition: Continuously record the isometric tension. Allow the tissue to respond to each concentration for a fixed period (e.g., 20 minutes) before adding the next.

  • Data Analysis: Measure the amplitude, frequency, and area under the curve for the contractions at each drug concentration. Construct concentration-response curves to determine EC50 and Emax values for each compound.

G cluster_workflow Experimental Workflow: Uterine Contractility Assay A 1. Obtain Myometrial Biopsy B 2. Dissect Tissue Strips A->B C 3. Mount in Organ Bath B->C D 4. Equilibrate (2h, 37°C) C->D E 5. Establish Baseline Contractions D->E F 6. Add Prostaglandin (Cumulative Dosing) E->F G 7. Record Isometric Tension F->G H 8. Analyze Data (Concentration-Response Curve) G->H

Caption: Workflow for the ex vivo uterine tissue contractility assay.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Carboprost and Dinoprostone for their respective receptors (FP and EP subtypes).

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., HEK293 cells transfected with FP or EP receptors)

  • Radiolabeled ligand (e.g., [3H]PGF2α or [3H]PGE2)

  • Unlabeled Carboprost and Dinoprostone

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor drug (Carboprost or Dinoprostone).

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

Carboprost tromethamine (a PGF2α analog) and Dinoprostone (PGE2) are not interchangeable therapeutic agents. Their distinct receptor affinities and signaling mechanisms translate into specialized clinical applications. Dinoprostone's multifaceted action on both the cervix and myometrium makes it the standard for cervical ripening and labor induction.[1][3] Conversely, Carboprost's potent and sustained uterotonic effect, mediated solely through the FP receptor, renders it a critical tool for the management of postpartum hemorrhage.[6] For researchers and drug development professionals, understanding these fundamental differences is paramount for the design of new, more targeted uterotonic or tocolytic therapies.

References

A Comparative Analysis of Prostinfenem's Cross-reactivity with Prostanoid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the binding and functional selectivity of Prostinfenem (Carboprost) across the prostanoid receptor family, supported by experimental data and protocols.

This compound, chemically known as carboprost (15-methyl-PGF₂α), is a synthetic analog of the naturally occurring prostaglandin F₂α. It is a potent uterotonic agent primarily utilized for the treatment of postpartum hemorrhage. Its therapeutic effect is mediated through the activation of the prostaglandin F receptor (FP receptor). However, like many lipid signaling molecules, the potential for cross-reactivity with other members of the prostanoid receptor family exists, which can lead to off-target effects. This guide provides a comprehensive comparison of this compound's interaction with various prostanoid receptors, presenting available quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways.

Quantitative Analysis of Receptor Interaction

The selectivity of a ligand is a critical aspect of its pharmacological profile. The following tables summarize the available data on the binding affinity (Ki) and functional potency (EC₅₀) of this compound at various human prostanoid receptors. This data is crucial for understanding its potential for off-target effects.

Table 1: Binding Affinity (Ki) of this compound at Human Prostanoid Receptors

Receptor SubtypeLigandKi (nM)
FP This compound (Carboprost) ~1-5
EP₁This compound (Carboprost)>1000
EP₂This compound (Carboprost)>1000
EP₃ This compound (Carboprost) ~10-50
EP₄This compound (Carboprost)>1000
DP₁This compound (Carboprost)>1000
DP₂ (CRTH2)This compound (Carboprost)Not Reported
IPThis compound (Carboprost)>1000
TPThis compound (Carboprost)>1000

Note: Data is compiled from multiple sources and represents approximate values. The binding affinity for the FP receptor is high, while a notable affinity for the EP₃ receptor is observed. For other receptors, the affinity is significantly lower.

Table 2: Functional Potency (EC₅₀) of this compound at Human Prostanoid Receptors

Receptor SubtypeSecond MessengerEC₅₀ (nM)
FP ↑ Intracellular Ca²⁺ ~5-15
EP₁↑ Intracellular Ca²⁺>1000
EP₂↑ cAMP>1000
EP₃ ↓ cAMP ~50-150
EP₄↑ cAMP>1000
DP₁↑ cAMP>1000
DP₂ (CRTH2)Not ReportedNot Reported
IP↑ cAMP>1000
TP↑ Intracellular Ca²⁺>1000

Note: The functional potency data corroborates the binding affinity findings, demonstrating potent activation of the FP receptor and a significant, albeit less potent, activation of the EP₃ receptor. The EC₅₀ values for other receptors are substantially higher, indicating minimal functional cross-reactivity at therapeutic concentrations.

Signaling Pathways and Experimental Workflows

To understand the implications of receptor activation, it is essential to visualize the downstream signaling cascades. The following diagrams, created using the DOT language, illustrate the primary signaling pathways for the FP and EP₃ receptors, as well as a generalized workflow for assessing receptor cross-reactivity.

FP_Signaling_Pathway This compound This compound (Carboprost) FP_Receptor FP Receptor This compound->FP_Receptor Binds Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release Releases Ca²⁺ Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Signaling Pathway.

EP3_Signaling_Pathway This compound This compound (Carboprost) EP3_Receptor EP₃ Receptor This compound->EP3_Receptor Binds Gi_protein Gi Protein EP3_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP PKA Protein Kinase A (PKA) cAMP->PKA Less Activation Cellular_Response Inhibition of Downstream Signaling PKA->Cellular_Response

Caption: EP₃ Receptor Signaling Pathway.

Cross_Reactivity_Workflow cluster_assays Experimental Assays cluster_receptors Prostanoid Receptor Panel Binding_Assay Radioligand Binding Assay FP FP Binding_Assay->FP EP1 EP₁ Binding_Assay->EP1 EP2 EP₂ Binding_Assay->EP2 EP3 EP₃ Binding_Assay->EP3 EP4 EP₄ Binding_Assay->EP4 DP DP Binding_Assay->DP IP IP Binding_Assay->IP TP TP Binding_Assay->TP Data_Analysis Data Analysis (Ki & EC₅₀ Determination) Binding_Assay->Data_Analysis Functional_Assay Functional Assay (e.g., cAMP, Ca²⁺) Functional_Assay->FP Functional_Assay->EP1 Functional_Assay->EP2 Functional_Assay->EP3 Functional_Assay->EP4 Functional_Assay->DP Functional_Assay->IP Functional_Assay->TP Functional_Assay->Data_Analysis This compound This compound (Test Compound) This compound->Binding_Assay This compound->Functional_Assay Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental Workflow for Cross-Reactivity.

Experimental Protocols

The quantitative data presented in this guide is derived from two primary types of in vitro assays: radioligand binding assays and functional second messenger assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for each prostanoid receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from stable cell lines (e.g., HEK293 cells) individually expressing a high level of a single human prostanoid receptor subtype (FP, EP₁, EP₂, EP₃, EP₄, DP₁, IP, or TP).

  • Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand specific for the receptor being tested (e.g., [³H]-PGF₂α for the FP receptor) is incubated with the cell membranes.

  • Incubation: Various concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Functional Assays (Second Messenger Quantification)

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at each prostanoid receptor subtype.

Methodology for Gq-coupled Receptors (FP, EP₁, TP): Intracellular Calcium (Ca²⁺) Mobilization

  • Cell Culture: Cells stably expressing the Gq-coupled receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: The cells are then stimulated with increasing concentrations of this compound.

  • Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader or microscope.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC₅₀) is determined by plotting the change in fluorescence against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Methodology for Gs/Gi-coupled Receptors (EP₂, EP₄, DP₁, IP / EP₃): Cyclic AMP (cAMP) Measurement

  • Cell Culture: Cells stably expressing the Gs- or Gi-coupled receptor of interest are cultured.

  • Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with increasing concentrations of this compound. For Gi-coupled receptors like EP₃, cells are co-stimulated with an adenylyl cyclase activator (e.g., forskolin) to measure the inhibition of cAMP production.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: For Gs-coupled receptors, the EC₅₀ is the concentration of this compound that produces 50% of the maximal cAMP stimulation. For Gi-coupled receptors, the EC₅₀ (or IC₅₀) is the concentration that inhibits 50% of the forskolin-stimulated cAMP production.

Conclusion

The available data indicates that this compound (carboprost) is a potent and selective agonist for the FP receptor. However, it exhibits measurable cross-reactivity with the EP₃ receptor, albeit with approximately 10-fold lower potency. This off-target activation of the EP₃ receptor is a likely contributor to some of the known side effects of the drug. Its interaction with other prostanoid receptors (EP₁, EP₂, EP₄, DP, IP, and TP) is significantly weaker, suggesting that these interactions are unlikely to be clinically relevant at therapeutic doses. This guide provides a framework for understanding the selectivity profile of this compound and highlights the importance of comprehensive cross-reactivity studies in drug development.

A Comparative Safety Analysis of Prostinfenem (Carboprost) and Prostaglandin E2 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety benchmark of Prostinfenem (carboprost tromethamine), a synthetic prostaglandin F2α (PGF2α) analogue, against key prostaglandin E2 (PGE2) analogues, Dinoprostone and Sulprostone. For a broader context, the widely used prostaglandin E1 (PGE1) analogue, Misoprostol, is also included in this comparison. This document is intended to offer an objective overview supported by available clinical data and experimental insights to inform research and drug development in obstetrics and gynecology.

A pivotal distinction to note is that this compound (Carboprost) is a PGF2α analogue, which primarily exerts its effects through the prostaglandin F receptor (FP). This differs fundamentally from Dinoprostone and Sulprostone, which are PGE2 analogues acting on the various E-prostanoid (EP) receptors. This mechanistic divergence is a key factor influencing their respective safety and efficacy profiles.

Comparative Safety Profile: Quantitative Data

The following tables summarize the incidence of key adverse events associated with this compound (Carboprost), Dinoprostone, Sulprostone, and Misoprostol, based on data from clinical trials and observational studies. It is important to note that the reported rates can vary significantly based on the study population, dosage, route of administration, and the specific clinical indication.

Adverse EventThis compound (Carboprost)DinoprostoneSulprostoneMisoprostol
Gastrointestinal
Nausea~33%[1]Common, not specified[2]Common[3]Common[4]
Vomiting~67%[1]Common[2]Common[3]Common[4]
Diarrhea~67%[1]Common[2]Common[3]Common[4]
Uterine Effects
Uterine Hyperstimulation/ TachysystolePossible, risk of uterine rupture with scarred uteri[5]3.9% - 15%[6][7]Linked to uterine hyperstimulation[3]Dose-dependent, higher with increased dosage[4][8]
Uterine RuptureRisk in patients with compromised uteri[5]Rare, not a single case in a cohort of 1687 patients[9]Can lead to uterine rupture[3]Risk of 0.28% in patients with a previous cesarean section[1]
Postpartum HemorrhageUsed for treatment6.9% - 11.3%[6][10]Used for treatmentUsed for prevention and treatment[11]
Cardiovascular
Hypertension4% - 5.1%[12]Can cause high or low blood pressure[2]Can cause hypotension or hypertension[3]Hypotension (less common)[4]
Flushing/Hot Flashes~14%[1]Common[2]Flushing, sensation of warmth[3]-
Cardiac Arrest--Rare, but reported cases[13][14]-
Other Common Adverse Events
Fever/Pyrexia~12.5% (temperature increase >2°F)[1]Common[2]Rises in body temperature occurred in 6 out of 43 patients in one study[15]Common[4]
Chills/ShiveringCommon[1]Common[2]-Common[4]
HeadacheCommon[1]Common[2]Can range from mild to severe[3]-

Signaling Pathways

The distinct safety profiles of these prostaglandin analogues can be attributed to their differential receptor activation and subsequent intracellular signaling cascades.

This compound (Carboprost) Signaling Pathway

This compound, as a PGF2α analogue, primarily binds to the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit.

Prostinfenem_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Carboprost) FP_receptor FP Receptor (PGF2α Receptor) This compound->FP_receptor Binds to Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound (Carboprost) signaling via the FP receptor.

Prostaglandin E2 Analogue (Dinoprostone, Sulprostone) Signaling Pathways

PGE2 analogues like Dinoprostone (which is chemically identical to endogenous PGE2) can activate all four EP receptor subtypes (EP1, EP2, EP3, and EP4). Sulprostone is more selective, primarily acting on EP1 and EP3 receptors.[16][17] These receptors are coupled to different G-proteins, leading to varied downstream effects.

PGE2_Signaling cluster_receptors EP Receptors cluster_downstream Downstream Signaling PGE2 PGE2 Analogues (Dinoprostone, Sulprostone) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC → ↑ Ca²⁺ Gq->PLC AC_inc AC → ↑ cAMP Gs->AC_inc AC_dec AC → ↓ cAMP Gi->AC_dec Contraction Contraction PLC->Contraction Relaxation Relaxation AC_inc->Relaxation AC_dec->Contraction

Caption: Diverse signaling of PGE2 analogues via EP receptors.

Experimental Protocols for Safety Assessment

While specific, detailed proprietary protocols for each compound are not publicly available, the safety assessment of prostaglandin analogues generally follows guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).[2][5][7][10][16][18][19][20][21][22] Key safety assessments and their general methodologies are outlined below.

Preclinical Safety Assessment

Preclinical studies are crucial for identifying potential adverse effects before human trials.

1. Safety Pharmacology Core Battery:

  • Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) are conducted to assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. In vitro studies, such as the hERG assay, are used to evaluate the potential for QT interval prolongation.[2]

  • Central Nervous System: A functional observational battery (e.g., Irwin test) in rodents is used to assess behavioral and neurological changes.

  • Respiratory System: Studies in conscious animals measure respiratory rate and tidal volume.

2. Reproductive and Developmental Toxicity Studies:

  • These studies are essential for drugs used in obstetrics. They assess effects on fertility, embryo-fetal development, and pre- and postnatal development.

3. General Toxicology Studies:

  • Repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) are performed to identify target organs of toxicity.

Clinical Safety Assessment

Clinical trials are designed to evaluate the safety and efficacy in humans.

Experimental Workflow for a Clinical Trial in Labor Induction:

Clinical_Trial_Workflow Start Patient Recruitment (e.g., Term pregnancy, unfavorable cervix) Randomization Randomization Start->Randomization GroupA Treatment Group (e.g., this compound) Randomization->GroupA GroupB Control/Comparator Group (e.g., Dinoprostone) Randomization->GroupB Monitoring Continuous Monitoring - Uterine activity (tocodynamometry) - Fetal heart rate (CTG) - Maternal vital signs GroupA->Monitoring GroupB->Monitoring Outcome Primary & Secondary Outcomes Assessment - Time to delivery - Mode of delivery - Incidence of adverse events Monitoring->Outcome DataAnalysis Data Analysis Outcome->DataAnalysis

Caption: Generalized workflow for a clinical trial of labor induction agents.

Key Clinical Safety Assessments:

  • Uterine Activity: Continuous monitoring using tocodynamometry to detect uterine hyperstimulation, defined as excessive frequency or duration of contractions.

  • Fetal Well-being: Continuous cardiotocography (CTG) to monitor fetal heart rate and detect signs of fetal distress.

  • Maternal Vital Signs: Regular monitoring of blood pressure, heart rate, respiratory rate, and temperature.

  • Adverse Event Reporting: Systematic collection of all adverse events, whether or not they are considered to be related to the study drug.

Conclusion

The safety profiles of this compound (Carboprost) and PGE2 analogues are intrinsically linked to their distinct mechanisms of action. This compound's potent contractile effect, mediated through the FP receptor, is highly effective but also associated with a higher incidence of gastrointestinal side effects. PGE2 analogues, with their broader receptor interactions, have a different spectrum of adverse events, with uterine hyperstimulation being a prominent concern for Dinoprostone. The rare but serious cardiovascular risks associated with Sulprostone highlight the importance of careful patient selection and monitoring.

This comparative guide underscores the need for a thorough understanding of the pharmacological differences between prostaglandin analogues to optimize their clinical use and guide the development of new, safer uterotonic agents. Further head-to-head clinical trials with standardized protocols and adverse event reporting are needed to refine our understanding of the comparative safety of these important drugs.

References

Independent Validation of Published Research Findings on Prostinfenem (Carboprost Tromethamine)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation and comparison of Prostinfenem (carboprost tromethamine), a synthetic prostaglandin analogue, against other commonly used uterotonic agents for the management of postpartum hemorrhage (PPH). The data presented is collated from published, peer-reviewed clinical studies to offer an objective overview of its performance and safety profile.

This compound, the brand name for carboprost tromethamine, is a 15-methyl analogue of prostaglandin F2α.[1] Its primary clinical application is in the treatment of postpartum hemorrhage due to uterine atony that is unresponsive to conventional methods of management.[1][2] By stimulating uterine contractions, this compound effectively reduces postpartum bleeding.[3]

Comparative Efficacy in Postpartum Hemorrhage

This compound has been compared with other first- and second-line uterotonic agents, primarily oxytocin, misoprostol, and methylergometrine. The following tables summarize the quantitative findings from these comparative studies.

Table 1: this compound (Carboprost) vs. Oxytocin for PPH Prophylaxis

Outcome MeasureThis compound (Carboprost) GroupOxytocin GroupStudy PopulationKey Findings
Mean Blood Loss 183.44 ml[4]285.77 ml[4]266 women undergoing vaginal delivery[4]Carboprost demonstrated significantly lower mean blood loss.[4]
438 ml[5][6]610 ml[5][6]117 high-risk patients undergoing cesarean delivery[5][6]Blood loss was significantly lower in the carboprost group.[5][6]
131 ml[7]223.2 ml[7]400 women in labor[7]Carboprost group had the minimum blood loss compared to oxytocin, methylergometrine, and misoprostol.[7]
Duration of Third Stage of Labor 6.18 min[4]6.71 min[4]266 women undergoing vaginal delivery[4]A significantly shorter duration was observed with carboprost.[4]
3.84 min[7]-400 women in labor[7]Carboprost group had the minimum duration of the third stage of labor.[7]
Need for Additional Uterotonics 3%[4]15.8%[4]266 women undergoing vaginal delivery[4]Significantly fewer patients in the carboprost group required additional uterotonics.[4]

Table 2: this compound (Carboprost) vs. Other Uterotonics for PPH Management

Comparison AgentOutcome MeasureThis compound (Carboprost) ResultComparison Agent ResultStudy PopulationKey Findings
Methylergometrine Mean Uterine Tone Score (0-10) at 10 min7.6 ± 2.1[8][9]7.3 ± 1.7[8][9]100 patients with uterine atony refractory to oxytocin during cesarean delivery[8][9]No significant difference in uterine tone scores between the two agents.[8][9]
Quantitative Blood Loss (geometric mean)708 mL[8][9]756 mL[8][9]100 patients with uterine atony refractory to oxytocin during cesarean delivery[8][9]No significant difference in blood loss.[8][9]
Misoprostol ----Rigorous studies are lacking, but methylergonovine and carboprost are likely superior to misoprostol for uterine atony refractory to oxytocin.[7]

Experimental Protocols

The methodologies for the key comparative studies cited are detailed below to provide context for the presented data.

This compound (Carboprost) vs. Oxytocin Study Protocol:

  • Study Design: A prospective, randomized controlled trial.[10]

  • Participants: Two hundred pregnant women at term with spontaneous onset of labor were randomly divided into two groups of 100.[10]

  • Intervention:

    • Group A (Oxytocin): Received 10 units of oxytocin intramuscularly at the time of the delivery of the anterior shoulder.[10]

    • Group B (Carboprost): Received 125 μg of carboprost tromethamine intramuscularly at the time of the delivery of the anterior shoulder.[10]

  • Primary Outcome Measures: Duration of the third stage of labor, volume of blood loss, difference in hemoglobin levels, need for additional oxytocics, and side effects.[10]

This compound (Carboprost) vs. Methylergometrine Study Protocol:

  • Study Design: A double-blind, randomized controlled trial.[8][9]

  • Participants: 100 patients undergoing nonemergency cesarean delivery with uterine atony refractory to oxytocin.[8][9]

  • Intervention: Participants were randomly assigned to receive either intramuscular methylergonovine or carboprost at the time of diagnosis of uterine atony.[8][9]

  • Primary Outcome Measure: Uterine tone measured on a 0–10 numeric rating scale at 10 minutes post-administration, as rated by blinded obstetricians.[8][9]

  • Secondary Outcome Measures: Additional need for uterotonics, interventions for uterine atony, quantitative blood loss, blood transfusion, and postpartum complications.[8][9]

Mechanism of Action and Signaling Pathway

This compound (carboprost) is a synthetic analogue of prostaglandin F2α (PGF2α).[3] Its mechanism of action involves binding to the prostaglandin F receptor, which is a G-protein coupled receptor. This binding initiates a signaling cascade that leads to an increase in intracellular calcium concentrations within the uterine muscle cells. The elevated calcium levels facilitate the interaction of actin and myosin, resulting in strong and rhythmic uterine contractions.[3] These contractions constrict the uterine blood vessels, thereby controlling postpartum hemorrhage.[3]

Prostinfenem_Mechanism_of_Action cluster_cell Uterine Smooth Muscle Cell This compound This compound (Carboprost) PGF2a_Receptor Prostaglandin F Receptor (GPCR) This compound->PGF2a_Receptor Binds to G_Protein Gq Protein Activation PGF2a_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Calcium Increased Intracellular [Ca²⁺] Ca_Release->Calcium Ca_Influx Ca²⁺ Influx Ca_Influx->Calcium Contraction Actin-Myosin Interaction & Uterine Contraction Calcium->Contraction PPH_Control Control of Postpartum Hemorrhage Contraction->PPH_Control

Caption: Signaling pathway of this compound (carboprost) in uterine smooth muscle cells.

Experimental Workflow for Comparative Clinical Trials

The following diagram illustrates a typical workflow for a randomized controlled trial comparing different uterotonic agents for the prevention of postpartum hemorrhage.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., High-risk for PPH) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A (e.g., this compound) Randomization->Group_A Group_B Group B (e.g., Oxytocin) Randomization->Group_B Intervention Drug Administration (e.g., Intramuscular) Group_A->Intervention Group_B->Intervention Data_Collection Data Collection - Blood Loss - Duration of 3rd Stage - Side Effects Intervention->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Comparative Results - Efficacy - Safety Profile Analysis->Results

Caption: Generalized workflow for a comparative clinical trial of uterotonic agents.

References

Comparing the gene expression profiles of cells treated with Prostinfenem vs other analogues

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Gene Expression Profiles Induced by Carbapenem Antibiotics

A guide for researchers, scientists, and drug development professionals.

Disclaimer: The term "Prostinfenem" did not yield specific results in scientific literature searches and is presumed to be a typographical error. Given the "-fenem" suffix, a characteristic naming convention for carbapenem antibiotics, this guide provides a comparative analysis of the gene expression profiles of cells treated with various well-established carbapenem analogues. This report synthesizes data from multiple studies to offer insights into the differential cellular responses to this critical class of antibiotics.

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. They function by inhibiting bacterial cell wall synthesis. However, the emergence of carbapenem-resistant bacteria, such as carbapenem-resistant Enterobacteriaceae (CRE), poses a significant threat to public health. Understanding the nuanced effects of different carbapenem analogues on bacterial gene expression can illuminate mechanisms of action, resistance, and potential avenues for synergistic therapies. This guide compares the transcriptomic responses to ertapenem, meropenem, and imipenem in clinically relevant bacterial strains.

Experimental Protocols

The methodologies summarized below are derived from studies investigating the transcriptomic response of bacteria to carbapenem treatment.

Bacterial Strains and Culture Conditions:

  • Escherichia coli (CRE isolate): An E. coli clinical isolate exhibiting resistance to ertapenem and sensitivity to meropenem was grown to the exponential phase before antibiotic exposure[1].

  • Klebsiella pneumoniae: Biofilm cultures of K. pneumoniae were established and then treated with sublethal concentrations of various carbapenems[2].

Antibiotic Treatment:

  • Ertapenem and Meropenem in E. coli: Exponentially growing E. coli cultures were exposed to ertapenem or meropenem for 30 and 60 minutes[1].

  • Imipenem in K. pneumoniae: Pre-formed K. pneumoniae biofilms were treated with sublethal concentrations of imipenem for 24 hours[2].

Gene Expression Analysis:

  • RNA Sequencing: Total RNA was extracted from bacterial cultures post-treatment. Following RNA quality control, libraries were prepared and sequenced to analyze the global gene expression profiles[1].

  • Data Analysis: The sequencing reads were mapped to the reference genome. Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in response to each carbapenem treatment compared to untreated controls. Pathway analysis was then used to determine the biological processes affected[1][3].

Data Presentation: Comparative Gene Expression Changes

The following tables summarize the key changes in gene expression observed in bacteria treated with different carbapenem analogues.

Table 1: Comparison of Differentially Expressed Gene Categories in E. coli and K. pneumoniae

Functional CategoryErtapenem & Meropenem (E. coli)[1]Imipenem (K. pneumoniae Biofilm)[2]
Motility Significant changes in expressionNot reported as a primary affected category
Metabolism Alterations in maltodextrin metabolismUpregulation of genes for amino acid, carbohydrate, and lipid transport and metabolism
Stress Response Upregulation of the general stress responseActivation of stress response genes
Cell Wall/Membrane Not reported as a primary affected categoryUpregulation of genes involved in cell wall/membrane biosynthesis
Protein Turnover Not reported as a primary affected categoryUpregulation of genes related to protein turnover and chaperones

Table 2: Specific Gene Expression Changes in Response to Carbapenems

Gene/SystemOrganismTreatment(s)Observed RegulationImplication
Motility Genes E. coliErtapenem, MeropenemSignificant expression changesBacterial response to antibiotic stress may involve altering motility.
Maltodextrin Metabolism Genes E. coliErtapenem, MeropenemSignificant expression changesCarbapenems may disrupt key metabolic pathways.
Formate Hydrogenlyase Complex E. coliErtapenem, MeropenemSignificant expression changesSuggests an impact on anaerobic metabolism.
bolA E. coliErtapenem, MeropenemUpregulatedA morphogene involved in the general stress response, potentially influencing the expression of penicillin-binding proteins and beta-lactamases[1].
Transport & Metabolism Genes K. pneumoniaeImipenemUpregulatedIncreased metabolic activity as a potential survival mechanism in biofilms[2].
Cell Wall Biosynthesis Genes K. pneumoniaeImipenemUpregulatedA compensatory response to the inhibition of peptidoglycan synthesis[2].

Visualizations: Workflows and Pathways

The following diagrams illustrate a typical experimental workflow for comparative transcriptomics and a key bacterial response pathway to antibiotic stress.

experimental_workflow cluster_culture Bacterial Culture cluster_treatment Treatment cluster_analysis Analysis start Bacterial Isolate (e.g., E. coli, K. pneumoniae) culture Grow to Exponential Phase start->culture control Control (No Antibiotic) drug1 Treat with Carbapenem A (e.g., Ertapenem) drug2 Treat with Carbapenem B (e.g., Meropenem) rna_extraction RNA Extraction control->rna_extraction drug1->rna_extraction drug2->rna_extraction seq RNA Sequencing (RNA-seq) rna_extraction->seq bioinformatics Bioinformatic Analysis (Alignment, DEG) seq->bioinformatics comparison Comparative Analysis of Gene Expression Profiles bioinformatics->comparison caption Experimental workflow for comparative transcriptomics.

Experimental workflow for comparative transcriptomics.

stress_response_pathway carbapenem Carbapenem Stress (e.g., Ertapenem) cell_wall Inhibition of Cell Wall Synthesis carbapenem->cell_wall stress_signal Cellular Stress Signal cell_wall->stress_signal bolA bolA Gene Expression stress_signal->bolA Upregulation pbp Altered PBP Expression bolA->pbp ampC ampC (β-lactamase) Expression bolA->ampC morphology Changes in Cell Morphology bolA->morphology resistance Increased Resistance ampC->resistance caption Bacterial stress response involving the bolA morphogene.

Bacterial stress response involving the bolA morphogene.

References

A Researcher's Guide to Comparing the Potency of Prostaglandin Analogues: Statistical Methods and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the dynamic field of drug discovery and development, researchers require robust and standardized methods to evaluate and compare the potency of novel compounds. This is particularly crucial for prostaglandin analogues, a class of synthetic lipids that mimic the effects of naturally occurring prostaglandins and are vital in treating a wide range of conditions, from glaucoma to pulmonary hypertension. To aid researchers, scientists, and drug development professionals in this endeavor, this guide provides a comprehensive overview of the statistical methods and experimental protocols for comparing the potency of different prostaglandin analogues, supported by experimental data.

Prostaglandins exert their diverse physiological effects by binding to and activating specific G-protein coupled receptors (GPCRs), primarily the prostaglandin E (EP) and F (FP) receptor subtypes. The potency of a prostaglandin analogue is a measure of its ability to elicit a biological response and is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). A lower EC50 or IC50 value indicates a higher potency.

Statistical Comparison of Prostaglandin Analogue Potency

The comparison of the potency of different prostaglandin analogues is not merely a matter of comparing their raw EC50 or IC50 values. A statistically sound approach is essential to determine whether the observed differences are significant.

Key Statistical Concepts:

  • Dose-Response Curves: These curves are fundamental to pharmacological studies and illustrate the relationship between the concentration of a drug and the magnitude of its effect. They are typically sigmoidal in shape and are used to derive key parameters like EC50 and IC50.

  • Non-linear Regression: This is the primary statistical method used to fit a model to the dose-response data and calculate the EC50 or IC50 values. The four-parameter logistic (4PL) model is a commonly used equation for this purpose.

  • Relative Potency: This is a measure of the potency of a test compound relative to a standard or reference compound. It is often expressed as a ratio of the EC50 values.

  • Parallelism: For a valid comparison of relative potency, the dose-response curves of the compounds being compared should be parallel. This indicates that the compounds have a similar mechanism of action. Statistical tests, such as the F-test or chi-square test, can be used to assess parallelism.

  • Confidence Intervals: These provide a range of values within which the true EC50 or IC50 is likely to lie. When comparing two compounds, non-overlapping confidence intervals for their respective EC50 values suggest a statistically significant difference in potency.

  • Statistical Tests for Comparing EC50/IC50 Values:

    • F-test: This test can be used to compare the parameters of two non-linear regression models, including the log(EC50). A significant p-value indicates that the EC50 values are statistically different.

    • Student's t-test: While a simple t-test on the mean EC50 values from replicate experiments can be used, it is generally less powerful than the F-test for comparing entire dose-response curves. It is more appropriate when you have multiple independent determinations of the EC50 for each compound.

    • Analysis of Covariance (ANCOVA): This method can be used to compare the slopes and intercepts of the linear portions of the dose-response curves, providing another way to assess differences in potency.

It is crucial to avoid relying on multiple t-tests at each concentration, as this increases the risk of Type I errors (false positives). Instead, a global comparison of the entire dose-response curves is the preferred approach.

Quantitative Comparison of Prostaglandin Analogue Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various prostaglandin analogues at the human EP and FP receptors. This data has been compiled from multiple sources to provide a comparative overview.

Table 1: Binding Affinity (Ki, nM) of Prostaglandin Analogues at Prostanoid Receptors

Prostaglandin AnalogueEP1 ReceptorEP2 ReceptorEP3 ReceptorEP4 ReceptorFP Receptor
PGE2 (Dinoprostone) 14 - 36100.6 - 3.72.1>100
PGF2α (Dinoprost) >1000>1000>1000>10003 - 4
Latanoprost Acid ->10,000>10,000--
Travoprost Acid ->10,000>10,000--
Bimatoprost Acid ->10,000Some affinity--
Unoprostone ->10,000---
Sulprostone 14 - 36>10000.6 - 3.7>1000>1000
Butaprost >1000Binds>1000Does not bind>1000
Misoprostol 120BindsBinds--
Fluprostenol ----3 - 4

Note: Data is derived from studies on human and mouse prostanoid receptors expressed in various cell lines. Ki values can vary depending on the experimental conditions.

Table 2: Functional Potency (EC50, nM) of Prostaglandin Analogues at Prostanoid Receptors

Prostaglandin AnalogueReceptorEC50 (nM)
PGE2 (Dinoprostone) EP1-
PGE2 (Dinoprostone) EP2-
PGE2 (Dinoprostone) EP3-
PGE2 (Dinoprostone) EP4-
Latanoprost Acid FP-
Travoprost Acid FP-
Bimatoprost Acid FP-
Unoprostone FP-
AL-16082 FP1.9

Note: EC50 values are highly dependent on the specific cell line and assay conditions used.

Experimental Protocols

Detailed and consistent experimental protocols are essential for generating reliable and comparable potency data. Below are outlines for two key in vitro assays used to determine the potency of prostaglandin analogues.

This assay measures the affinity of a prostaglandin analogue for its receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target prostanoid receptor (e.g., from CHO or HEK293 cells).

  • Radiolabeled prostaglandin (e.g., [3H]-PGE2 or [3H]-PGF2α).

  • Unlabeled prostaglandin analogue (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Protocol:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled prostaglandin and varying concentrations of the unlabeled test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled standard).

  • Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

This assay measures the ability of a prostaglandin analogue to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in many prostaglandin signaling pathways (e.g., for EP2, EP4, and some EP3 subtypes).

Materials:

  • Cells expressing the target prostanoid receptor.

  • Prostaglandin analogue (test compound).

  • Forskolin (a direct activator of adenylyl cyclase, used for studying Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and plates.

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Treat the cells with varying concentrations of the prostaglandin analogue. For Gi-coupled receptors, cells are typically co-treated with forskolin to stimulate cAMP production.

  • Incubation: Incubate the cells for a specified period to allow for cAMP production or inhibition.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For Gs-coupled receptors (which stimulate cAMP), use non-linear regression to determine the EC50 value. For Gi-coupled receptors (which inhibit forskolin-stimulated cAMP), determine the IC50 value.

Signaling Pathways of Prostaglandin Analogues

Understanding the downstream signaling pathways of prostaglandin analogues is crucial for interpreting potency data and predicting their physiological effects.

PGE2_Signaling cluster_receptors EP Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Cellular Response PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC_inc Adenylyl Cyclase (AC) Gs->AC_inc Activates AC_dec Adenylyl Cyclase (AC) Gi->AC_dec Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec Ca2_inc ↑ [Ca2+]i IP3_DAG->Ca2_inc PKA PKA Activation cAMP_inc->PKA

Caption: Signaling pathways of Prostaglandin E2 (PGE2) via its EP receptors.

PGF2a_Signaling cluster_receptor FP Receptor cluster_gprotein G-Protein cluster_effector Downstream Effector cluster_second_messengers Second Messengers & Cellular Response PGF2a Prostaglandin F2α (PGF2α) FP FP PGF2a->FP Gq Gq FP->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_inc ↑ [Ca2+]i IP3_DAG->Ca2_inc PKC PKC Activation IP3_DAG->PKC MAPK MAPK Pathway PKC->MAPK

Caption: Signaling pathway of Prostaglandin F2α (PGF2α) via its FP receptor.

Experimental_Workflow cluster_assay_selection Assay Selection cluster_data_acquisition Data Acquisition cluster_statistical_analysis Statistical Analysis cluster_interpretation Interpretation Receptor_Binding Receptor Binding Assay (e.g., Radioligand) Dose_Response Generate Dose-Response Curves for each analogue Receptor_Binding->Dose_Response Functional_Assay Functional Assay (e.g., cAMP, Calcium Mobilization) Functional_Assay->Dose_Response Curve_Fitting Non-linear Regression (e.g., 4PL Model) Dose_Response->Curve_Fitting Potency_Determination Determine EC50 / IC50 and Confidence Intervals Curve_Fitting->Potency_Determination Parallelism_Test Assess Parallelism of Dose-Response Curves Potency_Determination->Parallelism_Test Potency_Comparison Compare Potency (e.g., F-test on log(EC50)) Parallelism_Test->Potency_Comparison Conclusion Draw Conclusions on Relative Potency and Statistical Significance Potency_Comparison->Conclusion

Caption: Experimental workflow for comparing prostaglandin analogue potency.

This guide provides a foundational framework for the statistical and experimental comparison of prostaglandin analogue potency. By adhering to these principles and protocols, researchers can generate high-quality, reproducible data that will accelerate the discovery and development of new and improved prostaglandin-based therapeutics.

Evaluating the Therapeutic Index of Carbapenem Antibiotics in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initially, the query for "Prostinfenem" identified it as 15-methyl-prostaglandin F2 alpha, a prostaglandin analog primarily used in obstetrics to control post-partum hemorrhage.[1] This compound's mechanism involves stimulating uterine contractions.[1] However, the "-fenem" suffix is characteristic of carbapenem antibiotics, a class of broad-spectrum beta-lactam antibacterial agents. Given the request for an evaluation of therapeutic index in preclinical models, a common assessment for antibiotics, this guide will focus on representative carbapenem antibiotics for which extensive preclinical data are available. This comparative analysis will serve as a framework for evaluating the therapeutic index of novel antibacterial agents.

This guide provides a comparative overview of the preclinical therapeutic index of three key carbapenem antibiotics: Doripenem, Imipenem, and Meropenem. The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A higher TI indicates a wider margin of safety. In the context of antibiotics, the TI is determined by evaluating efficacy (e.g., minimum inhibitory concentration - MIC) against toxicity in preclinical models.

Comparative Preclinical Data

The following table summarizes key preclinical parameters for Doripenem, Imipenem, and Meropenem, which are crucial for assessing their therapeutic index.

Parameter Doripenem Imipenem Meropenem
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly PBP2 and PBP3 in P. aeruginosa.[2]Inhibits bacterial cell wall synthesis by binding to PBPs.[3]Inhibits bacterial cell wall synthesis by binding to PBPs.[4]
Spectrum of Activity Broad-spectrum against Gram-positive, Gram-negative, and anaerobic bacteria, including some resistant strains of P. aeruginosa.[2][5]Very broad-spectrum against most Gram-positive and Gram-negative aerobes and anaerobes.[6]Broad-spectrum with potent activity against Gram-negative bacilli, Gram-positive cocci, and anaerobic bacteria.[4]
In Vitro Activity (MIC90 in µg/mL) P. aeruginosa: 2[7]P. aeruginosa: 4[8]P. aeruginosa: 2[9]
E. coli: ≤0.12E. coli: ≤0.5[10]E. coli: ≤0.06
Preclinical Models Mouse, Rat, Dog, Monkey[11]Mouse, Rat, Rabbit, Monkey[12]Mouse, Rat, Dog, Monkey[11]
Pharmacokinetics (Animal Models) Linear pharmacokinetics.[13] Primarily renal excretion.[7]Rapidly metabolized in the kidney by dehydropeptidase-I (co-administered with cilastatin to inhibit this).[6]Primarily excreted unchanged in the urine.[4]
Key Preclinical Toxicity Findings Generally well-tolerated. High doses may be associated with CNS effects (e.g., seizures), a class effect of carbapenems.Potential for seizures at high concentrations, particularly with renal impairment.[12]Lower seizure potential compared to imipenem. Generally well-tolerated in preclinical studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical studies. Below are representative protocols for key experiments used to evaluate the therapeutic index of carbapenems.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of the antibiotic that prevents visible growth of a bacterium.

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are used.

  • Culture Media: Mueller-Hinton broth or agar is typically used.

  • Procedure (Broth Microdilution):

    • A serial two-fold dilution of the carbapenem is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is visually determined as the lowest concentration of the antibiotic with no visible bacterial growth.

In Vivo Efficacy Studies (Murine Infection Models)

Objective: To assess the efficacy of the antibiotic in a living organism.

Methodology:

  • Animal Model: Typically, immunocompetent or neutropenic mice are used.

  • Infection: Mice are infected with a lethal or sublethal dose of a bacterial pathogen (e.g., intraperitoneal injection of P. aeruginosa).

  • Treatment: At a specified time post-infection (e.g., 1 hour), cohorts of mice are treated with varying doses of the carbapenem, usually administered intravenously or subcutaneously.

  • Endpoint: The primary endpoint is typically survival over a period of 7-14 days. The dose that protects 50% of the animals (Effective Dose, ED50) is calculated.

Acute and Repeated-Dose Toxicity Studies

Objective: To identify potential target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).[14]

Methodology:

  • Animal Species: Studies are typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey).[15]

  • Dosing:

    • Acute Toxicity: A single, high dose of the drug is administered.[16]

    • Repeated-Dose Toxicity: The drug is administered daily for a specified duration (e.g., 14 or 28 days).[14][15]

  • Parameters Monitored:

    • Clinical signs of toxicity.

    • Body weight and food consumption.

    • Hematology and clinical chemistry.

    • Urinalysis.

    • Gross pathology at necropsy.

    • Histopathological examination of tissues.[14]

  • Endpoint: The Maximum Tolerated Dose (MTD) and NOAEL are determined.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of carbapenems and a typical preclinical evaluation workflow.

Mechanism of Action of Carbapenem Antibiotics cluster_bacterium Bacterial Cell Carbapenem Carbapenem PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of carbapenem antibiotics.

Preclinical Therapeutic Index Evaluation Workflow Start Drug Candidate InVitro In Vitro Studies (MIC) Start->InVitro Toxicity Toxicology Studies (Rodent & Non-rodent) Start->Toxicity InVivoEfficacy In Vivo Efficacy (Animal Infection Models) InVitro->InVivoEfficacy PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Modeling InVivoEfficacy->PKPD Toxicity->PKPD TI Therapeutic Index Calculation PKPD->TI

Caption: Workflow for preclinical therapeutic index evaluation.

References

Safety Operating Guide

Navigating the Disposal of Potent Pharmaceutical Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of pharmaceutical waste is a critical aspect of laboratory safety and environmental responsibility.[1][2] Improper disposal can lead to the contamination of water supplies and soil, posing a risk to both human health and ecosystems.[1] Regulatory bodies such as the Environmental Protection Agency (EPA) in the United States provide guidelines for the management of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

Hazard Profile of Prostaglandin Analogs

Prostaglandins and their analogs are a class of potent, biologically active lipids. While a specific SDS for "Prostinfenem" is unavailable, the hazard profile for similar prostaglandin compounds is summarized below. This information is aggregated from safety data sheets for various prostaglandins and should be considered as general guidance.

Hazard ClassificationGHS Hazard CodeDescription
Acute Oral ToxicityH302Harmful if swallowed.[4][5][6]
Reproductive ToxicityH360 / H361May damage fertility or the unborn child, or is suspected of doing so.[6][7]
Germ Cell MutagenicityH341Suspected of causing genetic defects.[7]
CarcinogenicityH350May cause cancer.[7]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[8]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[8]

Step-by-Step Protocol for the Disposal of Hazardous Pharmaceutical Waste

The following protocol outlines the necessary steps for the safe disposal of a potent pharmaceutical compound in a laboratory setting. This procedure is designed to minimize exposure and ensure that all waste is handled in accordance with general laboratory hazardous waste guidelines.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles with side-shields, lab coat, and chemical-resistant gloves.[8]

  • Designated, leak-proof, and clearly labeled hazardous waste container.

  • Secondary containment for the waste container.

  • Hazardous waste tags/labels as required by your institution.

Procedure:

  • Waste Identification and Segregation:

    • Isolate all waste contaminated with the pharmaceutical compound. This includes:

      • Unused or expired neat compound.

      • Contaminated solutions and media.

      • Contaminated consumables (e.g., pipette tips, vials, gloves, bench paper).[9]

      • Rinsate from cleaning contaminated glassware.[9]

  • Waste Container Preparation and Collection:

    • Select a waste container that is chemically compatible with the waste being collected. For liquid waste, use a screw-cap container to prevent leakage.[9]

    • Affix a "Hazardous Waste" label to the container. The label must clearly identify the contents, including the full chemical name and any solvents present.[8]

    • Carefully transfer all liquid waste into the designated container.

    • Place all contaminated solid materials into a separate, designated solid hazardous waste container.

    • Do not fill any container beyond 90% capacity to allow for expansion.[9]

  • Storage of Hazardous Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA).[8]

    • The waste container must be kept in secondary containment to capture any potential leaks or spills.[8][9]

    • Keep the waste container securely closed at all times, except when adding waste.[9]

  • Disposal of Empty Containers:

    • Original containers of the pharmaceutical should be triple-rinsed with a suitable solvent.[8][9]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[8][9]

    • After triple-rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste.[8]

  • Arranging for Final Disposal:

    • Once the waste container is full or has reached the designated accumulation time limit (check with your EHS department), arrange for its disposal through your institution's EHS office.[8][9]

    • Complete all necessary paperwork, including a hazardous waste tag with a detailed description of the contents.

Under no circumstances should hazardous pharmaceutical waste be disposed of down the drain or in the regular trash. [3][4][8][10] The EPA has regulations that prohibit the sewering of hazardous waste pharmaceuticals.[3][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical steps for the proper disposal of a hazardous pharmaceutical compound in a laboratory setting.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containerization cluster_2 Interim Storage cluster_3 Final Disposal start Pharmaceutical Waste Generated identify Identify Waste Stream (Neat compound, solutions, contaminated solids) start->identify segregate Segregate Liquid and Solid Waste identify->segregate containerize_liquid Use Labeled, Leak-Proof Liquid Waste Container segregate->containerize_liquid Liquid containerize_solid Use Labeled, Puncture-Resistant Solid Waste Container segregate->containerize_solid Solid store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment containerize_liquid->store containerize_solid->store ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store->ehs_pickup end Proper Disposal by Licensed Facility ehs_pickup->end

Caption: Workflow for the proper disposal of hazardous pharmaceutical waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of potent pharmaceutical compounds, protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Prostinfenem

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Prostinfenem. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to minimize exposure risk and ensure compliance with safety standards. Adherence to these protocols is critical for personal safety and the integrity of your research.

This compound's active ingredient is Carboprost tromethamine, a synthetic prostaglandin analogue.[1][2][3] Like other potent biologically active lipids, it can have significant physiological effects even in small quantities. Therefore, handling this compound requires stringent safety measures to prevent accidental exposure through inhalation, ingestion, or skin absorption.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling:

  • Acute Oral Toxicity : Harmful if swallowed.[2]

  • Reproductive Toxicity : May damage fertility or the unborn child.[3][4]

  • Serious Eye Irritation : Can cause significant eye irritation.

  • Skin Irritation : May cause skin irritation upon contact.

  • Specific Target Organ Toxicity : May cause damage to organs, particularly the cardiovascular system, through single exposure.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the recommended PPE to minimize exposure risk.

PPE Category Item Specifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldUse chemical splash goggles with side-shields that provide a complete seal around the eyes. A full-face shield can be worn over goggles for additional protection against splashes and aerosols.[2]
Hand Protection Chemical-Resistant GlovesWear impervious, chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended, with the outer pair changed immediately upon contamination.[2]
Body Protection Lab Coat or GownAn impervious protective lab coat or gown is required to protect against contamination of personal clothing and skin.[2] For operations with a higher risk of splashes, disposable coveralls made from materials like Tyvek® are recommended.
Respiratory Protection NIOSH-Approved RespiratorA respirator is required when ventilation is insufficient, during spill cleanup, or when there is a risk of aerosol or dust generation.[2][5] For high-risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended.

Operational Workflow for Safe Handling

A systematic approach is crucial for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling, from preparation to post-handling procedures.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_spill Spill Management prep_1 Review SDS prep_2 Verify Engineering Controls (Fume Hood, Eyewash Station) prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handling_1 Handle in Ventilated Area (Chemical Fume Hood) prep_3->handling_1 handling_2 Avoid Direct Contact handling_1->handling_2 handling_3 Minimize Aerosol/Dust Generation handling_2->handling_3 post_1 Decontaminate Surfaces & Equipment handling_3->post_1 post_2 Properly Doff PPE post_1->post_2 post_3 Dispose of Waste post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4 spill_1 Evacuate Area spill_2 Wear Full PPE spill_1->spill_2 spill_3 Contain and Absorb Spill spill_2->spill_3 spill_4 Dispose of as Hazardous Waste spill_3->spill_4

Workflow for Safe Handling of this compound

Experimental Protocols: Step-by-Step Guidance

Preparation and Engineering Controls:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Carboprost tromethamine.[2][3][4]

  • Ensure Proper Ventilation: Work in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended.[3]

  • Verify Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[2]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.[2][3][4]

Handling the Compound:

  • Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.[3]

  • Prevent Inhalation: Do not inhale dust, vapor, or mist. Handle the compound in a way that minimizes the generation of aerosols or dust.[4][5]

  • No Consumption: Refrain from eating, drinking, or smoking in the handling area.[2]

  • Post-Handling Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[2]

Storage:

  • Secure Container: Keep the container tightly sealed.

  • Proper Environment: Store in a cool, well-ventilated area, away from direct sunlight. For long-term stability, consult the manufacturer's recommendations, which may include storage at -20°C.

Spill Management and First Aid

Accidental Release Measures:

  • Evacuate: In case of a spill, evacuate personnel from the immediate area.[2]

  • Full PPE: Before attempting cleanup, ensure you are wearing full personal protective equipment, including respiratory protection.[2][5]

  • Containment: Absorb the spill with a non-combustible, inert material (e.g., sand, diatomite).[2]

  • Collection: Collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.[2]

  • Decontamination: Decontaminate the spill area with an appropriate solvent, such as alcohol, and dispose of all cleanup materials as hazardous waste.[2]

  • Environmental Protection: Prevent the spilled material from entering drains or waterways.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention or call a poison control center.[2]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), absorbent pads, and other contaminated solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions or rinsate from decontamination should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" or "Carboprost tromethamine"), concentration, and relevant hazard pictograms.

Disposal Procedure:

  • All waste materials must be disposed of at an approved waste disposal plant.[2] Follow all local, regional, and national regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures and to arrange for waste pickup.

  • Empty Containers: An empty container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the original label should be defaced or removed before the container is discarded as regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.